molecular formula C5H11NO4 B14089027 Aminooxy-PEG1-acid

Aminooxy-PEG1-acid

Katalognummer: B14089027
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: GFTKTVMFVCHBHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Aminooxy)ethoxy)propanoic acid (CAS 1591849-14-7) is a chemical reagent featuring a terminal carboxylic acid (CO2H) group and an aminooxy functional group . Compounds of this structural class, which incorporate a short polyethyleneglycol (PEG) spacer, are widely applied in bioconjugation and as linkers in the design of biopharmaceuticals and probes for medical and nanotechnology research . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators, forming a stable amide bond, while the aminooxy group enables specific conjugation to carbonyl groups . This bifunctionality allows researchers to create stable linkages between molecules, such as proteins, peptides, and drugs, making this compound a valuable tool for constructing antibody-drug conjugates (ADCs), modifying surfaces, and developing novel materials . The incorporated PEG spacer can improve the solubility and stability of the resulting conjugates, reducing aggregation and increasing bioavailability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary use.

Eigenschaften

Molekularformel

C5H11NO4

Molekulargewicht

149.15 g/mol

IUPAC-Name

3-(2-aminooxyethoxy)propanoic acid

InChI

InChI=1S/C5H11NO4/c6-10-4-3-9-2-1-5(7)8/h1-4,6H2,(H,7,8)

InChI-Schlüssel

GFTKTVMFVCHBHR-UHFFFAOYSA-N

Kanonische SMILES

C(COCCON)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Aminooxy-PEG1-acid. It details its chemical structure, physicochemical properties, and its utility in bioconjugation. This document also includes a detailed experimental protocol for a two-step conjugation strategy and visual representations of its structure and experimental workflow.

Core Properties of this compound

This compound is a versatile crosslinker that features two distinct reactive moieties at either end of a short, hydrophilic single-unit polyethylene (B3416737) glycol (PEG) spacer. This structural arrangement facilitates sequential and chemoselective conjugation reactions, establishing it as a valuable tool in chemical biology and drug development. The aminooxy group is specifically reactive towards aldehydes and ketones, forming a stable oxime bond. Concurrently, the carboxylic acid group can be activated to react with primary amines, forming a stable amide bond. The inclusion of a PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its application in experimental design.

IdentifierValue
IUPAC Name 2-(2-(aminooxy)ethoxy)acetic acid
Molecular Formula C4H9NO4
Molecular Weight 135.12 g/mol
Appearance Typically a solid or oil
Solubility Soluble in water and common organic solvents like DMSO and DMF
Purity Generally ≥95%
Storage Conditions -20°C

Chemical Structure

The structure of this compound consists of a terminal aminooxy group (-ONH2) and a carboxylic acid group (-COOH) connected by a single ethylene (B1197577) glycol unit.

Figure 1: Chemical structure of this compound.

Chemical Reactivity and Applications

The utility of this compound is derived from its two terminal functional groups, which can undergo highly specific and efficient bioorthogonal reactions.

  • Aminooxy Group (-ONH2): This moiety chemoselectively reacts with aldehydes and ketones to form a stable oxime linkage.[1] This reaction is particularly useful for conjugating the linker to proteins or other biomolecules that have been modified to present a carbonyl group.[1]

  • Carboxylic Acid Group (-COOH): The carboxylic acid can be activated by reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming a stable amide bond.[2][3]

This dual reactivity makes this compound a versatile linker for a variety of applications, including:

  • Antibody-Drug Conjugate (ADC) Development: It can be used to attach cytotoxic payloads to antibodies.

  • Peptide and Oligonucleotide Labeling: For the introduction of reporter molecules or other functionalities.

  • Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors.[1]

Experimental Protocols

Herein are detailed methodologies for a two-step bioconjugation strategy using this compound.

Protocol 1: Oxime Ligation of an Aldehyde/Ketone-Modified Molecule

This protocol describes the conjugation of an aldehyde or ketone-containing molecule (Molecule A) to this compound.

Materials:

  • Aldehyde or ketone-modified molecule (Molecule A)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5. For molecules that are not stable at neutral pH, a buffer of pH 4.5-5.5 can be used.[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (B41778) (optional catalyst)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-modified Molecule A in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is a concern, a small amount of a compatible organic solvent like DMF or DMSO can be added.

    • Prepare a stock solution of this compound in DMF or water.

  • Reaction Setup:

    • To the solution of Molecule A, add 1.5 to 5 equivalents of the this compound stock solution.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.[5]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. The reaction progress can be monitored by RP-HPLC and/or mass spectrometry at regular intervals. Reactions are typically complete within 2-24 hours.[5]

  • Purification:

    • Once the reaction is complete, purify the Molecule A-PEG1-acid conjugate using a suitable method such as RP-HPLC.[5]

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol describes the conjugation of the purified Molecule A-PEG1-acid conjugate to an amine-containing molecule (Molecule B).

Materials:

  • Purified Molecule A-PEG1-acid conjugate

  • Amine-containing molecule (Molecule B)

  • Coupling Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the Molecule A-PEG1-acid conjugate in the coupling buffer.

    • Add a 10-fold molar excess of EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amide Coupling:

    • Dissolve Molecule B in the coupling buffer and add it to the activated Molecule A-PEG1-acid conjugate solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

    • Purify the final bioconjugate (Molecule A-PEG1-Molecule B) using an appropriate method like dialysis or size-exclusion chromatography to remove excess reagents.[4]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Amide Coupling A Molecule A (with Aldehyde/Ketone) intermediate Molecule A-PEG1-acid (Oxime bond) A->intermediate Oxime Ligation (pH 4.5-7.5) linker This compound linker->intermediate intermediate_2 Molecule A-PEG1-acid B Molecule B (with Amine) final_product Final Bioconjugate (Amide bond) B->final_product intermediate_2->final_product Amide Coupling (EDC/NHS)

Figure 2: Two-step bioconjugation workflow.

References

In-Depth Technical Guide to Aminooxy-PEG1-acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Aminooxy-PEG1-acid, a heterobifunctional linker critical in bioconjugation and drug development. This document details its physicochemical characteristics, stability profile, and protocols for its application, offering a valuable resource for scientists engaged in developing advanced therapeutics and diagnostics.

Core Chemical Properties

This compound, systematically named 2-(2-(aminooxy)ethoxy)acetic acid, is a versatile linker molecule featuring a terminal aminooxy group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for the chemoselective ligation of molecules, making it a valuable tool in creating complex bioconjugates.

The aminooxy group provides a reactive handle for covalent modification of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2][3] The terminal carboxylic acid can be conjugated to amine-containing molecules using standard carbodiimide (B86325) chemistry. The short PEG spacer enhances the solubility of the molecule in aqueous media.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundAminooxy-PEG1-amine HCl salt[5][6]Aminooxy-PEG1-propargyl HCl salt[7]
Molecular Formula C4H9NO4C4H12N2O2C5H9NO2
Molecular Weight 135.12 g/mol 120.1 g/mol 115.1 g/mol
CAS Number 1591849-14-7 (predicted)1510385-08-61895922-69-6
Appearance Not specified; likely an oil or solidSolidSolid
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DCM, DMF[5]Soluble in water, DMSO, DMF[7]
pKa (predicted) 4.29 ± 0.10 (acid)Not availableNot available
Boiling Point (predicted) 333.9 ± 27.0 °CNot availableNot available

Stability and Handling

Aminooxy-containing compounds are known to be reactive and sensitive, necessitating careful handling and storage to maintain their integrity.[5][7]

Storage:

  • Long-term: For extended storage, this compound should be kept at -20°C in a tightly sealed container, protected from moisture.[5][8]

  • Short-term: For frequent use, it is advisable to prepare aliquots of solutions in anhydrous solvents like DMSO or DMF and store them at -20°C for up to one month or at -80°C for up to six months.[8][9][10] Avoid repeated freeze-thaw cycles.[8]

  • In-use: It is highly recommended to use aminooxy compounds immediately after preparation or within one week.[5][7]

Chemical Stability:

  • pH: The aminooxy group is generally stable under neutral and mild acidic or basic conditions commonly used in bioconjugation reactions.[8] The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.[11]

  • Incompatible Materials: Avoid strong oxidizing or reducing agents, as they can degrade the aminooxy functionality.[8][9] Also, avoid strong acids and alkalis.[9]

  • Handling Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12] Avoid inhalation of dust or vapors and contact with skin and eyes.[9]

Reactivity and Bioconjugation

The primary application of this compound lies in its ability to form stable covalent bonds with other molecules, a process central to the creation of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[13]

Oxime Ligation

The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[1][13]

G Figure 1. Oxime Ligation Signaling Pathway Molecule_A Molecule A (with Aldehyde/Ketone) Intermediate Oxime Intermediate Molecule_A->Intermediate + Aminooxy_PEG1_Acid This compound Aminooxy_PEG1_Acid->Intermediate Conjugate Stable Oxime Conjugate Intermediate->Conjugate Water Elimination

Caption: General scheme of oxime ligation between an aldehyde/ketone-containing molecule and this compound.

The rate of oxime formation is influenced by pH and can be accelerated by nucleophilic catalysts such as aniline (B41778) and its derivatives.[14][15][16] While the optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0, the use of a catalyst allows the reaction to proceed efficiently at a more neutral pH (6.5-7.5), which is often necessary to maintain the stability of biomolecules.[11][14]

Table 2: Second-Order Rate Constants for Oxime Ligation with a Dansyl-Aminooxy Compound and Citral (Aldehyde) at pH 7.0

Catalyst (50 mM)Rate Constant (k, M⁻¹s⁻¹)
None~0.1
Aniline48.6
p-Phenylenediamine (pPDA)>100
m-Phenylenediamine (mPDA)~120

Note: Data is for a model system and may vary depending on the specific reactants and conditions.

Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester can then react with primary amines to form a stable amide bond.

G Figure 2. Carboxylic Acid Activation Workflow Aminooxy_PEG1_Acid This compound NHS_Ester Aminooxy-PEG1-NHS Ester Aminooxy_PEG1_Acid->NHS_Ester + EDC_NHS EDC / NHS EDC_NHS->NHS_Ester Amide_Conjugate Stable Amide Conjugate NHS_Ester->Amide_Conjugate + Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Conjugate

Caption: Workflow for the conjugation of this compound to an amine-containing molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Oxime Ligation

Materials:

  • Aldehyde or ketone-modified biomolecule

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Ammonium Acetate, pH 4.5

  • Aniline (optional catalyst, 1 M stock in DMF)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Biomolecule Preparation: Dissolve the aldehyde or ketone-modified biomolecule in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.[17]

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or water.

  • Reaction Setup: To the biomolecule solution, add 1.5 to 5 equivalents of the this compound stock solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.[17]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). Reactions are often driven to completion within 2-24 hours.[17]

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.[17]

G Figure 3. Experimental Workflow for Oxime Ligation Start Start Prepare_Biomolecule Prepare Aldehyde/Ketone Biomolecule Solution Start->Prepare_Biomolecule Prepare_Reagent Prepare this compound Stock Solution Start->Prepare_Reagent Mix_Reactants Mix Biomolecule and This compound Prepare_Biomolecule->Mix_Reactants Prepare_Reagent->Mix_Reactants Add_Catalyst Add Catalyst (Optional) Mix_Reactants->Add_Catalyst Incubate Incubate at RT or 37°C Add_Catalyst->Incubate Monitor Monitor Reaction Progress (HPLC, MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate Monitor->Purify Reaction Complete End End Purify->End

Caption: A logical workflow for performing an oxime ligation reaction.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its defined reactive ends allow for the precise and efficient construction of complex bioconjugates. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes it a superior choice for many bioconjugation applications. The protocols and data provided in this guide offer a solid foundation for the successful application of this important linker in the development of novel therapeutics and research probes.

References

Synthesis and Purification of Aminooxy-PEG1-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Aminooxy-PEG1-acid, also known as 2-(aminooxy)acetic acid. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a reactive aminooxy group for conjugation to aldehydes and ketones, and a carboxylic acid for further modification.[1][2] The hydrophilic nature of the short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the protection of the aminooxy group, followed by the introduction of the carboxylic acid moiety, and subsequent deprotection. While various strategies exist for the synthesis of related aminooxy-PEG derivatives[4][5], a common approach for 2-(aminooxy)acetic acid involves the use of a protected hydroxylamine (B1172632) precursor.

A plausible synthetic route starts with a protected form of hydroxylamine, such as N-hydroxyphthalimide, which is then alkylated with a haloacetic acid derivative, followed by deprotection to yield the final product.

Experimental Protocol

Step 1: Alkylation of N-Hydroxyphthalimide with Ethyl Bromoacetate (B1195939)

  • In a round-bottom flask, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.2 equivalents), to the solution and stir for 15 minutes at room temperature.

  • Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

Step 2: Hydrolysis of the Ester

  • Suspend the ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in a mixture of ethanol (B145695) and water.

  • Add a strong base, such as sodium hydroxide (B78521) (NaOH, 2 equivalents), and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid.

Step 3: Deprotection to Yield this compound

  • Dissolve the 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide by-product.

  • Concentrate the filtrate under reduced pressure.

  • The crude this compound can then be purified.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and by-products. A common method for purifying acidic and water-soluble small molecules like this compound is through ion-exchange chromatography.[6]

Experimental Protocol
  • Resin Preparation: Prepare a column with a suitable anion-exchange resin (e.g., Amberlite IRA-400) and equilibrate it with a low concentration buffer (e.g., 0.1 M acetic acid).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or cationic impurities.

  • Elution: Elute the bound this compound using a gradient of increasing salt concentration (e.g., a linear gradient of 0.1 M to 2 M acetic acid or a suitable salt solution).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the product using a suitable method such as TLC or by monitoring the pH of the eluate.

  • Desalting and Lyophilization: Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product as a solid.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield (%)Purity (%)
1AlkylationN-Hydroxyphthalimide, Ethyl bromoacetate, K₂CO₃DMF85-95>95
2HydrolysisEthyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate, NaOHEthanol/Water90-98>95
3Deprotection2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, Hydrazine hydrateEthanol70-85>90 (crude)

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (D₂O)δ (ppm): ~4.4 (s, 2H, -O-CH₂-), signals for aminooxy protons
¹³C NMR (D₂O)δ (ppm): ~75 (-O-CH₂-), ~175 (-COOH)
Mass Spec (ESI-)[M-H]⁻ calculated for C₂H₄NO₃⁻: 90.02, found: 90.02
Purity (HPLC)>98%

Visualization of the Synthesis Workflow

Synthesis_Workflow Start N-Hydroxyphthalimide + Ethyl Bromoacetate Step1 Alkylation (K2CO3, DMF) Start->Step1 Intermediate1 Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate Step1->Intermediate1 Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate1->Step2 Intermediate2 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid Step2->Intermediate2 Step3 Deprotection (Hydrazine, EtOH) Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification Purification (Ion-Exchange Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Aminooxy-PEG1-acid mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of Aminooxy-PEG1-acid in bioconjugation for researchers, scientists, and drug development professionals.

Core Principle: The Oxime Ligation

This compound is a heterobifunctional linker that leverages a highly selective and stable chemical reaction known as oxime ligation. This bioorthogonal reaction forms the cornerstone of its utility in bioconjugation. The linker consists of three key components:

  • Aminooxy Group (-ONH₂): This nucleophilic moiety is the reactive handle that specifically targets and couples with carbonyl groups (aldehydes or ketones).[1][2]

  • PEG1 Spacer (-O-CH₂CH₂-O-): A single polyethylene (B3416737) glycol unit enhances the linker's hydrophilicity and aqueous solubility. This short, flexible spacer can also mitigate steric hindrance between the molecules being conjugated.[2][3]

  • Carboxylic Acid Group (-COOH): A terminal acid group that provides a secondary point for conjugation or can be used to modulate the overall charge and solubility of the final conjugate.[1]

The primary mechanism of action is the reaction between the aminooxy group of the linker and a carbonyl group on a target biomolecule, such as a protein, peptide, or polysaccharide, to form a highly stable oxime bond.[4][5][6] This chemistry is valued for its high specificity, the mild, aqueous conditions under which it proceeds, and the exceptional stability of the resulting linkage compared to other imine-based bonds like hydrazones.[5][7][8]

Mechanism of Action: Oxime Bond Formation

The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbon of the carbonyl group (aldehyde or ketone).[7]

  • Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Dehydration: The intermediate subsequently loses a water molecule (dehydration) to form the final, stable C=N-O oxime linkage.[9]

This reaction is under general acid catalysis, and the rate is pH-dependent.[10] The optimal pH for uncatalyzed oxime formation is typically mildly acidic (around pH 4.5), as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[9][10] However, at physiological pH (~7.4), the reaction can be slow.[11] To overcome this kinetic limitation, nucleophilic catalysts are frequently employed.

Catalysis of Oxime Ligation

Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are effective catalysts that significantly accelerate oxime ligation at neutral pH.[12][13][14] The catalytic mechanism involves the formation of a more reactive, transient protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy group than the original carbonyl, thereby lowering the activation energy and increasing the overall reaction rate.[15][16]

G cluster_reaction Oxime Ligation Mechanism cluster_catalysis Catalysis at Neutral pH Reactants Biomolecule-Aldehyde/Ketone + This compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Oxime Conjugate + H₂O Intermediate->Product Dehydration (-H₂O) Carbonyl Aldehyde/ Ketone SchiffBase Protonated Schiff Base (More Reactive) Carbonyl->SchiffBase + Catalyst, -H₂O Catalyst Aniline Catalyst Oxime Oxime Product SchiffBase->Oxime + Aminooxy, -Catalyst Aminooxy Aminooxy Group Aminooxy->Oxime

Caption: Mechanism of oxime ligation and the role of aniline catalysis.

Quantitative Data Summary

The efficiency and stability of oxime ligation are critical for its application in drug development. Key quantitative parameters are summarized below.

ParameterValueSignificanceCitations
Second-Order Rate Constant (k₁) ~0.01 M⁻¹s⁻¹ (uncatalyzed, neutral pH)The uncatalyzed reaction is slow under physiological conditions.[9]
8.2 M⁻¹s⁻¹ (aniline-catalyzed, pH 7)Aniline provides a significant rate enhancement, making the reaction practical at neutral pH.[11]
Equilibrium Constant (Keq) >10⁸ M⁻¹The equilibrium strongly favors the formation of the oxime product, ensuring high yields even at low reactant concentrations.[9][11]
Relative Hydrolytic Stability Oxime is ~600x more stable than a methylhydrazone at pD 7.0.The oxime bond is exceptionally stable against hydrolysis under physiological conditions, minimizing premature cleavage of the conjugate.[17]
Catalyst Efficacy m-phenylenediamine (mPDA) can be up to 15x more efficient than aniline.Advanced catalysts can further accelerate the reaction, enabling very rapid conjugation when needed.[12]

Experimental Protocols

The following section provides a generalized, representative protocol for the conjugation of this compound to a glycoprotein, such as an antibody.

Part 1: Generation of Aldehyde Groups on the Antibody

This step utilizes mild oxidation to convert cis-diol groups within the antibody's carbohydrate domains into reactive aldehydes.

Materials:

  • Antibody of interest

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5, or Phosphate-Buffered Saline (PBS), pH 7.4[18][19]

  • Quenching Solution: Ethylene glycol or glycerol[18][20]

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[18][21]

  • Add a freshly prepared solution of NaIO₄ to a final concentration of 1-10 mM.[18][19]

  • Incubate the reaction for 30 minutes at 4°C or on ice, protected from light.[18][20]

  • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 5-10 minutes.[18][20]

  • Remove excess periodate (B1199274) and byproducts by buffer exchange into an amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0) using a desalting column or dialysis.[19][20]

Part 2: Oxime Ligation

Materials:

  • Aldehyde-functionalized antibody

  • This compound

  • Conjugation Buffer: Amine-free buffer, pH 6.0-7.5[19]

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in water or DMSO)[2][12]

  • Anhydrous DMSO or DMF for preparing the linker stock solution[18]

Procedure:

  • Warm the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.[2][18]

  • To the solution of the aldehyde-functionalized antibody, add the this compound stock solution to achieve a 10- to 50-fold molar excess.[18][21]

  • (Optional but recommended for neutral pH) If using a catalyst, add the stock solution to a final concentration of 1-10 mM for aniline or 50-100 mM for mPDA.[2][12][18]

  • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[20] Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

Part 3: Purification and Analysis

Materials:

  • Size-exclusion chromatography (SEC) column or dialysis cassette

  • Appropriate buffers for purification and storage

Procedure:

  • Purify the antibody-PEG conjugate from excess unreacted linker and catalyst using SEC or dialysis.[18][20]

  • Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

G cluster_workflow Experimental Workflow for Bioconjugation Start Start: Antibody Solution Step1 Step 1: Oxidation Add NaIO₄ Incubate 30 min at 4°C Start->Step1 Step2 Step 2: Quench Reaction Add Glycerol/Ethylene Glycol Step1->Step2 Step3 Step 3: Buffer Exchange Remove excess reagents (Dialysis or SEC) Step2->Step3 GeneratedAldehyde Result: Aldehyde-Functionalized Antibody Step3->GeneratedAldehyde Step4 Step 4: Ligation Add this compound (10-50x excess) GeneratedAldehyde->Step4 Step5 Step 5: Catalysis (Optional) Add Aniline or mPDA (for neutral pH) Step4->Step5 Step6 Step 6: Incubation 2-16 hours at RT Step5->Step6 Step7 Step 7: Purification Remove excess linker (SEC or Dialysis) Step6->Step7 End Final Product: Purified Conjugate Step7->End

Caption: General experimental workflow for antibody conjugation.

Structural Factors and Linkage Stability

The stability of the resulting conjugate is a key advantage of oxime ligation. Several factors influence this stability:

  • Linkage Type: Oxime bonds are significantly more stable against hydrolysis than hydrazone or imine bonds, particularly at physiological pH.[8][17][19] Conjugates derived from ketones also tend to be more hydrolytically stable than those derived from aldehydes.[6][9]

  • pH: While formation is optimal under mildly acidic conditions, the resulting oxime bond is most stable at neutral or slightly basic pH and is susceptible to acid-catalyzed hydrolysis.[7][10]

  • Electronic Effects: Electron-withdrawing groups near the C=N bond can decrease the basicity of the imine nitrogen, making it less prone to protonation and subsequent hydrolysis.[10] The higher electronegativity of the oxygen atom in an oxime compared to the nitrogen in a hydrazone contributes to its superior stability.[10][17]

G Oxime Oxime (-C=N-O-) Hydrazone Hydrazone (-C=N-NH-) Oxime->Hydrazone More Stable Than Imine Imine (Schiff Base) (-C=N-) Hydrazone->Imine More Stable Than

References

An In-depth Technical Guide to the Solubility of Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Aminooxy-PEG1-acid, a bifunctional linker critical in bioconjugation and drug development. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, coupled with a reactive aminooxy group and a terminal carboxylic acid, this compound is anticipated to exhibit favorable solubility in a range of solvents. Understanding its solubility is paramount for the successful design and execution of experiments in areas such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide modifications.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility characteristics. The short PEG chain (n=1) significantly enhances hydrophilicity, suggesting good solubility in aqueous solutions.[1] The polar aminooxy and carboxylic acid functional groups further contribute to its solubility in polar solvents.

Based on data for structurally related compounds, this compound is expected to be soluble in water and a variety of common organic solvents used in laboratory settings.

Data on Structurally Similar Compounds

To provide a practical reference, the following table summarizes the known solubility of structurally analogous compounds containing the aminooxy-PEG moiety. This data serves as a strong qualitative indicator of the expected solubility for this compound.

Compound NameSoluble InInsoluble InSource
Aminooxy-PEG1-amine HCl saltWater, DMSO, DCM, DMFNot Specified[2]
Aminooxy-PEG1-azideDMSO and other organic solventsNot Specified[3]
Aminooxy-PEG1-propargyl HCl saltWater, DMSO, DMFNot Specified[4]
Boc-Aminooxy-PEG4-NH2DMSO (≥ 100 mg/mL), DMF, AlcoholsNot Specified[5]
Amino-PEG12-AcidWater, DMSO (12.5 mg/mL), DCMNot Specified[6]

Note: "Boc" refers to a tert-butyloxycarbonyl protecting group, "DMSO" to Dimethyl Sulfoxide, "DCM" to Dichloromethane, and "DMF" to Dimethylformamide.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the "shake-flask" method is a reliable and widely accepted technique.[7] This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

    • Record the exact weight of the compound added.

  • Equilibration:

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period allows the solution to reach equilibrium.[6]

  • Phase Separation:

    • After the equilibration period, visually confirm that excess solid remains.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.[6]

  • Sample Collection and Preparation:

    • Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[8]

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

    • Prepare a standard curve with known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate key concepts and workflows relevant to the application of this compound, where its solubility is a critical factor.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate for 24-48h (Constant Temperature) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility (mg/mL or M) E->F

Caption: Workflow for determining the solubility of this compound.

G cluster_1 Application in Bioconjugation: Oxime Ligation cluster_reactants Reactants Reactant1 This compound (in suitable solvent) Reaction Oxime Bond Formation (pH 4-6) Reactant1->Reaction Reactant2 Aldehyde/Ketone-containing Biomolecule (e.g., Protein) Reactant2->Reaction Product PEGylated Biomolecule (Stable Oxime Linkage) Reaction->Product

Caption: Reaction pathway for bioconjugation using this compound.

References

An In-depth Technical Guide to Aminooxy-PEG1-acid versus Other Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Aminooxy-PEG1-acid with other commonly used short Polyethylene Glycol (PEG) linkers, specifically those functionalized with N-hydroxysuccinimide (NHS) esters and maleimides. This document delves into their core chemical properties, reactivity, stability, and hydrophilicity, supported by quantitative data where available. Detailed experimental protocols for their application in bioconjugation are provided, alongside visualizations of relevant biological pathways to aid in the rational design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Short PEG Linkers in Bioconjugation

Short PEG linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule (e.g., an antibody) to another molecule of interest (e.g., a therapeutic payload or a reporter molecule).[1] The choice of linker is critical as it can significantly influence the solubility, stability, pharmacokinetics, and overall efficacy of the resulting conjugate.[2][3] This guide focuses on a comparative analysis of three key classes of short PEG linkers, distinguished by their reactive moieties: Aminooxy, NHS ester, and Maleimide (B117702).

Core Properties and Comparative Data

The selection of a suitable linker is predicated on a thorough understanding of its physicochemical properties. This section provides a comparative overview of this compound, NHS-PEG-acid, and Maleimide-PEG-acid.

Physicochemical Properties

The fundamental properties of these linkers are summarized in the table below.

PropertyThis compoundNHS-PEG-acidMaleimide-PEG-acid
IUPAC Name 2-(2-(aminooxy)ethoxy)acetic acid2,5-dioxopyrrolidin-1-yl 2-(2-ethoxyethoxy)acetate1-(2-(2-ethoxyethoxy)acetyl)-1H-pyrrole-2,5-dione
Molecular Formula C4H9NO4C10H15NO6C10H11NO5
Molecular Weight 135.12 g/mol 245.23 g/mol 225.19 g/mol
Reactive Group Aminooxy (-ONH2)N-hydroxysuccinimide esterMaleimide
Target Functional Group Aldehydes and KetonesPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Solubility Soluble in water and polar organic solvents.[4]Soluble in organic solvents (DMSO, DMF); aqueous solubility is moderate and can be influenced by buffer conditions.[5]Soluble in organic solvents (DMSO, DMF); aqueous solubility is moderate.[6]
Reactivity and Reaction Conditions

The efficiency of conjugation is highly dependent on the reaction conditions. The following table outlines the optimal conditions for each linker type.

ParameterAminooxy (Oxime Ligation)NHS Ester (Amidation)Maleimide (Thioether Formation)
Optimal pH 6.5 - 7.5[7]7.2 - 8.5[8]6.5 - 7.5[8]
Reaction Time 2 - 16 hours at room temperature (can be accelerated with catalysts).[9]30 - 60 minutes at room temperature.[8]2 - 4 hours at room temperature.[8]
Catalyst Aniline (B41778) or its derivatives can accelerate the reaction.[9][10]Generally not required.Generally not required.
Common Side Reactions Transoximation (exchange reaction).[9]Hydrolysis of the NHS ester.[2][11]Hydrolysis of the maleimide ring; retro-Michael reaction.[11][12]
Stability of the Resulting Conjugate

The stability of the covalent bond formed between the linker and the biomolecule is crucial for the in vivo performance of the conjugate.

Linkage TypeBond FormedRelative StabilityKey Considerations
Oxime -C=N-O-Very HighSignificantly more stable than imines and hydrazones, especially at physiological pH.[13][14][15][16][17]
Amide -CO-NH-Very HighExtremely stable under physiological conditions.[8]
Thioether -S-HighThe initial thiosuccinimide adduct can undergo a retro-Michael reaction, but subsequent hydrolysis of the ring leads to a stable thioether bond.[8]
Hydrophilicity

The PEG component of the linker enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.

Linker TypeHydrophilicity ContributionImpact on Conjugate
This compound The short PEG chain and the polar aminooxy and acid groups contribute to its hydrophilicity.Can improve the solubility of hydrophobic payloads.[18]
NHS-PEG-acid The PEG chain is the primary contributor to hydrophilicity.Enhances the aqueous solubility of the conjugate.[18]
Maleimide-PEG-acid The PEG chain imparts hydrophilicity.Helps to mitigate the hydrophobicity of many payloads used in ADCs.[19]

Experimental Protocols

This section provides detailed methodologies for the conjugation of each linker type to antibodies, a common application in drug development.

Protocol for Antibody Conjugation using this compound (Oxime Ligation)

This protocol describes the conjugation of an aminooxy-functionalized linker to an antibody that has been engineered to contain an aldehyde or ketone group.

Materials:

  • Antibody with an accessible aldehyde or ketone group (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.0).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Aniline (optional, as a catalyst).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or desalting column).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMF or DMSO).[9]

    • If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[9]

  • Ligation Reaction:

    • To the antibody solution, add the this compound stock solution to a final molar excess of 1.5 to 5 equivalents.[9]

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM. Ensure the final concentration of the organic solvent is below 10% (v/v).[9]

    • Gently mix the components and incubate at room temperature for 2-16 hours.[9]

  • Reaction Monitoring:

    • The reaction progress can be monitored by analyzing small aliquots at different time points using LC-MS to observe the formation of the conjugate.[9]

  • Purification:

    • Remove unreacted linker and catalyst by SEC or a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol for Antibody Conjugation using NHS-PEG-acid

This protocol details the non-specific conjugation of an NHS ester-functionalized PEG linker to the primary amines (lysine residues) of an antibody.[20][21]

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5).

  • NHS-PEG-acid.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[22]

  • Purification system (e.g., SEC or desalting column).

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[22] If necessary, perform a buffer exchange.

  • Prepare PEG Reagent:

    • Allow the vial of NHS-PEG-acid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS-PEG-acid in anhydrous DMSO or DMF immediately before use to a concentration of 10 mM.[] Do not store the stock solution.[5]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the NHS-PEG-acid solution to the antibody solution.[5]

    • Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[]

  • Quenching the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[22] Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts using SEC or a desalting column.

Protocol for Antibody Conjugation using Maleimide-PEG-acid

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to the thiol groups of cysteine residues in a reduced antibody.[24][25]

Materials:

  • Antibody solution (in a thiol-free buffer like PBS, pH 7.0-7.5).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

  • Maleimide-PEG-acid.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., N-acetylcysteine or cysteine).

  • Purification system (e.g., SEC or desalting column).

Procedure:

  • Antibody Reduction:

    • To reduce the interchain disulfide bonds of the antibody, add a 10-fold molar excess of TCEP to the antibody solution.[25]

    • Incubate at 37°C for 30 minutes.[6]

  • Maleimide-PEG-acid Solution Preparation:

    • Dissolve the Maleimide-PEG-acid in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[26]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-acid solution to the reduced antibody solution.[26]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[26]

  • Quenching the Reaction:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[26]

  • Purification:

    • Purify the conjugate using SEC or a desalting column to remove excess linker, reducing agent, and quenching reagent.

Visualization of Relevant Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the cellular pathways relevant to the applications of these linkers in ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Cellular uptake and payload release pathway of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cellular_machinery Ubiquitin-Proteasome System cluster_protac_action PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 1. Ub Activation E3 E3 Ubiquitin Ligase E2->E3 2. Ub Conjugation Ub Ubiquitin (Ub) Proteasome 26S Proteasome PROTAC PROTAC Proteasome->PROTAC Recycling DegradedPOI Degraded Peptides Proteasome->DegradedPOI 7. Degradation POI Protein of Interest (POI) PROTAC->POI 3. Binding PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex 4. Formation E3->TernaryComplex 4. Formation Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI 5. Polyubiquitination Ub_POI->Proteasome 6. Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3][27]

Conclusion

The selection of a short PEG linker is a critical decision in the design of bioconjugates. This compound, with its ability to form highly stable oxime bonds with aldehydes and ketones, offers a powerful tool for site-specific conjugation. In comparison, NHS-PEG-acid provides a robust method for labeling abundant lysine (B10760008) residues, resulting in very stable amide bonds, though with less site-specificity. Maleimide-PEG-acid offers a balance of high specificity for less abundant cysteine residues and the formation of a stable thioether bond.

The choice between these linkers should be guided by the specific requirements of the application, including the availability of target functional groups on the biomolecule, the desired level of site-specificity, and the required in vivo stability of the conjugate. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the rational design and synthesis of next-generation biotherapeutics.

References

The Pivotal Role of the PEG1 Spacer in Aminooxy-PEG1-acid: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the strategic choice of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Aminooxy-PEG1-acid has emerged as a valuable heterobifunctional linker, offering a powerful combination of chemoselective ligation and a versatile handle for further modification. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the often-underestimated role of its single polyethylene (B3416737) glycol (PEG) unit. We will delve into the quantitative impact of this short spacer, provide detailed experimental protocols, and visualize key workflows to empower researchers in the rational design of next-generation bioconjugates.

Core Components and Their Synergistic Function

This compound is a precisely engineered molecule comprising three key components: an aminooxy group, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid. This unique architecture allows for a sequential and controlled approach to bioconjugation.

  • The Aminooxy Group (-ONH₂): This moiety is the cornerstone of a highly efficient and bioorthogonal reaction known as oxime ligation . It reacts specifically and spontaneously with aldehydes and ketones under mild, aqueous conditions to form a highly stable oxime bond.[1][2] This chemoselectivity is crucial when working with complex biomolecules, as it avoids side reactions with other functional groups.[3][4]

  • The Carboxylic Acid Group (-COOH): The terminal carboxylic acid provides a versatile handle for a secondary conjugation step. It can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines present on biomolecules, surfaces, or other linkers.[5][6]

  • The PEG1 Spacer (-O-CH₂-CH₂-): While seemingly modest, this single ethylene glycol unit plays a critical role in modulating the physicochemical properties of the linker and the final conjugate.

The Subtle but Significant Impact of the PEG1 Spacer

The inclusion of even a single PEG unit can have a profound impact on the performance of a bioconjugate. While longer PEG chains are well-known for their ability to enhance solubility and extend circulation half-life, the short PEG1 spacer in this compound offers a nuanced set of advantages.

Enhanced Solubility and Reduced Aggregation

Many potent therapeutic payloads and fluorescent dyes are hydrophobic. The hydrophilic nature of the PEG1 spacer helps to mitigate this hydrophobicity, improving the overall solubility of the linker-payload complex and the final bioconjugate.[7] This is particularly critical in preventing aggregation, which can lead to reduced efficacy and potential immunogenicity.

Steric Hindrance and Optimized Binding

The PEG1 spacer provides a defined spatial separation between the conjugated molecules. This can be crucial in minimizing steric hindrance, allowing both the biomolecule (e.g., an antibody) and the payload (e.g., a small molecule drug) to maintain their native conformations and binding affinities for their respective targets.

A Balance of Properties

The PEG1 spacer strikes a balance between providing the benefits of PEGylation, such as improved solubility, without the potential drawbacks of longer PEG chains, which can sometimes negatively impact binding affinity or lead to the generation of anti-PEG antibodies.

Data Presentation: The Influence of Short PEG Spacers

While direct quantitative comparisons for a PEG1 spacer are not extensively documented in a single study, the following tables summarize the general trends observed with short PEG linkers, providing a basis for understanding the contribution of the PEG1 unit in this compound.

PropertyImpact of Short PEG Spacer (e.g., PEG1)Rationale
Solubility Moderate IncreaseThe hydrophilic ethylene glycol unit improves the overall aqueous solubility of the conjugate, particularly with hydrophobic payloads.
Stability EnhancedThe PEG spacer can sterically shield the payload and the linkage from enzymatic degradation, contributing to increased stability in biological media.
Binding Affinity Generally PreservedThe short spacer provides sufficient distance to minimize steric hindrance between the conjugated partners, thus preserving their binding capabilities.
Pharmacokinetics Minimal to Moderate ImpactWhile longer PEG chains are required for significant extension of circulation half-life, even a short PEG spacer can subtly influence biodistribution and clearance.
Immunogenicity Potentially ReducedThe PEG unit can help to mask potential epitopes on the linker-payload complex, although this effect is more pronounced with longer PEG chains.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Oxime Ligation to an Aldehyde-Modified Protein

Objective: To conjugate this compound to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein

  • This compound

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the aldehyde-modified protein in the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in the conjugation buffer to a final concentration that is in 10-50 fold molar excess to the protein.

  • Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, a final concentration of 10-100 mM aniline can be added.[3]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The progress of the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.

  • Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: The final conjugate can be characterized by techniques such as mass spectrometry to confirm the addition of the linker.

Protocol 2: EDC/NHS Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

Objective: To conjugate the this compound (already linked to a payload via oxime ligation) to a protein or other molecule containing a primary amine.

Materials:

  • Aminooxy-PEG1-payload conjugate (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a 10 mg/mL solution of the amine-containing protein in Conjugation Buffer (PBS, pH 7.4). Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. Prepare a 100 mM stock solution of the Aminooxy-PEG1-payload conjugate in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: In a reaction tube, combine the Aminooxy-PEG1-payload conjugate with EDC and NHS in Activation Buffer. A molar excess of 1.5 to 2.0 equivalents of both EDC and NHS over the acid is recommended. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to generate the active NHS ester.

  • Conjugation to Amine-containing Molecule: Immediately add the activated Aminooxy-PEG1-payload solution to the amine-containing molecule dissolved in Conjugation Buffer. For optimal results, the pH of the reaction mixture should be raised to 7.2-7.5. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: The final conjugate can be characterized by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualizations

Signaling Pathway: Mechanism of Oxime Ligation

Oxime_Ligation Aminooxy Aminooxy Group (-ONH2) Intermediate Hemiaminal Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (on Biomolecule) Carbonyl->Intermediate Oxime Stable Oxime Bond (-C=N-O-) Intermediate->Oxime Dehydration

Mechanism of oxime bond formation.
Experimental Workflow: Two-Step Bioconjugation using this compound

Bioconjugation_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Amide Coupling Payload Payload with Aldehyde/Ketone Oxime_Conjugate Payload-PEG1-acid Conjugate Payload->Oxime_Conjugate Linker This compound Linker->Oxime_Conjugate Activation EDC/NHS Activation Oxime_Conjugate->Activation Final_Conjugate Final Bioconjugate Activation->Final_Conjugate Biomolecule Biomolecule with Amine Biomolecule->Final_Conjugate Purification Purification & Characterization Final_Conjugate->Purification

Sequential bioconjugation workflow.
Logical Relationship: The Role of the PEG1 Spacer

PEG1_Role cluster_properties Physicochemical Properties cluster_outcomes Bioconjugate Outcomes PEG1 PEG1 Spacer Solubility Increased Solubility PEG1->Solubility Steric_Hindrance Reduced Steric Hindrance PEG1->Steric_Hindrance Stability Enhanced Stability PEG1->Stability Aggregation Reduced Aggregation Solubility->Aggregation Binding_Affinity Preserved Binding Affinity Steric_Hindrance->Binding_Affinity

Influence of the PEG1 spacer.

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker that empowers the precise construction of complex bioconjugates. The integral role of the PEG1 spacer, though subtle, is critical in enhancing the solubility and stability of the resulting conjugates while minimizing steric hindrance to preserve biological activity. By understanding the interplay of its functional groups and the nuanced contribution of its short PEG chain, researchers can leverage this compound to develop novel therapeutics and diagnostic agents with improved performance and a greater potential for clinical success. The provided protocols and workflows serve as a robust foundation for the practical application of this powerful bioconjugation tool.

References

In-Depth Technical Guide: Aminooxy-PEG1-acid Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling procedures for Aminooxy-PEG1-acid (CAS No. 2921-14-4), a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics.

Product Identification and Properties

This compound, also known as 2-(Aminooxy)acetic acid, is a PEG linker containing a reactive aminooxy group and a terminal carboxylic acid. This structure allows for the conjugation of molecules containing aldehyde or ketone functionalities via an oxime bond, while the carboxylic acid can form a stable amide bond with primary amines.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 2921-14-4
Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol
Appearance White to off-white solid/powder
Melting Point 127-130 °C
Purity ≥95% - >98%
Synonyms 2-(Aminooxy)acetic acid, Carboxymethoxylamine, O-(Carboxymethyl)hydroxylamine

Hazard Identification and Safety Precautions

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, appropriate safety precautions should be observed.

Table 2: GHS Hazard Classification

ClassificationStatus
Hazard Classification Not a hazardous substance or mixture

General Precautionary Measures:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 3: Handling and Storage Recommendations

ConditionRecommendationReference
Storage Temperature 2-8°C or -20°C, protect from light
Handling Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing.
Incompatible Materials Strong oxidizing agents

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.

First Aid Measures

In case of exposure, follow these first aid procedures:

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Workflow

The following diagram illustrates a general workflow for handling a chemical reagent like this compound in a laboratory setting, from receiving and preparation to reaction and disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Reaction cluster_3 Waste Disposal A Receive Chemical B Verify Integrity A->B C Log in Inventory B->C D Store at Recommended Temperature (2-8°C or -20°C) C->D E Wear Appropriate PPE D->E Retrieve from Storage F Weigh Required Amount in a Ventilated Hood E->F G Dissolve in Suitable Solvent F->G H Add to Reaction Mixture G->H I Monitor Reaction Progress H->I J Work-up and Purification I->J K Segregate Chemical Waste J->K L Dispose According to Institutional Guidelines K->L

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in the development of protein therapeutics, diagnostics, and research reagents. Aminooxy-PEG1-acid is a heterobifunctional linker that enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to a protein through a stable oxime bond. This methodology offers a high degree of control over the conjugation site, preserving the protein's native structure and function.

The core principle involves the reaction between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target protein. These carbonyl groups can be introduced into the protein backbone at specific sites through genetic code expansion or by the oxidation of carbohydrate moieties on glycoproteins.[1][2] The formation of the oxime linkage is highly efficient and chemoselective, proceeding under mild aqueous conditions.[3][4] The terminal carboxylic acid group on the PEG linker provides a handle for further modifications or can be used to modulate the overall charge and solubility of the protein conjugate.[5]

This document provides detailed protocols for the labeling of proteins with this compound, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

The efficiency of protein labeling with this compound is influenced by several factors, including pH, temperature, reaction time, and the presence of a catalyst. The following table summarizes typical reaction parameters and expected outcomes based on the principles of oxime ligation.

ParameterTypical RangeExpected Outcome/Remarks
pH 5.5 - 7.4Reaction is more efficient at slightly acidic pH (5.5-6.5). At neutral pH, a catalyst is recommended.[1][6]
Temperature 4 - 37 °CRoom temperature is generally sufficient. Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time. Reactions are often driven to completion within this timeframe.[7]
Molar Excess of this compound 10 - 50 foldA molar excess ensures efficient labeling. The optimal ratio should be determined empirically for each protein.[1][8]
Catalyst (Aniline or its derivatives) 10 - 100 mMAniline (B41778) and its derivatives, such as m-phenylenediamine (B132917), can significantly accelerate the rate of oxime bond formation, especially at neutral pH.[6][8]
Degree of Labeling (DOL) 0.5 - 2.0The desired DOL depends on the specific application. A DOL between 0.5 and 1 is often ideal to maintain protein function.[9] Over-labeling can potentially impact protein activity.
Labeling Efficiency > 80%With optimized conditions, high labeling efficiencies can be achieved. Efficiency can be assessed by methods such as SDS-PAGE, mass spectrometry, or HPLC.[5][7]

Experimental Protocols

Protocol 1: Labeling of a Glycoprotein (B1211001) via Oxidation of Carbohydrates

This protocol describes the generation of aldehyde groups on a glycoprotein through mild oxidation of its carbohydrate moieties, followed by conjugation with this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution: 20 mM Glycerol in PBS

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[8]

  • Oxidation:

    • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding the Quenching Solution and incubate for 10 minutes on ice.

  • Purification of Oxidized Protein: Remove excess reagents by size-exclusion chromatography or dialysis against the Reaction Buffer.

  • Conjugation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-50 mM.

    • Add the this compound stock solution to the oxidized protein solution to achieve a 20-50 fold molar excess.

    • (Optional) For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[8]

    • Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Purification of the Conjugate: Purify the protein conjugate using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted this compound and other reagents.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling (DOL) using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.[5][10]

Protocol 2: Labeling of a Protein with a Genetically Encoded Aldehyde Tag

This protocol is for proteins that have been engineered to contain a specific aldehyde tag.

Materials:

  • Aldehyde-tagged protein

  • This compound

  • Labeling Buffer: 100 mM MES, pH 5.5, or 100 mM Sodium Phosphate, pH 7.0

  • Aniline or m-phenylenediamine (optional catalyst)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-tagged protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[1]

    • If using a neutral pH buffer, the addition of a catalyst like aniline or m-phenylenediamine to a final concentration of 10-100 mM is recommended to accelerate the reaction.[8]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful labeling and determine the DOL.

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway Protein Protein (with Aldehyde/Ketone) Oxime_intermediate Oxime Intermediate Protein->Oxime_intermediate pH 5.5-7.4 Catalyst (optional) AminooxyPEG This compound (H₂N-O-PEG-COOH) AminooxyPEG->Oxime_intermediate PEGylated_Protein PEGylated Protein (Stable Oxime Bond) Oxime_intermediate->PEGylated_Protein Stable C=N-O linkage

Caption: Reaction scheme of oxime ligation for protein PEGylation.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the precise attachment of various moieties such as drugs, imaging agents, and polymers to proteins. This precision is critical for the development of next-generation therapeutics like antibody-drug conjugates (ADCs), as well as for advancing our understanding of protein function.[1] One of the most robust and versatile methods for achieving site-specific modification is through oxime ligation, a bioorthogonal reaction between an aminooxy group and a ketone or aldehyde.[1][2]

Aminooxy-PEG1-acid is a heterobifunctional linker that facilitates this specific conjugation. It features a terminal aminooxy group for reaction with a carbonyl (aldehyde or ketone) on a target protein, and a carboxylic acid group for further functionalization or to enhance solubility. The short polyethylene (B3416737) glycol (PEG) spacer improves the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend its in vivo half-life.[2] This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.

Principle of the Method

The core of this protein modification strategy is a two-step process:

  • Introduction of a Carbonyl Group: A unique aldehyde or ketone group is introduced into the target protein at a specific site. This can be achieved through several methods, including:

    • Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate (B1199274) (NaIO₄) can convert an N-terminal serine or threonine residue to a glyoxylyl group.[3]

    • Oxidation of Glycans: For glycoproteins, the sialic acid residues can be oxidized with NaIO₄ to generate aldehyde groups.[4][5]

    • Enzymatic Modification: Specific enzymes can be used to introduce a bioorthogonal functional group onto the protein.[3]

    • Incorporation of Unnatural Amino Acids (UAAs): An unnatural amino acid containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine (pAcPhe), can be genetically incorporated at a specific site in the protein.[1]

  • Oxime Ligation: The protein containing the unique carbonyl handle is then reacted with this compound. The aminooxy group (-ONH₂) of the linker chemoselectively attacks the aldehyde or ketone on the protein to form a stable oxime bond (-O-N=C).[2] This reaction is highly specific and proceeds under mild, aqueous conditions, preserving the protein's structure and function.[2]

Key Applications

The versatility of this compound and oxime ligation lends itself to a wide range of applications in research and drug development:

  • PEGylation of Proteins and Peptides: Covalently attaching PEG to therapeutic proteins can improve their stability, solubility, and pharmacokinetic profiles.[2][6]

  • Development of Antibody-Drug Conjugates (ADCs): This method allows for the site-specific attachment of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs for targeted cancer therapy.[2]

  • Fluorescent Labeling: The attachment of fluorescent probes enables the imaging and tracking of biomolecules in vitro and in vivo.[2]

  • Surface Modification: Proteins can be immobilized onto surfaces for the development of biosensors and other diagnostic tools.[2]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (B1211001) via Oxidation

This protocol describes the generation of aldehyde groups on a glycoprotein by oxidizing its sialic acid residues.

Materials:

  • Glycoprotein

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting column

Procedure:

  • Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.[4]

  • Prepare a fresh solution of sodium periodate (NaIO₄) in PBS.

  • Add the NaIO₄ solution to the protein solution to a final concentration of 1-2 mM.[4]

  • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[4]

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes.[4]

  • Remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).[4]

Protocol 2: Site-Specific Modification of an Aldehyde-Containing Protein with this compound

This protocol details the oxime ligation reaction between an aldehyde-containing protein and this compound.

Materials:

  • Aldehyde-containing protein (from Protocol 1 or other methods)

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 or PBS, pH 7.2-7.4[4]

  • Aniline (B41778) or m-Phenylenediamine (mPDA) catalyst (optional)

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[4]

  • Dissolve the aldehyde-containing protein in the chosen Reaction Buffer to a final concentration of 10-100 µM.

  • If using a catalyst, add aniline or mPDA to the protein solution to a final concentration of 10-100 mM. Aniline can accelerate the reaction rate significantly.[7]

  • Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution.[1][4]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[1] The reaction progress can be monitored by SDS-PAGE and mass spectrometry.

  • Purify the protein-PEG1-acid conjugate using a desalting column or dialysis to remove excess linker and catalyst.[4]

Data Presentation

Table 1: Typical Reaction Parameters for Oxime Ligation

ParameterRecommended RangeNotes
pH 4.5 - 7.5Optimal pH can depend on the specific protein and catalyst used.[8]
Temperature 4°C - 37°CLower temperatures may require longer incubation times.[1][9]
Molar Excess of this compound 10 - 100 foldHigher excess can drive the reaction to completion but may require more extensive purification.[1][4]
Catalyst Concentration (Aniline/mPDA) 10 - 100 mMCatalysts can significantly accelerate the reaction rate.[1][4][9]
Reaction Time 1 - 22 hoursMonitor reaction progress to determine the optimal time.[1][9]
Protein Concentration 10 - 100 µMHigher concentrations can increase reaction efficiency.[1][9]

Table 2: Characterization of PEGylated Proteins

TechniqueInformation Provided
SDS-PAGE Shift in molecular weight indicating successful PEGylation.
Mass Spectrometry (e.g., MALDI-TOF, LC-MS) Confirmation of covalent modification and determination of the degree of PEGylation.[10]
RP-HPLC Purification and assessment of the purity of the PEGylated protein.
Size Exclusion Chromatography (SEC) Analysis of aggregation and changes in hydrodynamic radius.
Functional Assays Assessment of the biological activity of the protein post-modification.

Visualization of Workflow and Chemistry

G Chemical Reaction of Oxime Ligation cluster_reactants Reactants cluster_product Product Protein-CHO Protein with Aldehyde Group (R-CHO) Oxime PEGylated Protein with Stable Oxime Bond (R-CH=N-O-R') Protein-CHO->Oxime + Aminooxy This compound (H2N-O-R') Aminooxy->Oxime + Reaction Aniline Catalyst Aqueous Buffer, pH 4.5-7.5 Reaction->Oxime

Caption: The chemical reaction of oxime bond formation.

G Experimental Workflow for Protein Modification Start Start with Target Protein Step1 Introduce Carbonyl Group (e.g., Oxidation of Glycan) Start->Step1 Step2 Purify Aldehyde-Containing Protein (Desalting Column) Step1->Step2 Step3 Oxime Ligation Reaction with This compound Step2->Step3 Step4 Purify PEGylated Protein (Desalting/Dialysis) Step3->Step4 Step5 Characterize Final Product (SDS-PAGE, Mass Spec, HPLC) Step4->Step5 End Site-Specifically Modified Protein Step5->End

References

Application Notes and Protocols for Bioconjugation using Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-acid is a heterobifunctional linker that offers a powerful and versatile tool for the precise and efficient covalent conjugation of molecules. Its unique structure, featuring a terminal aminooxy group and a carboxylic acid group separated by a single polyethylene (B3416737) glycol (PEG) unit, enables a highly controlled, two-step sequential ligation strategy. This methodology is particularly valuable in drug development, diagnostics, and proteomics for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized peptides.[1][2]

The bioconjugation process leverages two distinct and highly selective bioorthogonal reactions:

  • Oxime Ligation: The aminooxy group reacts specifically with a carbonyl group (aldehyde or ketone) on a target molecule to form a highly stable oxime bond.[3][4] This reaction is chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[3][4]

  • Amide Coupling: The terminal carboxylic acid can be activated to react with a primary amine on a second molecule, forming a stable amide bond. This reaction is widely used for covalently linking molecules.[5][6]

The inclusion of a short, hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate and can reduce steric hindrance.[7]

Principle of the Method

The sequential use of this compound allows for a directional and controlled approach to bioconjugation. First, the aminooxy moiety is reacted with an aldehyde or ketone on the first biomolecule. After purification, the now-modified biomolecule, displaying a terminal carboxylic acid, is then conjugated to a second, amine-containing molecule via amide bond formation. This stepwise approach prevents undesirable self-conjugation and allows for precise control over the final conjugate's composition and stoichiometry.

Quantitative Data Summary

The efficiency of the bioconjugation process is dependent on the reaction conditions for both the oxime ligation and the subsequent amide coupling. The following tables provide a summary of typical reaction parameters and expected outcomes to aid in experimental design and optimization.

Table 1: Reaction Parameters for Oxime Ligation

ParameterRecommended ConditionsNotes
pH 4.5 - 7.5Optimal pH for uncatalyzed reactions is slightly acidic (4.5-5.5).[3] For reactions at physiological pH (6.5-7.5), a catalyst is recommended to accelerate the reaction rate.[3][4]
Catalyst Aniline (B41778) or its derivatives (e.g., m-phenylenediamine)Aniline is commonly used at a concentration of 10-100 mM. m-Phenylenediamine has been shown to be a more efficient catalyst.[8]
Temperature Room Temperature (20-25°C) or 4°CReactions can be performed at room temperature for faster kinetics or at 4°C for overnight incubations to improve stability of sensitive biomolecules.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by HPLC or SDS-PAGE). Reactions with aldehydes are generally faster than with ketones.[9]
Molar Ratio 10-50 fold molar excess of this compoundAn excess of the linker drives the reaction to completion.
Typical Yield >90% (with optimization)Yields are dependent on the specific biomolecule and reaction conditions.[10]

Table 2: Reaction Parameters for Amide Coupling (EDC/NHS Chemistry)

ParameterRecommended ConditionsNotes
Activation pH 4.5 - 6.0EDC-mediated activation of the carboxylic acid is most efficient in a slightly acidic environment. MES buffer is commonly used.[5][11]
Coupling pH 7.0 - 8.5The reaction of the NHS-activated ester with the primary amine is most efficient at physiological to slightly basic pH. PBS is a suitable buffer.[5]
Coupling Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)EDC activates the carboxylic acid, and NHS stabilizes the active intermediate, increasing coupling efficiency.[5][12]
Temperature Room Temperature (20-25°C)
Reaction Time 2 - 4 hoursCan be extended overnight at 4°C if necessary.
Molar Ratios 2-10 fold molar excess of EDC and 2-5 fold molar excess of NHS over the PEG-acid conjugate. 1.5-2 fold molar excess of the activated PEG-acid conjugate over the amine-containing molecule.Optimal ratios may need to be determined empirically.[5]
Typical Yield 70 - 95%Yields can be influenced by the properties of the substrates and potential side reactions like hydrolysis of the activated ester.[12]

Experimental Protocols

Part 1: Oxime Ligation of an Aldehyde/Ketone-Containing Biomolecule with this compound

This protocol describes the first step of the sequential bioconjugation, where the aminooxy group of the linker reacts with a carbonyl group on the target biomolecule.

Materials:

  • Aldehyde or ketone-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Sodium Acetate, pH 5.5[3]

  • Aniline (optional, as catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

  • Analytical instruments (e.g., RP-HPLC, Mass Spectrometry, SDS-PAGE)

Procedure:

  • Biomolecule Preparation: Dissolve the aldehyde or ketone-modified biomolecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in DMF or water (e.g., 100 mM).

  • Catalyst Preparation (Optional): If using a catalyst, prepare a 1 M stock solution of aniline in DMF.

  • Reaction Setup:

    • To the biomolecule solution, add the this compound stock solution to achieve a 10-50 fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C overnight. Monitor the reaction progress by an appropriate analytical method (e.g., a shift in molecular weight on SDS-PAGE for proteins, or a new peak on RP-HPLC for peptides).[9]

  • Purification: Once the reaction is complete, remove the excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the identity and purity of the resulting biomolecule-PEG-acid conjugate by mass spectrometry and/or analytical RP-HPLC.

Part 2: Amide Coupling of the Biomolecule-PEG-acid Conjugate with an Amine-Containing Molecule

This protocol outlines the second step, where the terminal carboxylic acid of the purified conjugate from Part 1 is coupled to a molecule containing a primary amine.

Materials:

  • Purified biomolecule-PEG-acid conjugate from Part 1

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Purification system (e.g., Size-Exclusion Chromatography, RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the purified biomolecule-PEG-acid conjugate in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water (e.g., 10 mg/mL) immediately before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of the Carboxylic Acid:

    • To the solution of the biomolecule-PEG-acid conjugate, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated intermediate.

  • Amide Coupling Reaction:

    • Add the amine-containing molecule to the activated conjugate solution. A 1.5 to 2-fold molar excess of the activated conjugate over the amine is a common starting point.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the final bioconjugate using a suitable chromatography method (e.g., size-exclusion chromatography for proteins, RP-HPLC for peptides) to remove excess reagents and byproducts.

  • Characterization: Characterize the final conjugate for identity, purity, and yield using appropriate analytical techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Visualizations

Chemical Reaction Pathway

cluster_0 Part 1: Oxime Ligation cluster_1 Part 2: Amide Coupling Biomolecule-CHO Biomolecule-CHO/COR Oxime_Intermediate Biomolecule-CH=N-O-PEG1-COOH Biomolecule-CHO->Oxime_Intermediate + this compound (pH 4.5-7.5, Catalyst) This compound H2N-O-PEG1-COOH This compound->Oxime_Intermediate Final_Conjugate Biomolecule-CH=N-O-PEG1-CO-NH-Molecule Oxime_Intermediate->Final_Conjugate + Amine-Molecule (EDC, NHS) Amine_Molecule H2N-Molecule Amine_Molecule->Final_Conjugate start Start: Aldehyde/Ketone Biomolecule oxime_ligation 1. Oxime Ligation (pH 4.5-7.5, Catalyst) start->oxime_ligation reagent1 This compound reagent1->oxime_ligation purification1 2. Purification (Desalting/Dialysis) oxime_ligation->purification1 intermediate Biomolecule-PEG-Acid Conjugate purification1->intermediate amide_coupling 3. Amide Coupling (EDC/NHS) intermediate->amide_coupling reagent2 Amine-Containing Molecule reagent2->amide_coupling purification2 4. Purification (Chromatography) amide_coupling->purification2 final_product Final Bioconjugate purification2->final_product cluster_reagents Reagents cluster_reactions Reactions Biomolecule_1 Biomolecule 1 (with Aldehyde/Ketone) Oxime_Ligation Oxime Ligation Biomolecule_1->Oxime_Ligation Linker This compound Linker->Oxime_Ligation aminooxy end Amide_Coupling Amide Coupling Linker->Amide_Coupling acid end Biomolecule_2 Biomolecule 2 (with Amine) Biomolecule_2->Amide_Coupling Catalysts Aniline / mPDA Catalysts->Oxime_Ligation Coupling_Agents EDC / NHS Coupling_Agents->Amide_Coupling Oxime_Ligation->Amide_Coupling produces intermediate for

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and imaging agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles. Aminooxy-PEG1-acid is a short, heterobifunctional linker that offers a precise and efficient method for conjugating nanoparticles to various biomolecules. The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage, a reaction known as oxime ligation.[1] This bio-orthogonal conjugation chemistry proceeds under mild conditions, making it ideal for sensitive biological molecules.[2] The terminal carboxylic acid provides a versatile handle for subsequent conjugation of targeting ligands, drugs, or imaging moieties.

These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, guidance on characterization techniques, and illustrative quantitative data to aid in the design and evaluation of your nanoparticle systems.

Data Presentation

The successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size and zeta potential upon surface modification, as well as typical drug loading efficiencies for PEGylated nanoparticles. Note that these values are illustrative and will vary depending on the specific nanoparticle system, starting material, and experimental conditions.[3][4][5]

Table 1: Representative Changes in Nanoparticle Physicochemical Properties After Functionalization

Nanoparticle TypeModification StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Mesoporous Silica (B1680970) Nanoparticles Bare (Aldehyde-functionalized)120 ± 150.22-15 ± 3
After this compound conjugation125 ± 180.20-25 ± 4
Gold Nanoparticles Bare (Aldehyde-functionalized)20 ± 20.15-30 ± 5
After this compound conjugation24 ± 30.18-40 ± 6
Polymeric Nanoparticles (e.g., PLGA) Bare (Aldehyde-functionalized)150 ± 100.13-20 ± 4
After this compound conjugation156 ± 120.15-32 ± 5

Data are presented as mean ± standard deviation and are compiled for illustrative purposes based on typical results for short-chain PEGylation.

Table 2: Illustrative Drug Loading and Encapsulation Efficiencies for PEGylated Nanoparticle Systems

Nanoparticle FormulationModel DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)
PEGylated Liposomes Doxorubicin~5 - 10>90
PEGylated PLGA Nanoparticles Paclitaxel~1 - 5>70
PEGylated Magnetic Nanoparticles Doxorubicin~10 - 15>80

These values represent typical ranges and are highly dependent on the drug, nanoparticle composition, and loading method.[6][7]

Experimental Protocols

Protocol 1: Surface Functionalization of Aldehyde-Presenting Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized to display aldehyde or ketone groups on their surface.

Materials:

  • Aldehyde- or ketone-functionalized nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M MES buffer, pH 5.5

  • Aniline (B41778) (optional, as catalyst)

  • Quenching Solution: 1 M Glycine solution

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge and appropriate centrifuge tubes/filters

Procedure:

  • Nanoparticle Dispersion: Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed by vortexing or brief sonication.

  • This compound Preparation: Prepare a stock solution of this compound in DI water or the Reaction Buffer at a concentration of 10-50 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion. The optimal ratio should be determined empirically.

    • (Optional) For catalysis, aniline can be added to a final concentration of 10-20 mM to accelerate the reaction.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes). The exact speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the modified nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the bare and functionalized nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Outcome: A slight increase in the hydrodynamic diameter is expected after functionalization with this compound. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the bare and functionalized nanoparticle suspensions in 1 mM KCl or DI water.

    • Measure the zeta potential.

  • Expected Outcome: The introduction of the terminal carboxylic acid from the this compound linker should result in a more negative zeta potential compared to the precursor nanoparticles.[9]

3. Confirmation of Oxime Bond Formation:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Procedure:

    • Lyophilize the bare (aldehyde-functionalized) and the this compound functionalized nanoparticle samples.

    • Acquire the FTIR spectra.

  • Expected Outcome: The appearance of a characteristic C=N stretching vibration peak (typically around 1620-1650 cm⁻¹) and the disappearance or reduction of the aldehyde C=O peak (around 1700-1730 cm⁻¹) would indicate the formation of the oxime bond.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization NP_prep Aldehyde-functionalized Nanoparticle Dispersion Reaction Oxime Ligation Reaction (2-4h, RT or 4°C) NP_prep->Reaction Linker_prep This compound Solution Preparation Linker_prep->Reaction Quenching Quenching (Glycine) Reaction->Quenching Purification Centrifugation & Washing (3x with PBS) Quenching->Purification Characterization DLS, Zeta Potential, FTIR Purification->Characterization

Caption: Workflow for nanoparticle surface functionalization.

Signaling Pathway: Targeted Drug Delivery and Cellular Uptake

This diagram illustrates a general pathway for receptor-mediated endocytosis, a common mechanism for the cellular uptake of targeted nanoparticles.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nanoparticle (Ligand-PEG-NP) Binding Ligand-Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (Acidic pH) Endosome->Late_Endosome Drug_Release Drug Release Late_Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Receptor-mediated endocytosis of targeted nanoparticles.

References

Application Notes and Protocols: Aminooxy-PEG1-acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, with their high water content and tunable physical properties, are invaluable tools in biomedical research, finding applications in 3D cell culture, tissue engineering, and controlled drug delivery.[1][2][] The formation of biocompatible hydrogels via "click chemistry" has gained significant traction due to its high efficiency, specificity, and mild reaction conditions.[4][5] One such powerful bioorthogonal reaction is oxime ligation, which involves the formation of a stable oxime bond from the reaction between an aminooxy group and an aldehyde or ketone.[1][6][7]

Aminooxy-PEG1-acid is a heterobifunctional linker that provides an aminooxy group for covalent conjugation and a terminal carboxylic acid. This molecule is particularly useful for modifying hydrogel properties, tethering bioactive molecules to a hydrogel network, or participating in hydrogel formation as a component that introduces pendant functional groups. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and solubility.[1][]

These application notes provide an overview of the principles, advantages, and experimental protocols for utilizing this compound in the formation and functionalization of hydrogels.

Core Principles and Advantages of Oxime Ligation

The hydrogel formation relies on the chemical reaction between a polymer backbone functionalized with aldehyde or ketone groups and a crosslinker containing at least two aminooxy groups. This compound can be incorporated to introduce carboxylic acid functionalities within the hydrogel matrix.

Advantages:

  • Biocompatibility: The oxime ligation reaction is bioorthogonal, meaning it does not interfere with biological processes, which is crucial for applications involving cell encapsulation.[1][8] The only byproduct of the reaction is water.[1][7]

  • Tunable Properties: The mechanical properties, such as stiffness, and the gelation kinetics of the resulting hydrogels can be readily tuned by adjusting parameters like pH, precursor concentration, and the use of catalysts.[4][5][9]

  • High Stability: The formed oxime bond is highly stable under physiological conditions compared to other linkages like hydrazones.[5][6]

  • Chemical Functionality: The incorporation of this compound allows for the introduction of pendant carboxylic acid groups, which can be used for subsequent modifications, such as the attachment of peptides, growth factors, or small molecule drugs.[9]

Applications

The use of this compound in hydrogel formation opens up a wide range of applications in the biomedical field:

  • 3D Cell Culture: Creating biocompatible microenvironments that mimic the native extracellular matrix for cell growth and differentiation studies.[1]

  • Tissue Engineering: Fabricating scaffolds with tunable mechanical properties that can support tissue regeneration.[1][9]

  • Drug Delivery: Designing hydrogel depots for the sustained and controlled release of therapeutic agents.[10] The pendant carboxylic acid groups can be used to conjugate drugs.

  • Bioconjugation: Immobilizing proteins, peptides, or other bioactive molecules within the hydrogel matrix to present specific biological cues to cells.[1][4]

Quantitative Data Summary

The properties of oxime-based hydrogels can be precisely controlled. The following tables summarize key quantitative data from representative studies on PEG-based oxime hydrogels.

Table 1: Effect of pH on Gelation Time and Storage Modulus

pHGelation TimeStorage Modulus (G')Reference
4.5Minutes~14 kPa[5]
6.5~5 minutesNot specified[1]
7.2~30 minutesNot specified[1]
7.4Hours~0.3 kPa[5]
8.0>30 minutesPartially crosslinked[1]

Table 2: Effect of Polymer Concentration and Crosslinker Ratio on Hydrogel Properties

Polymer Weight %r (aldehyde/aminooxy)Storage Modulus (G')Water Content (%)Swelling RatioReference
3%0.7258 Pa99.26 ± 0.081.76 ± 0.07[1]
3%1.0Not specified98.49 ± 0.141.09 ± 0.02[1]
5%1.0Not specifiedNot specifiedNot specified[1]
7%1.04196 Pa95.78 ± 0.251.45 ± 0.17[1]

Experimental Protocols

Protocol 1: Formation of a Basic Oxime-Linked PEG Hydrogel

This protocol describes the formation of a hydrogel using a multi-arm PEG-aldehyde and a multi-arm PEG-aminooxy. This compound can be co-mixed with the multi-arm PEG-aminooxy to incorporate carboxylic acid groups.

Materials:

  • Multi-arm PEG-aldehyde (e.g., 4-arm PEG-CHO)

  • Multi-arm PEG-aminooxy (e.g., 4-arm PEG-ONH2)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., citrate-phosphate buffer) at the desired pH[5]

  • Aniline (B41778) (optional catalyst)[5][8]

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-aldehyde in the chosen buffer to the desired final concentration (e.g., 10 wt%).[5]

    • Dissolve the multi-arm PEG-aminooxy and this compound in the buffer. The total aminooxy concentration should be calculated to achieve a 1:1 molar ratio of aminooxy to aldehyde groups for full crosslinking.[5] The amount of this compound will determine the density of carboxylic acid groups in the final hydrogel.

  • Initiate Gelation:

    • If using a catalyst, add aniline to the PEG-aldehyde solution to a final concentration of around 0.1 wt%.[5]

    • Rapidly and thoroughly mix the aminooxy-containing solution with the aldehyde-containing solution.

  • Gel Formation:

    • Allow the mixture to stand at room temperature or 37°C.

    • Monitor gelation by inverting the vial. Gelation is considered complete when the gel no longer flows.[8][11]

  • Equilibration:

    • After initial gelation, immerse the hydrogel in PBS (pH 7.4) overnight to allow it to reach swelling equilibrium before further experiments.[5]

Protocol 2: Characterization of Hydrogel Mechanical Properties

Materials:

  • Fully formed and equilibrated hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Place the swollen hydrogel disc onto the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel surface, ensuring a slight compressive strain.

  • Perform oscillatory shear measurements. A typical frequency sweep ranges from 0.1 to 100 rad/s at a constant strain (e.g., 10%).[5]

  • The storage modulus (G') and loss modulus (G'') are recorded. The storage modulus represents the elastic properties of the hydrogel.

Protocol 3: Spatially Controlled Hydrogel Formation using Photomediated Oxime Ligation

This advanced protocol allows for the creation of hydrogel patterns with spatiotemporal control.

Materials:

  • Multi-arm PEG-benzaldehyde

  • Multi-arm PEG functionalized with a photocaged alkoxyamine

  • Aniline (catalyst)

  • UV light source (e.g., 365 nm)[4]

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the PEG-benzaldehyde and the photocaged PEG-alkoxyamine in a suitable buffer.

    • Add aniline to the solution to the desired concentration (e.g., 10 mM).[8]

  • Initiate Photopolymerization:

    • Expose the desired regions of the precursor solution to UV light (e.g., 365 nm at 10 mW/cm²).[8]

    • The UV light cleaves the photocage, releasing the reactive aminooxy groups.

  • Localized Gelation:

    • The liberated aminooxy groups react with the benzaldehyde (B42025) groups, leading to hydrogel formation only in the UV-exposed areas.[4]

Visualizations

G Figure 1: Oxime Ligation Reaction cluster_reactants Reactants cluster_products Products Aldehyde R1-CHO (Aldehyde) Oxime R1-CH=N-O-R2 (Oxime Bond) Aldehyde->Oxime + Aminooxy R2-O-NH2 (Aminooxy) Aminooxy->Oxime Water H2O (Water) G Figure 2: Workflow for Oxime-Based Hydrogel Formation cluster_prep Preparation cluster_gel Gelation cluster_app Application A Prepare Aldehyde-PEG Solution C Mix Precursor Solutions (Optional: add catalyst) A->C B Prepare Aminooxy-PEG Solution (with this compound) B->C D Incubate at RT or 37°C Monitor Gelation C->D E Equilibrate Hydrogel in PBS D->E F Characterization (Rheology, Swelling) E->F G Cell Encapsulation / Drug Loading E->G G Figure 3: Factors Influencing Hydrogel Properties cluster_factors Controlling Factors cluster_properties Resulting Properties center Hydrogel Properties stiffness Stiffness (Storage Modulus) center->stiffness gel_time Gelation Time center->gel_time swelling Swelling Ratio center->swelling degradation Degradation Rate center->degradation pH pH pH->center catalyst Catalyst (e.g., Aniline) catalyst->center concentration Polymer Concentration concentration->center ratio Crosslinker Ratio ratio->center temp Temperature temp->center

References

Application Notes and Protocols for Peptide Modification and Cyclization using Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-acid is a heterobifunctional linker that has emerged as a valuable tool in peptide chemistry and drug development. Its unique structure, featuring a reactive aminooxy group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a versatile range of applications in peptide modification and cyclization. The primary utility of the aminooxy group lies in its ability to chemoselectively react with aldehydes and ketones to form a stable oxime bond.[1] This bioorthogonal ligation chemistry occurs under mild conditions, making it ideal for modifying sensitive biomolecules.[2]

The carboxylic acid moiety provides a convenient handle for further conjugation, either to other molecules or for intramolecular cyclization. The single PEG unit enhances aqueous solubility and can reduce steric hindrance without significantly increasing the hydrodynamic radius of the peptide.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification and cyclization, complete with quantitative data, troubleshooting guides, and visual workflows to aid researchers in their experimental design and execution.

Key Applications

  • Site-Specific Peptide Modification and PEGylation: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by attaching a hydrophilic PEG spacer. This can lead to increased serum half-life, improved stability against proteolytic degradation, and reduced immunogenicity.[4]

  • Peptide Cyclization: Creating constrained peptide structures through head-to-tail, side-chain-to-tail, or side-chain-to-side-chain cyclization.[5][6] Cyclization can improve receptor binding affinity, selectivity, and metabolic stability.[7]

  • Development of Peptide Drug Conjugates: Linking peptides to other functional molecules, such as small molecule drugs, imaging agents, or targeting ligands.[8]

  • Surface Immobilization of Peptides: Attaching peptides to solid supports for various applications, including affinity chromatography and the development of biosensors.

Quantitative Data Summary

The efficiency of peptide modification and cyclization using this compound is influenced by several factors, including the nature of the peptide, the position of the reactive carbonyl group, and the reaction conditions. The following tables provide representative data to guide experimental design.

Table 1: Reaction Conditions and Efficiency for Peptide Modification via Oxime Ligation

Peptide TypeCarbonyl PositionLinker:Peptide Molar RatiopHCatalyst (Concentration)Reaction Time (hours)Typical Yield (%)Purity (%)
Linear Peptide 1 (10-mer)N-terminal aldehyde1.5:14.5None4>90>95
Linear Peptide 2 (15-mer)N-terminal aldehyde2:16.5Aniline (B41778) (50 mM)2>95>95
Linear Peptide 3 (20-mer)Lysine side-chain (ketone)3:17.0p-Phenylenediamine (50 mM)870-85>90
GlycopeptideOxidized N-terminal serine (aldehyde)2:16.5Aniline (100 mM)6>80>95

Table 2: Peptide Cyclization Efficiency using this compound

Cyclization StrategyPeptide Length (Residues)Carbonyl PositionAmide Bond Formation MethodCyclization Time (hours)Typical Monomer Yield (%)Dimer Formation (%)
Head-to-Tail8N-terminal aldehydeEDC/NHS1260-75<10
Side-chain-to-Tail12N-terminal aldehydeHATU/DIPEA870-85<5
Side-chain-to-Side-chain15Lysine side-chain (ketone)PyBOP/DIPEA1650-65<15

Experimental Workflows and Chemical Principles

The following diagrams illustrate the key experimental workflows for peptide modification and cyclization using this compound.

Peptide_Modification_Workflow cluster_0 Preparation cluster_1 Oxime Ligation cluster_2 Purification & Analysis Peptide Peptide with Aldehyde/Ketone Reaction Reaction Mixture (pH 4.5-7.0) Peptide->Reaction Linker This compound Linker->Reaction Catalyst Aniline (optional) Reaction->Catalyst Purification RP-HPLC Purification Reaction->Purification Analysis LC-MS / MALDI-TOF Characterization Purification->Analysis Product Modified Peptide Analysis->Product

Figure 1: Experimental workflow for site-specific peptide modification.

Peptide_Cyclization_Workflow cluster_0 Step 1: Linear Peptide Synthesis cluster_1 Step 2: On-Resin Ligation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Cleavage and Purification SPPS Solid-Phase Peptide Synthesis (with aldehyde/ketone precursor) Ligation On-Resin Ligation with This compound SPPS->Ligation Cyclization On-Resin Amide Bond Formation (e.g., HATU/DIPEA) Ligation->Cyclization Cleavage Cleavage from Resin (e.g., TFA cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Product Cyclic Peptide Purification->Product

Figure 2: Workflow for on-resin peptide cyclization.

Experimental Protocols

Protocol 1: Site-Specific Modification of a Peptide with an N-terminal Aldehyde

This protocol describes the conjugation of this compound to a peptide containing an N-terminal aldehyde, generated, for example, by the oxidation of an N-terminal serine residue.

Materials:

  • Peptide with an N-terminal aldehyde (1-5 mg)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5

  • Aniline (optional catalyst, 1 M stock in DMF)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the aldehyde-containing peptide in the reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of DMF or DMSO (not exceeding 10% v/v) can be added.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in water or DMF.

  • Reaction Setup: To the peptide solution, add 1.5 to 2.0 molar equivalents of the this compound stock solution.

  • Catalysis (Optional): For reactions at or near neutral pH, add aniline from the stock solution to a final concentration of 50-100 mM to accelerate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-8 hours. Monitor the reaction progress by analytical RP-HPLC.

  • Purification: Upon completion, purify the modified peptide by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin Head-to-Tail Cyclization of a Peptide

This protocol details the synthesis of a head-to-tail cyclized peptide using this compound on a solid support. This method minimizes intermolecular side reactions.[9]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine)

  • Amino acid precursor for N-terminal aldehyde (e.g., Fmoc-Ser(tBu)-OH for subsequent oxidation)

  • Sodium periodate (B1199274) (NaIO₄)

  • This compound

  • Cyclization reagents (e.g., HATU, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • RP-HPLC system and mass spectrometer

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the resin using standard Fmoc-SPPS chemistry. Incorporate the aldehyde precursor at the N-terminus.

  • N-terminal Aldehyde Formation:

    • Swell the resin in DMF.

    • Treat the resin with a solution of sodium periodate in a mixture of DMF and water to oxidize the N-terminal serine to an aldehyde.

    • Wash the resin thoroughly with water and DMF.

  • Ligation with this compound:

    • Swell the resin in DMF.

    • Add a solution of this compound (3-5 equivalents) and an activating agent like HBTU/DIPEA in DMF to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin with DMF and dichloromethane (B109758) (DCM).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin.

    • Agitate the reaction mixture for 6-12 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Lyophilize the crude peptide.

    • Purify the cyclic peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low Modification/Cyclization Yield Inactive aldehyde/ketone on the peptide.Verify the presence and reactivity of the carbonyl group on the starting peptide.[8]
Suboptimal pH for oxime ligation.Optimize the reaction pH. A slightly acidic pH (4.5-5.5) is often more efficient for uncatalyzed reactions.[10]
Insufficient linker or coupling reagents.Increase the molar excess of this compound or the cyclization reagents.
Steric hindrance around the reaction site.Increase the reaction time and/or temperature (e.g., to 37°C).
Formation of Side Products (e.g., Dimers) High concentration of linear peptide during solution-phase cyclization.Perform the cyclization at high dilution (<1 mM). On-resin cyclization is preferred to minimize intermolecular reactions.[9]
Instability of the peptide at acidic pH.Perform the reaction at a more neutral pH (6.5-7.0) with a catalyst.
Incomplete Cleavage from Resin Insufficient cleavage time or inappropriate cocktail.Increase the cleavage time or use a stronger cleavage cocktail.
Poor Purification Resolution Co-elution of product with unreacted starting materials or byproducts.Optimize the RP-HPLC gradient. A shallower gradient can improve separation. Consider a different column chemistry (e.g., C4 for more hydrophobic peptides).[11]

Conclusion

This compound is a versatile and powerful reagent for the site-specific modification and cyclization of peptides. The chemoselective nature of the oxime ligation allows for precise control over the conjugation site, while the bifunctional nature of the linker enables a wide range of applications, from improving the pharmacokinetic properties of therapeutic peptides to creating conformationally constrained cyclic structures. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully implement this compound in their peptide-based research and development endeavors. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for achieving desired outcomes.

References

Application Notes: Analytical Methods for Characterizing Aminooxy-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminooxy-PEG1-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. Its structure comprises a reactive aminooxy group at one terminus and a carboxylic acid at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit. This unique architecture allows for the sequential and specific conjugation of two different molecules. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage, while the carboxylic acid can be activated to react with primary amines. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1][2]

Accurate and comprehensive characterization of this compound conjugates is essential to ensure their identity, purity, and consistency, which are critical parameters for their application in research and therapeutic development. This document provides detailed protocols for the characterization of these conjugates using state-of-the-art analytical techniques.

Analytical Techniques Overview

A multi-faceted analytical approach is typically employed to fully characterize this compound conjugates. The most common and powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly effective for elucidating the covalent structure of the conjugate and assessing its purity.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the conjugate, providing direct evidence of successful conjugation and allowing for the assessment of polydispersity in PEG-related compounds.[3][5]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for determining the purity of the conjugate and separating it from any unreacted starting materials or byproducts.[4][]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the formation of new chemical bonds (e.g., the oxime linkage) and the presence of characteristic functional groups within the conjugate.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate.

Materials:

  • This compound conjugate sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to observe include the characteristic broad singlet or multiplet of the PEG backbone's ethylene (B1197577) glycol units, typically around 3.6 ppm.[3]

    • Look for the downfield shift of protons adjacent to the newly formed oxime bond (C=N-O), which confirms conjugation.[3]

    • Confirm the disappearance of the aldehyde proton signal (typically 9-10 ppm) from the starting material if applicable.[3]

    • Acquire a ¹³C NMR spectrum if further structural confirmation is needed.

Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the this compound conjugate.

Materials:

  • Purified conjugate sample

  • Solvent compatible with Electrospray Ionization (ESI-MS), such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[3]

  • ESI-MS system

Protocol:

  • Sample Preparation: Prepare a solution of the purified conjugate in the ESI-MS compatible solvent. A typical concentration is in the range of 1-10 µM.[3]

  • Data Acquisition:

    • Infuse the sample into the ESI-MS system.[3]

    • Acquire the mass spectrum in the appropriate mass range.

    • For a discrete PEG linker like this compound, a single, sharp peak corresponding to the molecular weight of the conjugate is expected.[3]

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Compare the observed molecular weight with the theoretically calculated molecular weight of the expected conjugate to confirm its identity.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate.

Materials:

  • Conjugate sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[7]

  • HPLC system equipped with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD))

Protocol:

  • Sample Preparation: Dissolve the conjugate sample in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[7]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over time to elute the conjugate and any more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-40 °C.[7]

    • Injection Volume: 10-20 µL.[7]

  • Detector Settings:

    • If using an ELSD or CAD, optimize the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's recommendations.[7]

  • Data Analysis:

    • Identify the main peak corresponding to the this compound conjugate.

    • Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity of the sample.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the oxime bond and identify key functional groups.

Materials:

  • Purified conjugate sample

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR)

Protocol:

  • Sample Preparation: Place a small amount of the solid purified conjugate sample directly on the FTIR's sample holder or prepare a KBr pellet if necessary.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[8]

  • Data Analysis:

    • Identify the strong C-O-C stretching band characteristic of the PEG backbone.[3]

    • Look for the appearance of a C=N stretching band, which confirms the formation of the oxime linkage.[3]

    • Confirm the disappearance of the C=O stretching band from the aldehyde or ketone starting material.[3]

Quantitative Data Summary

Analytical TechniqueParameterTypical Expected ResultReference
¹H NMR Chemical Shift (δ) of PEG backbone (-CH₂-CH₂-O-)~3.6 ppm (broad singlet/multiplet)[3]
Disappearance of aldehyde protonAbsence of signal at ~9-10 ppm[3]
Mass Spectrometry Molecular Weight (ESI-MS)Observed [M+H]⁺ should match the calculated molecular weight ± 5 ppm[3]
RP-HPLC Purity>95% (as determined by peak area percentage)[7]
Retention TimeA single major peak at a characteristic retention time[9]
FTIR C-O-C Stretch (PEG)Strong absorption band around 1100 cm⁻¹[3]
C=N Stretch (Oxime)Appearance of a new band in the region of 1620-1680 cm⁻¹[3]
C=O Stretch (Aldehyde/Ketone)Disappearance of the band from the starting material (typically ~1700-1740 cm⁻¹)[3]

Visualizations

Caption: Structure and functional groups of this compound.

workflow cluster_analysis Analytical Characterization cluster_results Data Analysis & Reporting start This compound Conjugate Sample nmr NMR Spectroscopy (Structure Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms hplc HPLC (Purity Assessment) start->hplc ftir FTIR Spectroscopy (Bond Formation) start->ftir data_analysis Correlate Data: - Structure - Molecular Weight - Purity - Functional Groups nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis end Comprehensive Characterization Report data_analysis->end

Caption: Experimental workflow for conjugate characterization.

References

Troubleshooting & Optimization

Technical Support Center: Aminooxy-PEG1-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-acid conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to low reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the conjugation of this compound to aldehyde or ketone-containing molecules, focusing on diagnosing and resolving problems that lead to low product yield.

Q1: What are the most common causes of low yield in my oxime ligation reaction?

A1: Low yield is a frequent challenge that can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction pH: The rate of oxime bond formation is highly pH-dependent. The reaction is generally fastest in a slightly acidic buffer.[1][2][3]

  • Degraded or Impure Reagents: The aminooxy group is highly reactive and can degrade if not stored or handled properly.[4][5] Similarly, the purity of the aldehyde/ketone-containing molecule is critical.

  • Inefficient or Absent Catalyst: At neutral pH (6.5-7.5), the reaction is often slow.[1][5][6] A nucleophilic catalyst is crucial for accelerating the reaction under these conditions.[1][2][7]

  • Low Reactant Concentration: Reaction kinetics are concentration-dependent. Dilute reaction mixtures will result in slower rates and potentially incomplete reactions.[4][5]

  • Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl group.[2][4]

  • Ineffective Purification: The desired conjugate may be lost during purification if the chosen method does not effectively separate it from unreacted starting materials and byproducts.[]

Q2: How can I verify the quality of my this compound?

A2: Ensuring the quality of your starting material is a critical first step.

  • Storage: Aminooxy-PEG reagents should be stored at -20°C, protected from moisture.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]

  • Preparation: Use freshly prepared stock solutions, ideally in an anhydrous solvent like DMSO or DMF. It is recommended to use the reagent soon after preparation.[4][5]

  • Analytical Confirmation: If you suspect degradation, verify the integrity of the reagent using analytical techniques such as Mass Spectrometry (MS) to confirm the molecular weight or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the aminooxy group is intact.

Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH depends on the stability of your biomolecule and whether you are using a catalyst.

  • Uncatalyzed Reactions: For reactions without a catalyst, the optimal pH is typically between 4.0 and 5.0.[1][2][4]

  • Catalyzed Reactions: When working with biomolecules that are not stable at acidic pH, the reaction can be performed effectively at neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst.[1][4][6]

Q4: Should I use a catalyst? If so, which one is best?

A4: Yes, using a catalyst is highly recommended, especially for reactions at neutral pH. Aniline (B41778) and its derivatives are common nucleophilic catalysts that can significantly increase the reaction rate.[1][7][9][10]

  • Aniline: A traditional and effective catalyst.

  • Substituted Anilines: Derivatives like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be more efficient than aniline, offering faster reaction rates even at low concentrations.[4][7][11] mPDA is noted for its higher solubility, allowing for use at greater concentrations.[11]

Q5: My purification is difficult. How can I efficiently separate my conjugate?

A5: The purification of PEGylated products can be challenging due to the potential for similar properties between the product and excess reagents.[]

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules, provided there is a sufficient size difference.

  • Reversed-Phase HPLC (RP-HPLC): A powerful technique for purifying PEGylated molecules, separating them based on hydrophobicity.[][12] A shallow elution gradient can improve the resolution between the product and impurities.[4]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and is a very common technique for purifying PEGylated proteins.[][13][14]

  • Dialysis: Useful for removing small molecule impurities and unreacted PEG linkers from large protein conjugates.[15]

Quantitative Data Summary

The tables below provide recommended starting parameters for your conjugation reaction. Optimization may be required based on your specific molecules.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 4.0 - 5.0 (uncatalyzed)Optimal for oxime formation but may not be suitable for all biomolecules.[1][2][4]
6.5 - 7.5 (catalyzed)Necessary for pH-sensitive molecules; requires a catalyst for efficient reaction.[1][4][6]
Molar Excess 5 to 50-fold excess of PEG reagentUsing an excess of one reagent drives the reaction to completion.[5][11][16]
Catalyst Conc. 10 - 100 mMAniline or its derivatives are commonly used.[1][11][16] Some efficient catalysts like pPDA can be effective at concentrations as low as 2 mM.[7][10]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate if the biomolecule is stable.[2][11]
Reaction Time 2 - 24 hoursMonitor progress using HPLC or MS to determine the optimal time.[2][15]

Table 2: Comparison of Common Catalysts

CatalystTypical Conc.Relative EfficiencyKey Advantages
Aniline 10 - 100 mMBaselineWidely used and well-documented.[1]
p-Phenylenediamine (pPDA) 2 - 10 mMUp to 19x faster than anilineHighly effective at neutral pH, even at low concentrations.[7][10]
m-Phenylenediamine (mPDA) 10 - 100 mM~2x faster than anilineOffers greater solubility, allowing for higher catalyst concentrations.[11]

Experimental Protocols

Protocol 1: Standard this compound Conjugation

This protocol describes a general procedure for conjugating this compound to an aldehyde or ketone-containing protein at neutral pH.

  • Reagent Preparation:

    • Protein Solution: Dissolve your aldehyde/ketone-containing protein in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1-10 mg/mL.[11] Ensure the buffer does not contain primary amines (e.g., Tris).[5]

    • PEG Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or the reaction buffer.

    • Catalyst Solution: Prepare a fresh 1 M stock solution of a suitable catalyst (e.g., aniline or mPDA) in the reaction buffer.[11]

  • Conjugation Reaction:

    • In a clean microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the catalyst stock solution to a final concentration of 10-100 mM.[16]

    • Gently mix the components and incubate the reaction at room temperature or 37°C for 2-24 hours.[2]

  • Monitoring and Purification:

    • Monitor the reaction progress by taking aliquots at various time points and analyzing them via LC-MS or SDS-PAGE.

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess PEG reagent and catalyst.[][13][15]

Protocol 2: Quality Control of this compound

This protocol outlines a simple quality control check using mass spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Compare the observed molecular weight with the theoretical molecular weight of the this compound. The presence of the correct molecular ion confirms the integrity of the reagent. Look for signs of degradation, such as fragmentation or the presence of unexpected adducts.

Visualizations

The following diagrams illustrate key aspects of the aminooxy conjugation process.

ReactionMechanism Reactant1 This compound (R-O-NH₂) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Aldehyde/Ketone (R'-C=O) Reactant2->Intermediate Product Oxime Conjugate (R-O-N=C-R') Intermediate->Product Dehydration (Rate-Limiting Step) Catalyst Aniline Catalyst (pH 6.5-7.5) Catalyst->Intermediate Accelerates Dehydration Acid Acidic Conditions (pH 4-5) Acid->Intermediate Accelerates Dehydration

Caption: Mechanism of oxime bond formation via a tetrahedral intermediate.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents reagent_sol Use fresh reagents Confirm structure (MS/NMR) check_reagents->reagent_sol check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions conditions_sol Optimize pH (4-5 or 7+catalyst) Increase reactant concentration Increase temperature (37°C) check_conditions->conditions_sol check_catalyst 3. Evaluate Catalyst check_conditions->check_catalyst catalyst_sol Add catalyst (e.g., aniline, mPDA) Increase catalyst concentration check_catalyst->catalyst_sol check_purification 4. Optimize Purification check_catalyst->check_purification purification_sol Try alternative method (SEC, IEX, RP-HPLC) Optimize elution gradient check_purification->purification_sol end_node Improved Yield check_purification->end_node

Caption: A stepwise workflow for troubleshooting low conjugation yield.

ParameterRelationships Yield Conjugation Yield Purification Purification Efficiency Yield->Purification Influences Apparent Yield pH Reaction pH pH->Yield Purity Reagent Purity Purity->Yield Concentration Reactant Concentration Concentration->Yield Catalyst Catalyst Presence & Conc. Catalyst->Yield Catalyst->pH Choice depends on pH Temperature Temperature Temperature->Yield

Caption: Interrelationship of key parameters affecting conjugation yield.

References

Technical Support Center: Aminooxy-PEG1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of reactions involving Aminooxy-PEG1-acid. The guide is divided into two main sections, addressing the distinct reactivity of each functional end of the linker: the aminooxy group (for oxime ligation) and the carboxylic acid group (for amide bond formation).

Section 1: Aminooxy Group Reactions (Oxime Ligation)

The aminooxy group (-ONH₂) reacts specifically with aldehydes or ketones to form a stable oxime bond. This highly chemoselective reaction is a cornerstone of bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction with an aldehyde or ketone? A1: The optimal pH is dependent on the presence of a catalyst. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.5 is ideal.[1][2] However, many biomolecules are sensitive to acidic conditions. In such cases, the reaction can be performed efficiently at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst like aniline (B41778) or its derivatives.[3]

Q2: Is a catalyst necessary for oxime ligation? A2: While the reaction can proceed without a catalyst at acidic pH, it is often very slow at neutral pH.[3] The use of a nucleophilic catalyst is highly recommended for reactions at or near physiological pH to significantly increase the reaction rate.[4][5]

Q3: Which catalyst is most effective for oxime ligation at neutral pH? A3: Aniline is a commonly used catalyst. However, aniline derivatives such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be significantly more efficient.[4][6] mPDA is particularly effective due to its high aqueous solubility, which allows for its use at higher concentrations, resulting in rate enhancements up to 15 times that of aniline.[4][5]

Q4: What is the difference in reactivity between an aldehyde and a ketone? A4: Aldehydes are generally more reactive and undergo oxime ligation faster than ketones.[7] This is due to the lower steric hindrance and higher electrophilicity of the aldehyde carbonyl group. When working with ketones, it is often necessary to use a more efficient catalyst (like mPDA), higher reactant concentrations, or longer incubation times to achieve high yields.[7]

Troubleshooting Guide: Low Yield in Oxime Ligation
Symptom Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The reaction is highly pH-dependent. At neutral pH, the uncatalyzed reaction is extremely slow.- For acid-stable molecules, adjust the reaction buffer to pH 4.5-5.5 (e.g., using 0.1 M sodium acetate).[1] - For pH-sensitive biomolecules, perform the reaction at pH 6.5-7.5 and add a nucleophilic catalyst.[3]
Inefficient or Absent Catalyst: A catalyst is crucial for efficient reaction at neutral pH.- Add a catalyst to the reaction mixture. Start with 10-100 mM aniline. - For improved efficiency, consider using m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) at concentrations of 10-100 mM.[4][7][8]
Degraded this compound: The aminooxy group is reactive and can degrade if not stored or handled properly.- Store the reagent at -20°C, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation. - Use freshly prepared stock solutions in an anhydrous solvent like DMSO or DMF. It is recommended to use the reagent within one week of preparation.
Low Reactant Concentration: Reaction kinetics are concentration-dependent.- Increase the concentration of one or both reactants. - If one component is particularly valuable, use a 1.5 to 5-fold molar excess of the other reactant.
Slow Reaction Rate Low Temperature: Reactions are generally slower at lower temperatures.- If the biomolecules are stable, consider increasing the reaction temperature to 37°C to increase the rate.[9]
Low Carbonyl Reactivity: Ketones react much slower than aldehydes.- If possible, use an aldehyde-functionalized molecule instead of a ketone. - For ketone substrates, increase reaction time, use higher reactant concentrations, and employ a more efficient catalyst like mPDA.[7]
Presence of Side Products Dimerization/Cross-linking: Diamine catalysts like p-phenylenediamine can potentially cross-link molecules.- If unexpected dimerization is observed, switch to a mono-amine catalyst like aniline.[10]
Data Presentation: Catalyst Performance in Oxime Ligation

The choice of catalyst and its concentration are critical for optimizing oxime ligation at neutral pH. The following table summarizes the relative performance of common catalysts.

CatalystTypical ConcentrationpH RangeRelative Rate Enhancement & Notes
NoneN/A4.0 - 5.5Baseline. Reaction is optimal in acidic conditions but often very slow at pH 7.[8]
Aniline10 - 100 mM6.5 - 7.5Can increase reaction rates up to 40-fold at neutral pH.[11] Solubility limit is ~100 mM.[5]
p-Phenylenediamine (pPDA)10 - 50 mM6.0 - 7.5Reported to be ~19-fold faster than aniline at pH 7.[3] More efficient than aniline across a pH range of 4-7.[3]
m-Phenylenediamine (mPDA)10 - 100+ mM6.5 - 7.5Up to 15 times more efficient than aniline, largely due to its much greater aqueous solubility allowing for higher concentrations.[4][5] Modestly more effective (~2-fold) than aniline at the same concentration.[4]
Experimental Protocols & Visualizations

This protocol describes the labeling of a protein containing an aldehyde or ketone group with this compound using a catalyst at neutral pH.

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-containing protein in a non-amine buffer (e.g., 100 mM sodium phosphate, pH 7.0) to a final concentration of 1-10 mg/mL (e.g., 50 µM).

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 M stock solution of m-phenylenediamine (mPDA) catalyst in the reaction buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve a 10- to 50-fold molar excess of the PEG linker. Mix gently.

    • Add the mPDA catalyst from the stock solution to a final concentration of 50-100 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For less reactive ketones, the reaction time may need to be extended.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (which will show a mobility shift for the PEGylated protein), mass spectrometry, or HPLC.[9]

    • Once the desired level of conjugation is achieved, purify the conjugate from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Oxime_Ligation_Mechanism cluster_catalysis Catalyzed Pathway (pH 7) Protein_CHO Protein-Aldehyde (R-CHO) Schiff_Base Protonated Schiff Base Intermediate Protein_CHO->Schiff_Base + Catalyst Aminooxy_PEG This compound (R'-ONH2) Hemi Hemi-aminal Intermediate Aminooxy_PEG->Hemi Catalyst Aniline Catalyst Catalyst->Schiff_Base Schiff_Base->Hemi + Aminooxy-PEG Oxime Stable Oxime Bond (R-CH=N-O-R') Hemi->Oxime - H2O

Caption: Catalyzed mechanism of oxime ligation.

Troubleshooting_Oxime start Low / No Product ph_check Is pH optimal? (Acidic or Neutral + Catalyst) start->ph_check ph_check->ph_check No, Adjust pH catalyst_check Is catalyst present and active? (for pH 7) ph_check->catalyst_check Yes catalyst_check->catalyst_check No, Add/Optimize Catalyst reagent_check Are reactants concentrated enough? catalyst_check->reagent_check Yes reagent_check->reagent_check No, Increase Concentration peg_check Is Aminooxy-PEG reagent fresh? reagent_check->peg_check Yes peg_check->peg_check No, Use Fresh Reagent carbonyl_check Is carbonyl an aldehyde or a less reactive ketone? peg_check->carbonyl_check Yes success High Yield carbonyl_check->success Aldehyde carbonyl_check->success Ketone (Increase Time/Temp)

Caption: Troubleshooting workflow for low yield in oxime ligation.

Section 2: Carboxylic Acid Group Reactions (Amide Bond Formation)

The carboxylic acid (-COOH) end of the linker can be activated to react with primary amines (-NH₂) on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.

Frequently Asked Questions (FAQs)

Q1: Why are both EDC and NHS/Sulfo-NHS used for the coupling reaction? A1: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly unstable in aqueous solutions and can quickly hydrolyze, regenerating the carboxylic acid and lowering the reaction yield.[12][13] NHS or Sulfo-NHS is added to react with this unstable intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[12][14]

Q2: What is the optimal pH for EDC/NHS coupling reactions? A2: A two-step pH process is recommended for maximum efficiency.[10][15]

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0 . A non-amine, non-carboxylate buffer like MES is ideal for this step.[14][16]

  • Coupling Step: The reaction of the newly formed NHS ester with the primary amine is most efficient at a slightly alkaline pH of 7.2-8.0 . A non-amine buffer like PBS is commonly used for this step.[14][15]

Q3: What kind of buffer should I avoid in my reaction? A3: It is critical to avoid buffers that contain primary amines (e.g., Tris, Glycine) or carboxylates, as they will compete with your target molecule for reaction with the activated linker or EDC, respectively, leading to significantly lower yields.[17]

Q4: My protein is precipitating during the reaction. What could be the cause? A4: Protein precipitation can be caused by a high concentration of EDC or instability of the protein at the required reaction pH. Try reducing the molar excess of EDC or perform a buffer exchange to ensure the protein is in an appropriate reaction buffer before starting the conjugation.[17]

Troubleshooting Guide: Low Yield in EDC/NHS Coupling
Symptom Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC/NHS due to Hydrolysis: EDC and NHS are moisture-sensitive.- Use fresh, high-quality reagents.[17] - Allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[13][16] - Prepare EDC/NHS solutions immediately before use.[18]
Incorrect pH for Activation or Coupling: Each step has a distinct optimal pH range.- Ensure the activation step is performed in a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.5-6.0.[10][14] - Ensure the coupling step is performed in a non-amine buffer (e.g., PBS) at pH 7.2-8.0.[10][14]
Presence of Competing Nucleophiles: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.- Perform a buffer exchange into a non-amine buffer such as MES or PBS before the reaction.[17]
Insufficient Molar Excess of Reagents: Inadequate activation of the carboxyl groups.- Use a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups as a starting point. Optimize ratios as needed.[13]
Reaction Inconsistent or Fails to Progress Hydrolysis of NHS Ester: The activated NHS ester has a limited half-life in aqueous solution, which decreases as pH increases.- Add the amine-containing target molecule to the activated this compound promptly after the activation step.[19] - Consider lowering the temperature to 4°C during the coupling step to increase the stability of the activated ester.[14]
Protein Precipitation: High EDC concentration or protein instability.- Reduce the molar excess of EDC.[17] - Confirm protein stability at the required pH values. If the pH shift is problematic, a less efficient one-step protocol at a compromise pH (e.g., 7.2) may be considered.[17]
Data Presentation: Recommended Reaction Parameters for EDC/NHS Coupling
ParameterActivation StepCoupling StepNotes
pH 4.5 - 6.07.2 - 8.0A two-step protocol with a pH shift is most efficient.[10][14][15]
Buffer MESPBS, HEPESMust be free of primary amines and carboxylates.[14][17]
EDC Molar Excess 2 - 10 fold-Relative to the carboxylic acid.[13]
NHS/Sulfo-NHS Molar Excess 2 - 5 fold-Relative to the carboxylic acid.[13]
Temperature Room Temp (~25°C)4°C - Room TempLower temperature increases the stability of the NHS-ester.[14]
Reaction Time 15 - 30 minutes2 hours - overnightReaction times should be optimized for the specific system.[14][15]
Experimental Protocols & Visualizations

This protocol describes the conjugation of the carboxylic acid group of this compound to a protein containing primary amines.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare solutions fresh.

    • Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Dissolve the target protein in Coupling Buffer (e.g., PBS, pH 7.2-7.5). If necessary, perform a buffer exchange for the protein into the Coupling Buffer.

  • Activation of this compound:

    • To the solution of this compound, add Sulfo-NHS (to a final concentration of ~5 mM) and then EDC (to a final concentration of ~2-10 mM).[15]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Recommended):

    • To prevent EDC-mediated cross-linking of the target protein, remove excess EDC and Sulfo-NHS from the activated linker solution using a desalting column equilibrated with Coupling Buffer.[15]

  • Conjugation to Target Protein:

    • Immediately add the activated (and optionally purified) this compound solution to the target protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution (e.g., Tris, glycine, or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[12][15]

    • Purify the final conjugate using an appropriate method such as dialysis or size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts.

EDC_NHS_Mechanism cluster_reactants Reactants PEG_Acid This compound (R-COOH) Acylisourea Unstable O-Acylisourea Intermediate PEG_Acid->Acylisourea + EDC (pH 4.5-6.0) EDC EDC EDC->Acylisourea NHS NHS / Sulfo-NHS NHS_Ester Semi-Stable NHS Ester Intermediate NHS->NHS_Ester Protein_Amine Protein-Amine (R'-NH2) Amide_Bond Stable Amide Bond (R-CO-NH-R') Protein_Amine->Amide_Bond Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Inactive Acid) Acylisourea->Hydrolysis NHS_Ester->Amide_Bond + Protein-Amine (pH 7.2-8.0) NHS_Ester->Hydrolysis

Caption: Reaction mechanism of EDC/NHS-mediated amide bond formation.

Troubleshooting_EDC start Low / No Product reagent_check Are EDC/NHS reagents fresh? start->reagent_check reagent_check->reagent_check No, Use Fresh Reagents buffer_check Are buffers amine-free (e.g., MES, PBS)? reagent_check->buffer_check Yes buffer_check->buffer_check No, Buffer Exchange ph_check Is pH correct for each step? (Activation pH 4.5-6.0, Coupling pH 7.2-8.0) buffer_check->ph_check Yes ph_check->ph_check No, Adjust pH ratio_check Are molar ratios of EDC/NHS sufficient? ph_check->ratio_check Yes ratio_check->ratio_check No, Increase Molar Excess of EDC/NHS success High Yield ratio_check->success Yes

Caption: Troubleshooting workflow for low yield in EDC/NHS coupling.

References

Technical Support Center: Troubleshooting Unstable Oxime Linkages

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the stability of oxime linkages formed with Aminooxy-PEG1-acid.

Frequently Asked Questions (FAQs)

Q1: What is an oxime linkage and why is it used in bioconjugation?

An oxime linkage is a covalent bond formed between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone), releasing water as the sole byproduct.[1][2] This reaction, known as an oxime ligation, is highly valued in bioconjugation for several reasons:

  • High Chemoselectivity: The reaction is highly specific, occurring under mild, aqueous conditions without interfering with most other functional groups found in biological molecules.[2][3]

  • Stability: Oxime bonds are significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, making them robust for in vivo applications.[4][5][6]

  • Biocompatibility: The reaction conditions are generally mild and biocompatible, making it suitable for modifying sensitive biomolecules like proteins and peptides.[5]

Q2: What are the primary causes of oxime linkage instability?

The primary cause of instability is acid-catalyzed hydrolysis.[4][7] While oximes are relatively stable, the C=N bond can be cleaved by water, a reaction that is significantly accelerated under acidic conditions.[4][8] The stability is also influenced by the structure of the conjugated molecules; for instance, oximes derived from ketones are generally more stable than those from aldehydes.[7][8]

Q3: My oxime-linked conjugate is degrading. How can I confirm the linkage is being cleaved?

Several analytical methods can confirm the cleavage of an oxime bond:[8]

  • High-Performance Liquid Chromatography (HPLC): Monitor the reaction over time. A decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to the original aldehyde/ketone and aminooxy-containing molecules indicates cleavage.[8]

  • Mass Spectrometry (MS): This technique can definitively identify the intact conjugate and its degradation products by their mass-to-charge ratios, confirming bond cleavage.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring hydrolysis. You can track the disappearance of the characteristic oxime proton signal and the reappearance of the aldehyde proton signal.[7][8]

Q4: How should I store this compound and the final conjugate to maximize stability?

  • This compound Reagent: This reagent is sensitive to moisture and should be stored at -20°C.[9] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[9][10] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and used as fresh as possible, ideally within one week.[9]

  • Oxime-Linked Conjugate: For optimal stability, store the final conjugate in a neutral buffer (pH 7.0-7.4).[8] Avoid acidic conditions during storage and application unless the protocol specifically requires it.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugate Formation

If you are experiencing poor yields, consider the following factors:

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is fastest in a slightly acidic buffer (pH 4.0-5.0).[1][9] However, if your biomolecule is not stable at this pH, the reaction can be performed at neutral pH (6.5-7.5), but it will be much slower and will likely require a catalyst.[2][9]

  • Inactive Reagents: The aminooxy group can degrade if not handled properly.[9] Ensure your this compound is fresh and has been stored correctly.[9][11] Similarly, aldehydes can oxidize to carboxylic acids, reducing their reactivity.[11]

  • Lack of Catalyst: At neutral pH, the reaction is often very slow.[2][12] The addition of a nucleophilic catalyst is highly recommended to achieve reasonable reaction rates and yields.[2][9]

  • Low Reactant Concentration: The reaction rate is dependent on the concentration of both the aminooxy and carbonyl components. If concentrations are too low, the reaction may be impractically slow.

Issue 2: Conjugate is Unstable and Degrading Over Time

The stability of the formed oxime bond is critical for downstream applications.

  • Hydrolysis due to Acidic pH: This is the most common cause of degradation. The oxime linkage undergoes acid-catalyzed hydrolysis.[4][13] Ensure that all purification and storage buffers are at or near neutral pH (7.0-7.4).[8]

  • Presence of Strong Reducing Agents: While less common, some strong reducing agents may affect the C=N bond. Avoid their use unless specifically required.[14]

Quantitative Data Summary

The rate of oxime formation and the stability of the resulting bond are highly dependent on pH and the choice of catalyst.

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate

Condition Relative Reaction Rate Optimal For Reference
pH 4.0 - 5.0 (Uncatalyzed) Fast Acid-stable biomolecules [1][9]
pH 6.5 - 7.5 (Uncatalyzed) Very Slow Not recommended for efficient conjugation [2][15]
pH 7.0 + Aniline (B41778) Catalyst Moderate (up to 40x faster) Biomolecules requiring neutral pH [12]

| pH 7.0 + p-Phenylenediamine (pPDA) | Fast (up to 120x faster) | Rapid conjugation at neutral pH |[15][16] |

Table 2: Comparative Hydrolytic Stability of C=N Linkages

Linkage Type Relative Stability Hydrolysis Rate Constant (k) at pD 7.0 Reference
Oxime Very High ~1 x 10⁻⁶ s⁻¹ [4][13]
Semicarbazone Moderate ~1.6 x 10⁻⁴ s⁻¹ (~160x faster hydrolysis) [4]
Acetylhydrazone Low ~3.0 x 10⁻⁴ s⁻¹ (~300x faster hydrolysis) [4]
Methylhydrazone Very Low ~6.0 x 10⁻⁴ s⁻¹ (~600x faster hydrolysis) [4]

Data is based on isostructural conjugates to highlight the intrinsic stability of the linkage type. pD is the equivalent of pH in deuterium (B1214612) oxide.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation at Neutral pH

This protocol is designed for biomolecules that require physiological pH conditions.

  • Reagent Preparation:

    • Dissolve your aldehyde or ketone-containing molecule in a reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0).[2]

    • Dissolve this compound in the same buffer. To avoid hydrolysis of the stock, it's best to dissolve it immediately before use.

    • Prepare a 1 M stock solution of a catalyst (e.g., aniline or p-phenylenediamine) in an organic solvent like DMSO or DMF.[2][17]

  • Reaction Setup:

    • In a reaction vessel, combine the aldehyde/ketone molecule with a 1.5 to 5-fold molar excess of this compound.

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.[9][16] The final concentration of organic solvent should be kept low (typically <10%) to avoid denaturing proteins.

    • Gently mix the components and allow the reaction to proceed at room temperature or 37°C for 2-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using analytical HPLC or MS.[8]

    • Once complete, purify the conjugate from excess PEG reagent and catalyst using an appropriate method such as Size Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), or dialysis.[9]

Protocol 2: Assessing the Hydrolytic Stability of an Oxime Conjugate

This protocol uses HPLC to determine the half-life of your conjugate under specific pH conditions.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 7.4).

  • Sample Incubation:

    • Dissolve the purified oxime conjugate in each buffer to a known concentration.

    • Divide each solution into aliquots and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), take one aliquot from each pH condition and quench any further reaction by freezing or immediate analysis.

    • Analyze each sample by RP-HPLC, ensuring the separation method can resolve the intact conjugate from its potential degradation products.[8]

  • Data Analysis:

    • For each time course, quantify the peak area of the intact conjugate.

    • Plot the natural logarithm of the percentage of remaining intact conjugate versus time.

    • The degradation rate constant (k) is the negative of the slope of the resulting line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[7]

References

Technical Support Center: Optimizing Aminooxy-PEG1-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Aminooxy-PEG1-acid conjugation to aldehyde or ketone-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for the conjugation of this compound to an aldehyde or ketone, a reaction known as oxime ligation, depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.5 is generally most effective.[1] However, many biomolecules are sensitive to acidic conditions. At a neutral pH (6.5-7.5), the reaction is significantly slower, but can be accelerated with the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[2][3][4]

Q2: Why is the reaction pH-dependent?

The reaction mechanism involves a balance between two key steps: the nucleophilic attack of the aminooxy group on the carbonyl carbon and the acid-catalyzed dehydration of the resulting hemiaminal intermediate.[1] At a low pH (below 3), the aminooxy group becomes protonated and non-nucleophilic, which slows down the initial attack.[1] In the pH range of 3 to 7, the acid-catalyzed dehydration is typically the rate-determining step.[1] Therefore, a mildly acidic environment provides a compromise for both steps to proceed efficiently.[1]

Q3: What are the recommended catalysts for this reaction at neutral pH?

Aniline and its derivatives are commonly used to catalyze oxime ligation at or near neutral pH.[4][5] Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been shown to be more efficient catalysts than aniline at neutral pH.[2][6] These catalysts work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy group.

Q4: How stable is the resulting oxime bond?

The oxime bond formed is significantly more stable than corresponding imine or hydrazone linkages, especially at physiological pH.[7][8] However, the bond can undergo hydrolysis under strongly acidic conditions.[8][9]

Q5: Can I perform the conjugation in organic solvents?

While the reaction is typically carried out in aqueous buffers, organic co-solvents such as DMSO or DMF can be used, especially if the substrate has poor aqueous solubility.[2] It is recommended to keep the concentration of the organic solvent low (e.g., below 20%) when working with proteins to maintain their stability.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Suboptimal pH.For uncatalyzed reactions, ensure the pH is in the 4.5-5.5 range. For reactions at neutral pH, the addition of a catalyst like aniline is highly recommended.[10][11]
Inactive aldehyde or ketone on the target molecule.Verify the presence and reactivity of the carbonyl group on your starting material.
Degradation of this compound.Use a fresh batch of the reagent. Aminooxy compounds can be sensitive to storage conditions.[4][11]
Slow Reaction Rate Low concentration of reactants.Increase the concentration of both the target molecule and the this compound.
Absence of a catalyst at neutral pH.Add a catalyst such as aniline or p-phenylenediamine to accelerate the reaction at pH 6.5-7.5.[11]
Steric hindrance at the conjugation site.Consider increasing the reaction time or temperature (e.g., to 37°C).[11]
Side Product Formation Instability of the target molecule at acidic pH.Perform the reaction at a more neutral pH (6.5-7.0) with a catalyst to maintain a reasonable reaction rate.[11]
Oxidation of the target molecule.Degas the reaction buffer and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Poor Solubility The biomolecule or conjugate precipitates.Add a co-solvent like DMF or DMSO (up to 20%).[2] Consider using a PEG linker with a longer chain for increased hydrophilicity.

Data Presentation

Table 1: Effect of pH on Oxime Ligation Rate

This table summarizes the general relationship between pH and the rate of oxime ligation, both with and without a catalyst. The rate constants are representative and can vary based on the specific reactants and conditions.

pHCatalystRelative Reaction RateSecond-Order Rate Constant (k)Notes
4.5NoneOptimalHighIdeal for molecules stable in acidic conditions.[1]
7.0NoneVery Slow~0.01 M⁻¹s⁻¹ or lowerThe reaction is often impractically slow for many applications.[1]
7.0Aniline (100 mM)Fast~8.2 M⁻¹s⁻¹Aniline significantly accelerates the reaction at neutral pH.[12]
7.3m-phenylenediamine (50 mM)Very Fast~2x faster than aniline at the same concentrationm-phenylenediamine is a highly efficient catalyst.[6]

Table 2: Hydrolytic Stability of Oxime Bonds

This table provides a qualitative overview of the stability of the oxime bond at different pH values.

pH RangeStabilityNotes
< 4LabileHydrolysis can occur, breaking the conjugate.[8][9]
5 - 9Highly StableThe oxime bond is robust and suitable for most biological applications.[8][9]
> 9Generally StableStability is typically maintained under moderately basic conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing an aldehyde or ketone group. Optimization may be required for specific applications.

Materials:

  • Protein with an aldehyde or ketone group

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 (for catalyzed reaction) or 0.1 M Acetate Buffer, pH 4.5 (for uncatalyzed reaction)

  • Aniline (optional, for catalyzed reaction)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 100 mM stock solution.

  • Prepare the Catalyst Stock Solution (if applicable): Prepare a 1 M stock solution of aniline in DMF.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[10]

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation. LC-MS can also be used for more detailed analysis.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Confirm the final conjugate's identity and purity using techniques such as mass spectrometry and analytical HPLC.

Visualizations

G This compound Conjugation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification Prepare Protein Prepare Aldehyde/Ketone- containing Protein in Reaction Buffer Mix Reagents Combine Protein, PEG Reagent, and Catalyst (if used) Prepare Protein->Mix Reagents Prepare PEG Prepare this compound Stock Solution Prepare PEG->Mix Reagents Prepare Catalyst Prepare Catalyst Stock Solution (e.g., Aniline) Prepare Catalyst->Mix Reagents Incubate Incubate at RT or 37°C for 2-24 hours Mix Reagents->Incubate Monitor Monitor Reaction Progress (SDS-PAGE, LC-MS) Incubate->Monitor Purify Purify Conjugate (Desalting, Dialysis) Monitor->Purify Characterize Characterize Final Product (Mass Spec, HPLC) Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

G pH Optimization Logic for Oxime Ligation Start Is your biomolecule stable at acidic pH? Acidic Perform reaction at pH 4.5-5.5 (uncatalyzed) Start->Acidic Yes Neutral Perform reaction at pH 6.5-7.5 with a catalyst (e.g., Aniline) Start->Neutral No Check_Efficiency Is the reaction efficiency sufficient? Acidic->Check_Efficiency Neutral->Check_Efficiency Optimize_Catalyst Optimize catalyst type and concentration Check_Efficiency->Optimize_Catalyst No End Proceed with downstream applications Check_Efficiency->End Yes Optimize_Catalyst->Neutral

Caption: Decision-making process for pH optimization.

References

purification challenges of Aminooxy-PEG1-acid labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminooxy-PEG1-acid Labeled Proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help researchers overcome common purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your this compound labeled protein.

Problem 1: Low Labeling Efficiency or Incomplete Reaction

Q: My final product shows a large amount of unlabeled protein. What went wrong?

A: Low labeling efficiency is a common issue that can stem from several factors related to the reaction conditions or the protein itself.

Potential Causes & Recommended Solutions:

  • Suboptimal pH: The formation of a stable oxime bond between the aminooxy group and a carbonyl (aldehyde or ketone) is pH-dependent. The optimal range is typically between pH 5.5 and 7.4.[1] Protein stability is crucial, so perform small-scale trials to find the ideal balance between reaction efficiency and protein integrity.[2]

  • Inactive or Insufficient Carbonyl Groups: The aminooxy group reacts with aldehyde or ketone groups on your protein. You must verify that these functional groups were successfully generated on your protein prior to the labeling reaction.[2] If you are oxidizing glycans to create aldehydes, ensure the oxidation step was complete and that quenching agents were fully removed before adding the PEG reagent.[1]

  • Insufficient Molar Excess of PEG Reagent: The reaction is driven by concentration. A low molar ratio of the this compound to the protein will result in an incomplete reaction.

    • Solution: Increase the molar excess of the this compound reagent. A 10- to 50-fold molar excess is a common starting point.[1] It is often necessary to empirically determine the optimal ratio for your specific protein.[2]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Solution: Increase the incubation time. Monitor the reaction at various time points (e.g., 2, 4, 8, and 12 hours) to determine the optimal duration.[2] Reactions can also be performed overnight at 4°C.[1]

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris, can compete with the aminooxy reaction.

    • Solution: Use non-amine-containing buffers like phosphate (B84403) or HEPES for the labeling reaction.[3]

Problem 2: Protein Aggregation or Precipitation During/After Labeling

Q: My protein solution becomes cloudy or precipitates during the labeling reaction. How can I prevent this?

A: Protein aggregation indicates that the protein is becoming unstable under the reaction conditions.

Potential Causes & Recommended Solutions:

  • High Reactant Concentrations: High concentrations of the protein or the PEG reagent can sometimes promote aggregation.[2][3]

    • Solution: Reduce the concentration of the protein and/or the PEG reagent. This may require increasing the total reaction volume.[2]

  • Inappropriate Buffer Conditions: The buffer's pH or ionic strength may be destabilizing the protein, exposing hydrophobic regions that lead to self-association.[3]

    • Solution: Screen different buffer systems. Consider including stabilizing excipients like arginine, sucrose, or glycerol (B35011) in the reaction buffer.[2][3]

  • Temperature Sensitivity: The reaction temperature, while accelerating the labeling, might be causing your protein to unfold.

    • Solution: Perform the labeling reaction at a lower temperature, such as 4°C, for a longer duration.[2]

Problem 3: Difficulty Separating Labeled Protein from Unlabeled Protein

Q: My final product is a mix of labeled and unlabeled protein. Which purification method is best for separation?

A: The addition of a PEG chain significantly alters a protein's physical properties, which can be exploited for purification. The PEGylation process often results in a heterogeneous mixture, making purification essential.[]

Recommended Purification Methods:

  • Ion Exchange Chromatography (IEX): This is one of the most powerful methods for this separation. The attached PEG chain shields the protein's surface charges, causing the PEGylated protein to bind differently to the IEX resin compared to the native, unlabeled protein.[5][6] Often, the labeled protein will elute at a lower salt concentration than the unlabeled protein in anion or cation exchange.

  • Size Exclusion Chromatography (SEC): PEGylation increases the protein's hydrodynamic radius (its effective size in solution).[][7] Therefore, the PEGylated protein will elute earlier from an SEC column than the smaller, unlabeled protein.[8] This method is highly effective, especially when the PEG chain is large.[8]

Problem 4: Presence of Excess Free this compound in Final Product

Q: How can I effectively remove the unreacted PEG reagent from my labeled protein?

A: Removing small molecule reagents is a critical final step for ensuring the purity of your conjugate.

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a very efficient method for separating the large, labeled protein from the small, unreacted this compound reagent.[] Use a resin with an appropriate molecular weight cutoff.

  • Dialysis or Diafiltration (Ultrafiltration): These membrane-based techniques are simple and effective for removing low molecular weight by-products.[][5] Choose a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein but larger than the PEG reagent (e.g., a 10K MWCO for an IgG antibody).[9]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of this compound labeling?

The labeling occurs via a chemoselective reaction called an oxime ligation . The aminooxy group (-O-NH₂) on the PEG reagent reacts with a carbonyl group (an aldehyde -CHO or a ketone C=O) on the protein to form a stable oxime bond (-O-N=C). This requires the protein to have an accessible carbonyl group, which can be introduced by methods like oxidizing carbohydrate moieties on glycoproteins.[9][10]

Q2: Which chromatography method should I try first for purifying my PEGylated protein?

For a general purification strategy, a two-step process is often effective:

  • Ion Exchange Chromatography (IEX): To separate species based on the degree of PEGylation (e.g., unlabeled vs. mono-PEGylated vs. di-PEGylated).[6][11]

  • Size Exclusion Chromatography (SEC): As a final polishing step to remove any remaining aggregates or small molecule contaminants like free PEG reagent.[][11]

Q3: How does PEGylation affect my protein's behavior on different chromatography columns?

  • Size Exclusion (SEC): The protein will elute earlier because the attached PEG chain increases its hydrodynamic radius.[7]

  • Ion Exchange (IEX): The protein will typically bind less tightly to the resin and elute at a lower salt concentration. This is due to the PEG chain masking the protein's surface charges.[][5]

  • Hydrophobic Interaction (HIC): The effect is variable. While PEG is hydrophilic, it can have hydrophobic end-groups and may interact with the HIC resin, sometimes complicating separation.[][12] HIC generally has lower resolution for PEGylated proteins compared to IEX or SEC.[]

Q4: How can I analyze the purity and confirm the identity of my final product?

A combination of analytical techniques is recommended:

  • SDS-PAGE: To visualize the increase in molecular weight. The PEGylated protein will run significantly slower (appear larger) than the unlabeled protein.[7][9]

  • HPLC-SEC: To quantify the percentage of monomer, aggregate, and any remaining unlabeled protein.[13][14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the conjugate and determine the degree of labeling (how many PEG chains are attached).[15]

Data Presentation

Table 1: Comparison of Primary Chromatographic Purification Methods
MethodPrincipleKey Advantage for PEGylated ProteinsCommon ApplicationLimitations
Size Exclusion (SEC) Separation by hydrodynamic radius (size)Excellent for separating the large PEG-protein conjugate from small, unreacted PEG reagent and native protein.[][8]Removal of excess PEG reagent; polishing step; aggregate analysis.Lower resolution for separating species with similar sizes (e.g., positional isomers or proteins with different numbers of small PEG chains).[5]
Ion Exchange (IEX) Separation by net surface chargeHigh-resolution separation of unlabeled, mono-PEGylated, and multi-PEGylated species due to PEG's charge-shielding effect.[5][6]Primary capture and separation step; separation of positional isomers (analytical scale).[6]Effectiveness can diminish as the number of attached PEG chains increases, masking all charge differences.[5]
Hydrophobic Interaction (HIC) Separation by hydrophobicityCan serve as an orthogonal method to IEX when other methods fail.[]Polishing step for proteins that are difficult to purify by IEX.Results are protein-dependent; PEG itself can interact with the resin, leading to poor resolution and low capacity.[][6][12]

Experimental Protocols

Protocol 1: General Workflow for Labeling and Purifying a Glycoprotein

This protocol outlines the site-specific labeling of an antibody's carbohydrate domains followed by a two-step chromatographic purification.

1. Oxidation of Glycans to Generate Aldehydes: a. Prepare the antibody in a suitable buffer (e.g., 1X PBS) at a concentration of 3-15 mg/mL.[16] b. Add 1/10th volume of a reaction buffer (e.g., 1M Sodium Acetate, 1.5M NaCl, pH 5.5).[16] c. Add 1/10th volume of freshly prepared 100 mM sodium periodate (B1199274) (NaIO₄). d. Incubate for 30 minutes on ice, protected from light.[9] e. Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.[9][16] f. Remove excess periodate and quenching agent by buffer exchange into a coupling buffer (e.g., 100 mM phosphate buffer, pH 7.0) using a desalting column or ultrafiltration.[2][9]

2. Aminooxy-PEG Labeling (Oxime Ligation): a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the coupling buffer).[2] b. Add a 10- to 50-fold molar excess of the this compound stock solution to the oxidized protein.[1] c. (Optional but recommended) To accelerate the reaction, a catalyst like aniline (B41778) can be added to a final concentration of 10-100 mM.[2] d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

3. Purification Step 1: Ion Exchange Chromatography (IEX): a. Equilibrate an IEX column (e.g., SP-Sepharose for cation exchange[6]) with a low-salt binding buffer (e.g., 20 mM Sodium Phosphate, pH 7.0). b. Load the reaction mixture onto the column. c. Wash the column with several column volumes of binding buffer to remove the unbound PEG reagent. d. Elute the protein using a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl over 20 column volumes). e. Collect fractions and analyze via SDS-PAGE or HPLC to identify those containing the pure, mono-PEGylated protein, which should elute separately from the unlabeled species.

4. Purification Step 2: Size Exclusion Chromatography (SEC): a. Pool the desired fractions from the IEX step and concentrate them if necessary. b. Equilibrate an SEC column (e.g., BioSep SEC 2000[8]) with the final formulation buffer (e.g., 1X PBS, pH 7.4). c. Load the concentrated sample onto the column. d. Elute with the formulation buffer. The PEGylated protein will be in the main, high-molecular-weight peak, well-separated from any remaining small molecules or low-level aggregates. e. Pool the final fractions, confirm purity, and store appropriately.

Visualizations

cluster_prep Phase 1: Preparation & Labeling cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis P_Prot 1. Prepare Protein Solution (e.g., Antibody in PBS) Oxid 2. Oxidize Glycans (Sodium Periodate, pH 5.5) P_Prot->Oxid Desalt1 3. Buffer Exchange (Remove Oxidant) Oxid->Desalt1 Label 4. Labeling Reaction (Add this compound) Desalt1->Label IEX 5. Ion Exchange Chromatography (IEX) (Separate by PEGylation state) Label->IEX Pool1 6. Pool IEX Fractions IEX->Pool1 SEC 7. Size Exclusion Chromatography (SEC) (Polishing & Buffer Exchange) Pool1->SEC Pool2 8. Pool SEC Fractions SEC->Pool2 Analysis 9. Characterize Final Product (SDS-PAGE, HPLC, Mass Spec) Pool2->Analysis

Caption: Experimental workflow for labeling and purification.

Start Start Purification Analysis Purity Is Final Purity Low? Start->Purity Unlabeled Unlabeled Protein Present? Purity->Unlabeled Yes End_Good Purity is Acceptable Purity->End_Good No FreePEG Free PEG Reagent Present? Unlabeled->FreePEG No Sol_IEX Optimize IEX Gradient (Improve separation of labeled/unlabeled species) Unlabeled->Sol_IEX Yes Aggregates Aggregates Present? FreePEG->Aggregates No Sol_SEC_Dialysis Add/Optimize SEC or Dialysis Step (Remove small molecules) FreePEG->Sol_SEC_Dialysis Yes Sol_SEC_Polish Optimize SEC Polishing Step (Remove high MW species) Aggregates->Sol_SEC_Polish Yes End_Bad Re-evaluate Labeling Reaction (See Problem 1) Aggregates->End_Bad No (Purity issue is likely from labeling step) Sol_IEX->FreePEG Sol_SEC_Dialysis->Aggregates

References

how to prevent aggregation during Aminooxy-PEG1-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent aggregation during Aminooxy-PEG1-acid labeling of proteins and other biomolecules.

Troubleshooting Guide

Problem: Immediate Precipitation or Cloudiness Upon Reagent Addition

Possible CauseRecommended Solution
Localized High Reagent Concentration Dissolve the this compound in a compatible anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the dissolved reagent dropwise to the protein solution while gently stirring to avoid localized high concentrations that can lead to precipitation.
Reagent Insolubility Ensure the this compound is fully dissolved in the organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.[1]
Buffer Incompatibility Perform a buffer screen to identify the optimal buffer system for your specific protein's stability. Ensure the chosen buffer does not contain components that could react with your labeling reagents or destabilize your protein.

Problem: Aggregation Occurs Gradually During Incubation

Possible CauseRecommended Solution
Suboptimal Reaction Conditions Optimize the reaction pH, temperature, and buffer composition. Proteins are often least soluble at their isoelectric point (pI), so it's advisable to work at a pH at least one unit away from the pI.[2] Lowering the reaction temperature to 4°C and extending the incubation time can also enhance protein stability.[3]
High Protein Concentration High concentrations of protein increase the likelihood of intermolecular interactions and aggregation.[3] If aggregation is observed, try reducing the protein concentration. A typical starting concentration is 1-5 mg/mL.[1][4]
Over-labeling An excessive molar ratio of the PEG reagent to the protein can lead to a high degree of labeling, altering the protein's surface charge and potentially causing aggregation.[3] It is recommended to perform a titration to determine the optimal molar ratio of this compound to your protein.
Protein Instability The inherent stability of the protein under the labeling conditions is crucial. Consider adding stabilizing excipients to the reaction buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

A1: Protein aggregation during this compound labeling can be triggered by several factors, including:

  • Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can destabilize the protein, exposing hydrophobic regions that promote self-association.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3]

  • Excessive Molar Ratio of PEG Reagent: Over-labeling can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.[3]

  • Localized High Reagent Concentration: Adding the this compound reagent too quickly can create areas of high concentration, causing rapid, uncontrolled reactions and precipitation.

  • Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the labeling process can exacerbate this.

Q2: How can I optimize the pH for my this compound labeling reaction to prevent aggregation?

A2: The optimal pH for oxime ligation is a balance between reaction efficiency and protein stability. While the reaction is most efficient at a slightly acidic pH of around 4.5-5.5, many proteins are not stable under these conditions.[5] For most protein labeling applications, a pH range of 6.5-7.5 is recommended to maintain protein stability.[6] It is crucial to avoid the isoelectric point (pI) of your protein, as solubility is at its minimum at the pI.[2] A buffer screen is recommended to determine the optimal pH for your specific protein.

Q3: What role does a catalyst play in this compound labeling, and can it help prevent aggregation?

A3: At neutral pH, the oxime ligation reaction can be slow. Nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), can significantly increase the reaction rate.[7][8][9] By accelerating the desired reaction, a catalyst can allow for shorter reaction times or the use of lower reagent concentrations, which can indirectly help in preventing aggregation by minimizing the exposure of the protein to potentially destabilizing conditions. p-Phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline at neutral pH.[8][9]

Q4: What are some recommended additives to include in my reaction buffer to prevent aggregation?

A4: Several additives, known as excipients, can be included in the reaction buffer to enhance protein stability and prevent aggregation. These include:

  • Sugars and Polyols: Sucrose and glycerol (B35011) can act as protein stabilizers.[2]

  • Amino Acids: Arginine is widely used to suppress protein aggregation and improve solubility.[10]

  • Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween-20) can help prevent surface-induced aggregation.[2][10]

Q5: How can I remove aggregates from my labeled protein sample?

A5: If aggregation occurs despite preventative measures, purification is necessary to remove the aggregates.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating monomeric labeled protein from larger aggregates based on size.[3]

  • Filtration: Insoluble aggregates can be removed by centrifugation followed by filtration of the supernatant.

Quantitative Data Summary

The following table provides a summary of recommended starting conditions and concentration ranges for key parameters in this compound labeling to minimize aggregation. Optimization will be required for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase aggregation risk.[1][4]
This compound:Protein Molar Ratio 10:1 to 50:1A titration is recommended to find the optimal ratio.[1] Start with a lower ratio for sensitive proteins.
Reaction pH 6.5 - 7.5A compromise between reaction efficiency and protein stability.[6] Avoid the protein's pI.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can improve stability but may require longer incubation times.[3]
Aniline Catalyst Concentration 10-100 mMCan significantly accelerate the reaction at neutral pH.[7][11]
p-Phenylenediamine Catalyst Concentration 2-10 mMA more efficient catalyst than aniline at neutral pH.[9]
Arginine (Stabilizer) 50-100 mMHelps to suppress protein-protein interactions.[3]
Sucrose (Stabilizer) 5-10% (w/v)Acts as a conformational stabilizer.[10]
Glycerol (Stabilizer) up to 20% (v/v)Can be used as a cryoprotectant and stabilizer.[2]
Polysorbate 20 (Tween-20) (Stabilizer) 0.01-0.05% (v/v)A non-ionic surfactant to prevent surface-induced aggregation.[10]

Experimental Protocols

Protocol 1: General this compound Labeling of a Protein with an Existing Aldehyde or Ketone Group

  • Protein Preparation:

    • Prepare the protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.4.

    • Adjust the protein concentration to 1-5 mg/mL.[1]

  • Reagent Preparation:

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).[11]

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in an appropriate solvent.

  • Labeling Reaction:

    • To the protein solution, add the desired molar excess of the this compound stock solution. It is recommended to add the reagent dropwise while gently mixing.

    • If using a catalyst, add it to the reaction mixture to the desired final concentration.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Purification:

    • Remove excess unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Generation of Aldehyde Groups on a Glycoprotein (B1211001) via Oxidation followed by this compound Labeling

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 1-5 mg/mL.[1]

    • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer.

    • Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM.[1]

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice.

    • Remove excess periodate (B1199274) and glycerol by buffer exchange into the labeling reaction buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.

  • This compound Labeling:

    • Follow the steps outlined in Protocol 1 for the labeling reaction and purification of the oxidized glycoprotein.

Visualizations

Caption: Troubleshooting workflow for aggregation during this compound labeling.

cluster_1 Aniline-Catalyzed Oxime Ligation Pathway protein_aldehyde Protein-CHO (Aldehyde) schiff_base Protein-CH=N-Ph (Schiff Base Intermediate) protein_aldehyde->schiff_base + Aniline peg_aminooxy H2N-O-PEG-Acid (this compound) oxime_conjugate Protein-CH=N-O-PEG-Acid (Stable Oxime Conjugate) peg_aminooxy->oxime_conjugate aniline Aniline (Catalyst) aniline->schiff_base protonated_schiff [Protein-CH=NH-Ph]+ (Protonated Schiff Base) schiff_base->protonated_schiff + H+ protonated_schiff->oxime_conjugate + Aminooxy-PEG - Aniline

Caption: Simplified reaction pathway for aniline-catalyzed oxime ligation.

References

Technical Support Center: Aminooxy-PEG1-acid Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the instability and handling of this reagent during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains an aminooxy group (-ONH2) and a carboxylic acid group, separated by a single polyethylene (B3416737) glycol (PEG) unit. Its primary application is in bioconjugation, specifically for forming stable oxime bonds with molecules containing an aldehyde or ketone group.[1][2][3] The PEG spacer enhances solubility and reduces steric hindrance.[4] The carboxylic acid end can be conjugated to amine-containing molecules through amide bond formation.

Q2: Why is my this compound reagent not working effectively, leading to low conjugation yield?

Low conjugation efficiency is a common problem and can be attributed to several factors:

  • Reagent Instability: Aminooxy compounds are known to be sensitive and can degrade if not handled or stored properly.[1][5][6][7][8] It is highly recommended to use the reagent promptly after preparation, ideally within one week.[1][5][6][7][8]

  • Suboptimal pH: The rate of oxime bond formation is highly dependent on pH. The optimal pH for uncatalyzed reactions is slightly acidic, typically between 4.0 and 5.5.[1][5] However, if your biomolecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a catalyst.[5]

  • Absence of a Catalyst: At neutral pH, the reaction between the aminooxy group and a carbonyl group (aldehyde or ketone) can be very slow.[1][5][9]

  • Low Reactant Concentration: Reaction kinetics are driven by the concentration of the reactants. Low concentrations can result in poor yields.[1][5]

  • Inactive Carbonyl Group: The aldehyde or ketone on your target molecule may have degraded or be inaccessible.[1][4]

Q3: How should I properly store and handle this compound to prevent degradation?

To ensure the stability of your this compound reagent:

  • Storage of Solid Reagent: Store the solid compound at -20°C in a dry, dark environment, and protected from moisture.[5][10][11][12]

  • Preparing Stock Solutions: When preparing stock solutions, use an anhydrous solvent such as DMSO or DMF.[5] It is advisable to prepare fresh solutions before each experiment.[13]

  • Storage of Solutions: If you need to store solutions, it is recommended to do so at -80°C for up to six months or at -20°C for up to one month, preferably under an inert nitrogen atmosphere.[10] Before opening a vial that has been stored at low temperatures, always allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reagent.[5][11]

Q4: Can I use buffers containing primary amines, like Tris, in my conjugation reaction?

No, you should avoid using buffers that contain primary amines, such as Tris or glycine.[1][11] These buffers will compete with your target molecule for reaction with the aminooxy group, leading to significantly lower yields of your desired conjugate.[1][11] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[11]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or No Product Formation Degraded this compound Reagent Ensure proper storage at -20°C, protected from moisture.[5][10] Use freshly prepared stock solutions in anhydrous DMSO or DMF.[5] It is best to use the reagent within a week of preparation.[1][5][6][7][8]
Suboptimal pH Adjust the reaction buffer to a pH between 4.5 and 5.5 for uncatalyzed reactions.[1][5] For biomolecules sensitive to acid, use a neutral pH (6.5-7.5) and add a catalyst.[5]
Inefficient or Absent Catalyst At neutral pH, add a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to the reaction mixture.[1][5][9]
Low Reactant Concentration Increase the concentration of one or both reactants. A 1.5 to 5-fold excess of the less valuable component can be used.[5]
Inactive Aldehyde/Ketone on Target Molecule Confirm the presence and accessibility of the carbonyl group on your target molecule before the conjugation reaction.[1]
Formation of Side Products Reaction with Non-Target Carbonyls Ensure high-purity, aldehyde-free solvents and buffers are used. Purify starting materials thoroughly.[14]
Poor Solubility of Conjugate Precipitation During Reaction Add a co-solvent such as up to 20% DMF or DMSO.[14] Consider using a PEG linker with a longer chain for increased hydrophilicity.[14]

Experimental Protocols

Protocol 1: General Oxime Ligation with this compound

This protocol outlines the general steps for conjugating an aldehyde or ketone-containing molecule with this compound.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, or 0.1 M Sodium Acetate buffer, pH 4.5-5.5

  • Anhydrous DMSO

  • (Optional) Aniline stock solution (e.g., 200 mM in reaction buffer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the appropriate reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of your target molecule with the this compound stock solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the this compound is often used to drive the reaction to completion.[5][15]

    • If using a neutral pH, add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM.[14]

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature. Reaction times can vary from 2 to 16 hours.[14]

    • Monitor the progress of the reaction by an appropriate analytical method such as RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using a suitable method like RP-HPLC.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactants (Target Molecule & this compound) dissolve_target Dissolve Target in Buffer dissolve_peg Dissolve PEG in anhy. DMSO mix_reagents Combine Reactants dissolve_target->mix_reagents dissolve_peg->mix_reagents add_catalyst Add Catalyst (if at neutral pH) mix_reagents->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate monitor Monitor Reaction (HPLC/LC-MS) incubate->monitor purify Purify Conjugate (HPLC) monitor->purify

Caption: General experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_reagent Is this compound fresh and stored correctly? start->check_reagent check_ph Is the reaction pH optimal (4.5-5.5 or neutral + catalyst)? check_reagent->check_ph Yes use_fresh Use fresh reagent. Store at -20°C. check_reagent->use_fresh No check_catalyst Is a catalyst being used for neutral pH reaction? check_ph->check_catalyst Yes adjust_ph Adjust pH or add catalyst. check_ph->adjust_ph No check_concentration Are reactant concentrations adequate? check_catalyst->check_concentration Yes add_catalyst Add catalyst (e.g., 10-100 mM aniline). check_catalyst->add_catalyst No increase_conc Increase reactant concentrations. check_concentration->increase_conc No success Improved Yield check_concentration->success Yes use_fresh->check_ph adjust_ph->check_catalyst add_catalyst->check_concentration increase_conc->success

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification Strategies for Reactions Involving Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the removal of excess Aminooxy-PEG1-acid following its use in bioconjugation and other chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why can removing excess this compound be challenging? A1: The removal of excess this compound can be difficult due to its small size and polar nature. These properties can lead to co-elution with the desired product during chromatographic purification, especially if the product is also small and polar[1]. Additionally, PEGylated molecules are known to sometimes exhibit poor resolution and broad peaks in chromatography[1].

Q2: What is the most common method for purifying a small molecule conjugate from excess this compound? A2: For small molecule conjugates, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective purification method.[1][2] A C18 column with a water/acetonitrile gradient, often containing 0.1% trifluoroacetic acid (TFA), is a standard starting point for developing a separation method[1][2].

Q3: My product is a large biomolecule (e.g., protein, antibody). What is the best way to remove the small PEG reagent? A3: For large biomolecule conjugates, methods based on size difference are highly effective. Size exclusion chromatography (SEC) is ideal for separating the high molecular weight conjugate from the small, unreacted this compound.[1][] Dialysis or ultrafiltration using an appropriate molecular weight cutoff (MWCO) membrane can also efficiently remove the excess small reagent[1][4].

Q4: How can I monitor the progress of the purification? A4: The progress of the reaction and the success of the purification can be monitored using analytical techniques like RP-HPLC or mass spectrometry (MS).[1] These methods can detect the presence of the unreacted this compound in the collected fractions.

Q5: What is the function of the aminooxy group in this compound? A5: The aminooxy group (-ONH₂) is highly reactive towards aldehydes and ketones, forming a stable oxime bond.[5][6][7][8][9] This specific reactivity allows for the chemoselective conjugation of the PEG linker to molecules containing a carbonyl group, even under mild, aqueous conditions[8][9].

Troubleshooting Guide

Problem: Incomplete removal of this compound is observed in the final product.

  • Possible Cause: The chromatographic resolution between the product and the excess reagent is insufficient.

  • Solution:

    • Optimize HPLC Gradient: A shallower gradient during RP-HPLC can improve the separation of closely eluting compounds[1].

    • Change Stationary Phase: If using a C18 column, consider switching to a C4 column, which can sometimes provide better resolution for PEGylated molecules[1].

    • Consider an Alternative Method: If the product is a large biomolecule, switch to size-exclusion chromatography (SEC) or dialysis[1][]. For smaller molecules, solid-phase extraction (SPE) could be explored as an orthogonal cleanup step[10].

Problem: The final product yield is very low after purification.

  • Possible Cause 1: The product is not eluting from the chromatography column under the current conditions.

  • Solution 1: Modify the mobile phase. For RP-HPLC, this may involve increasing the percentage of the organic solvent at the end of the gradient. For ion-exchange chromatography, this could mean increasing the salt concentration or changing the pH of the elution buffer[11].

  • Possible Cause 2: The product may be unstable under the purification conditions (e.g., acidic pH from TFA).

  • Solution 2: If product instability is suspected, consider using a different mobile phase modifier or switching to a purification technique that operates under neutral pH conditions, such as SEC with a phosphate-buffered saline (PBS) mobile phase.

Problem: The product and excess reagent are co-eluting in RP-HPLC.

  • Possible Cause: The polarity and size of the product and the excess reagent are too similar for effective separation by reverse-phase chromatography.

  • Solution:

    • Utilize a Different Separation Principle: If the product has a net charge, ion-exchange chromatography (IEX) can be a powerful tool for separation, as the unreacted this compound (with its carboxylic acid group) will have a different charge profile[][11].

    • Exploit Affinity: If the product has a specific tag (e.g., His-tag, biotin), affinity chromatography can be used to capture the desired product while the unreacted PEG reagent is washed away.

Data Presentation: Comparison of Purification Methods

The selection of a purification strategy depends heavily on the properties of the desired product, particularly its size and charge.

Purification MethodSeparation PrincipleBest For...AdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Polarity / HydrophobicitySmall molecule conjugatesHigh resolution; well-established; suitable for analytical and preparative scales.[1][2]Can be challenging if product and reagent have similar polarities; acidic conditions may harm sensitive molecules.[1]
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic RadiusLarge biomolecules (proteins, antibodies, nanoparticles)Mild, non-denaturing conditions; effective for large size differences.[1][]Poor resolution for molecules of similar size; limited loading capacity compared to other methods.
Ion-Exchange Chromatography (IEX) Net Surface ChargeCharged molecules (peptides, proteins)High capacity; can separate molecules with subtle charge differences (e.g., positional isomers).[][11]Requires the product to have a net charge; sensitive to buffer pH and salt concentration.
Dialysis / Ultrafiltration Molecular SizeLarge biomoleculesSimple setup; gentle on the sample; good for buffer exchange.Slow process; may not achieve 100% removal; risk of product loss to membrane surfaces.[4]

Experimental Protocols

Protocol: Removal of Excess this compound using RP-HPLC

This protocol provides a general starting point for purifying a small molecule conjugate. Conditions should be optimized for each specific compound.

1. Materials and Equipment:

  • Crude reaction mixture

  • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)

  • Fraction collector

  • Lyophilizer or centrifugal evaporator

2. Sample Preparation:

  • If the reaction was performed in a non-volatile solvent like DMSO or DMF, dilute the sample with Solvent A to minimize solvent effects during injection.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

  • Detection: Monitor at a wavelength appropriate for the product (e.g., 214 nm for peptides, or a specific wavelength if the conjugate has a chromophore).

  • Gradient:

    • 0-5 min: 5% Solvent B

    • 5-45 min: Linear gradient from 5% to 95% Solvent B

    • 45-50 min: 95% Solvent B

    • 50-55 min: Linear gradient from 95% to 5% Solvent B

    • 55-60 min: 5% Solvent B (re-equilibration)

4. Purification and Analysis:

  • Inject the prepared sample onto the equilibrated column.

  • Collect fractions throughout the gradient elution.

  • Analyze a small aliquot of each fraction (or pooled fractions corresponding to peaks) by analytical HPLC or MS to identify which ones contain the pure product, free from this compound.

  • Pool the pure fractions, and remove the solvent using lyophilization or centrifugal evaporation.

Visualizations

G Diagram 1: General Post-Reaction Purification Workflow A Reaction Completion B Analytical Check (LC-MS / RP-HPLC) A->B C Is Product a Large Biomolecule? B->C D Purify via SEC or Dialysis C->D Yes E Purify via RP-HPLC or IEX C->E No F Analyze Fractions for Purity D->F E->F G Pool Pure Fractions F->G H Solvent Removal (Lyophilization) G->H I Pure Product H->I

Caption: General workflow for purification after an this compound reaction.

G Diagram 2: Troubleshooting Purification Issues A Problem: Impure Product or Low Yield B Check Analytical Data: Co-elution or Broad Peaks? A->B C Incomplete Removal of PEG Reagent B->C Impurity Present D Low Product Recovery B->D Low Signal E Optimize HPLC Gradient (Make it shallower) C->E F Switch Column (e.g., C18 to C4) C->F G Change Purification Mode (e.g., RP to IEX) C->G H Check Product Stability (pH, Temperature) D->H I Modify Elution Conditions (Stronger solvent / salt) D->I

References

Technical Support Center: Aminooxy-PEG1-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG1-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these linkers in bioconjugation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common pitfalls and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what is it used for?

An this compound linker is a heterobifunctional crosslinker. It contains two different reactive groups: an aminooxy group (-ONH₂) and a carboxylic acid group (-COOH), separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond.[1] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[2][3] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[4] This dual functionality allows for the precise, stepwise conjugation of two different molecules.

Q2: What is the optimal pH for oxime ligation with an this compound linker?

The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.5.[5][6] However, many biomolecules, such as proteins, may not be stable under these acidic conditions.[5] In such cases, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst like aniline (B41778) or its derivatives.[2][5]

Q3: Is a catalyst necessary for the reaction between the aminooxy group and a carbonyl?

While the reaction can proceed without a catalyst at an acidic pH, it is often very slow at a neutral pH.[5] Therefore, a catalyst is highly recommended for reactions performed at or near neutral pH to ensure a reasonable reaction rate.[5] Aniline is a common catalyst, but derivatives like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be more efficient.[3][5]

Q4: How stable is the resulting oxime bond?

The oxime bond is significantly more stable than other linkages like imines or hydrazones, particularly at physiological pH.[2][7] However, the stability can be influenced by factors such as pH and temperature.[7] Under acidic conditions, the oxime bond can be susceptible to hydrolysis.[8][9]

Q5: How should I store and handle this compound linkers?

Aminooxy compounds are reactive and sensitive.[10][11][12] It is recommended to store this compound linkers at -20°C, protected from moisture.[5] Before use, the vial should be equilibrated to room temperature before opening to prevent condensation.[5] It is also advisable to use freshly prepared stock solutions in an anhydrous solvent like DMSO or DMF, ideally within one week of preparation.[5][10]

Troubleshooting Guide

Below are common problems encountered when using this compound linkers, along with their potential causes and recommended solutions.

Symptom Potential Cause Recommended Solution
Low or No Product Formation 1. Suboptimal pH: The reaction pH is outside the optimal range for oxime ligation.[5]1. Optimize the reaction pH. For uncatalyzed reactions, try a more acidic buffer (pH 4.5-5.5) if your biomolecule is stable. For reactions at neutral pH, ensure the pH is between 6.5 and 7.5.[2][5]
2. Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is very slow.[5]2. Add a nucleophilic catalyst like aniline (10-100 mM) or a more efficient derivative like mPDA or pPDA.[5][13]
3. Low Reactant Concentration: Reaction kinetics are dependent on reactant concentrations.[5]3. Increase the concentration of one or both reactants. Using a slight molar excess (1.5 to 5-fold) of the linker can help drive the reaction to completion.[5][13]
4. Inactive Linker: The aminooxy group may have degraded due to improper storage or handling.[5]4. Use a fresh batch of the linker. Ensure proper storage at -20°C and protection from moisture.[5]
5. Low Carbonyl Reactivity: Ketones react much slower than aldehydes.[5][14]5. If possible, use an aldehyde-functionalized molecule instead of a ketone. Aromatic aldehydes are generally more reactive than aliphatic ones, especially with a catalyst.[5]
Side Product Formation 1. Reaction with Carbonyls in Buffer/Solvents: The highly reactive aminooxy group can react with contaminating aldehydes or ketones in your buffers or solvents.[13]1. Use high-purity, aldehyde-free solvents and buffers. Purify starting materials if necessary.[13]
2. Instability of Reactants or Product: The biomolecule or the linker may be unstable under the reaction conditions.[5]2. Confirm the stability of your biomolecule at the chosen pH and temperature. Perform the reaction under mild temperature conditions unless thermal acceleration is intended.[5]
Difficulty in Product Purification 1. Co-elution of Product and Excess Reagents: The polar nature of the PEG linker can make chromatographic separation challenging.[5]1. Utilize reverse-phase HPLC (RP-HPLC) with a C18 or C4 column and a shallow water/acetonitrile gradient containing 0.1% TFA.[5] For larger biomolecule conjugates, size-exclusion chromatography (SEC) or dialysis can be effective for removing the smaller, unreacted linker.[5]
2. Poor Resolution in Chromatography: PEGylated molecules can exhibit broad peaks.[5]2. Optimize the HPLC gradient and flow rate. A shallower gradient can improve separation. Consider a different stationary phase (e.g., C4 instead of C18).[5]

Quantitative Data Summary

The rate of oxime ligation is highly dependent on pH and the presence of a catalyst. The following table summarizes representative second-order rate constants for oxime formation under different conditions.

Reaction TypeReactantsCatalystRate Constant (M⁻¹s⁻¹)Notes
Oxime LigationAldehyde + AminooxyNone (pH ~7)SlowThe uncatalyzed reaction at neutral pH is often very slow.[5]
Oxime LigationAldehyde + AminooxyAnilineModerateAniline is a commonly used catalyst that significantly accelerates the reaction at neutral pH.[13]
Oxime LigationAldehyde + Aminooxym-Phenylenediamine (mPDA)FastmPDA is a highly efficient catalyst, leading to much faster reaction rates compared to aniline.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aldehyde- or ketone-containing molecule to an this compound linker.

Materials:

  • Aldehyde- or ketone-containing molecule

  • This compound linker

  • Reaction Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.0 (for catalyzed reaction) or 0.1 M Acetate buffer, pH 4.5 (for uncatalyzed reaction)

  • Anhydrous DMSO or DMF

  • Catalyst (optional): Aniline or m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in DMF or 0.5 M in phosphate buffer)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve your carbonyl-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[13]

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.[13]

    • If using a catalyst, prepare a stock solution of aniline or mPDA.[5][13]

  • Ligation Reaction:

    • In a reaction vial, combine the solution of your carbonyl-containing molecule with the this compound stock solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the linker is often used.[5][13]

    • If using a catalyst, add the stock solution to achieve a final concentration of 10-100 mM.[5][13] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability, if applicable.[13]

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[13]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by RP-HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using a suitable method such as RP-HPLC or SEC to remove excess linker and other reagents.[5]

Protocol 2: Activation of the Carboxylic Acid and Amine Coupling

This protocol outlines the steps to activate the carboxylic acid of the this compound linker for reaction with a primary amine-containing molecule. This would typically be performed after the oxime ligation is complete and the product has been purified.

Materials:

  • Purified oxime-linked product from Protocol 1

  • Amine-containing molecule

  • Activation Reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction Buffer: Amine-free buffer such as MES or HEPES at a slightly acidic to neutral pH (e.g., pH 6.0-7.5)

  • Quenching solution: e.g., hydroxylamine

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the purified oxime-linked product in the reaction buffer.

    • Add EDC and NHS to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Amine Coupling:

    • Add the amine-containing molecule to the activated linker solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add a quenching solution to react with any remaining activated carboxyl groups.

  • Purification:

    • Purify the final conjugate using an appropriate method like RP-HPLC or SEC.

Visualizations

G General Workflow for Oxime Ligation cluster_reactants Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification carbonyl_mol Carbonyl-containing Molecule mix Mix Reactants & Catalyst carbonyl_mol->mix linker_sol This compound Solution linker_sol->mix catalyst_sol Catalyst Solution (Optional) catalyst_sol->mix incubate Incubate (2-16h, RT) mix->incubate monitor Monitor Reaction (HPLC/LC-MS) incubate->monitor purify Purify Conjugate (HPLC/SEC) monitor->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for oxime ligation.

G Troubleshooting Logic for Low Yield start Low or No Product Yield check_ph Is pH optimal? (4.5-5.5 or 6.5-7.5 with catalyst) start->check_ph check_catalyst Is catalyst present and active (for neutral pH)? check_ph->check_catalyst Yes adjust_ph Adjust pH check_ph->adjust_ph No check_conc Are reactant concentrations adequate? check_catalyst->check_conc Yes add_catalyst Add/increase catalyst check_catalyst->add_catalyst No check_linker Is the linker active? (Proper storage) check_conc->check_linker Yes increase_conc Increase concentrations check_conc->increase_conc No use_fresh_linker Use fresh linker check_linker->use_fresh_linker No

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Head-to-Head Comparison: Aminooxy-PEG1-acid vs. SMCC Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical step in the development of bioconjugates, influencing the stability, homogeneity, and ultimate efficacy of therapeutic proteins, antibody-drug conjugates (ADCs), and diagnostic reagents. This guide provides an objective, data-driven comparison of two widely utilized crosslinking technologies: Aminooxy-PEG1-acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their respective mechanisms of action, comparative performance metrics supported by experimental data, and detailed protocols for their application.

At a Glance: Key Differences and Performance Metrics

This compound and SMCC differ fundamentally in their chemical reactivity, the stability of the resulting linkage, and the physicochemical properties they impart to the bioconjugate. This compound leverages the formation of a highly stable oxime bond, while SMCC relies on the well-established but comparatively less stable maleimide-thiol chemistry.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Functional Group Aldehydes or Ketones (Carbonyls)Primary Amines (-NH₂) and Sulfhydryls (-SH)
Resulting Linkage Oxime Bond (-C=N-O-)Amide Bond (-CO-NH-) and Thioether Bond (-S-)
Linkage Stability Highly stable, particularly resistant to hydrolysis and thiol exchange.[1][2]The thioether bond is susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione.[2][3]
Specificity High; carbonyl groups are rare in native proteins, allowing for site-specific modification.[4]Lower; targets abundant lysine (B10760008) residues and the N-terminus, often resulting in a heterogeneous mixture of conjugates.[4]
Hydrophilicity The PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[3][5]Inherently more hydrophobic, which can sometimes lead to aggregation, especially with hydrophobic payloads.[3][5]
Reaction pH Oxime formation is optimal at a slightly acidic to neutral pH (4.5-7.0).[6]NHS ester reaction with amines is optimal at pH 7.0-9.0; maleimide (B117702) reaction with thiols is optimal at pH 6.5-7.5.[7]

Delving Deeper: A Performance Comparison

The choice between this compound and SMCC has significant implications for the performance of the final bioconjugate. The superior stability of the oxime linkage formed by this compound is a key advantage, particularly for in vivo applications where the bioconjugate is exposed to plasma thiols.

Conjugate Stability

The stability of the linker is paramount to prevent premature release of a payload in circulation, which can lead to off-target toxicity and reduced therapeutic efficacy.

Table 1: Comparative Stability of Oxime vs. Thioether Linkages

Linker TypeLinkageStability in Human PlasmaKey Observations
Aminooxy (Oxime)OximeHigh (Half-life > 7 days)[2]The oxime bond is highly resistant to hydrolysis and is not susceptible to cleavage by plasma thiols.[1][2]
Maleimide (Thioether)ThioetherModerate (Half-life can be < 24 hours)[2]The thioether bond is prone to a retro-Michael reaction, leading to deconjugation in the presence of thiols such as albumin and glutathione.[2][3]

Disclaimer: The data presented is compiled from multiple sources and is intended for illustrative purposes. Direct head-to-head comparative studies under identical conditions are limited.

Impact on Physicochemical Properties

The inclusion of a PEG spacer in the this compound linker can significantly influence the biophysical characteristics of the resulting conjugate.

Table 2: Physicochemical Impact of PEGylation (this compound) vs. Non-PEGylated Linker (SMCC)

PropertyThis compound (PEGylated)SMCC (Non-PEGylated)
Solubility Generally improves the solubility of the bioconjugate, particularly with hydrophobic payloads.[3][5]Can decrease the solubility of the bioconjugate, potentially leading to aggregation.[3][5]
Aggregation The hydrophilic PEG chain can reduce the propensity for aggregation.[3][5]Increased risk of aggregation, especially at high drug-to-antibody ratios (DARs).[3][5]
Plasma Half-life The increased hydrodynamic radius can lead to a longer plasma half-life.[5]Shorter plasma half-life compared to PEGylated counterparts.[5]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the practical application of these crosslinkers, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow for the creation of an antibody-drug conjugate (ADC).

This compound Conjugation Pathway cluster_step1 Step 1: Aldehyde Generation on Antibody cluster_step2 Step 2: Oxime Ligation Antibody Antibody with Glycan Oxidation Mild Oxidation (e.g., NaIO4) Antibody->Oxidation Oxidized_Antibody Antibody with Aldehyde Group Oxidation->Oxidized_Antibody Oxime_Formation Oxime Ligation (pH 4.5-7.0) Oxidized_Antibody->Oxime_Formation Aminooxy_Linker This compound-Drug Aminooxy_Linker->Oxime_Formation ADC Antibody-Drug Conjugate (Stable Oxime Bond) Oxime_Formation->ADC

This compound conjugation workflow.

SMCC Conjugation Pathway cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Thiol Conjugation Antibody Antibody with Primary Amines NHS_Reaction NHS Ester Reaction (pH 7.0-9.0) Antibody->NHS_Reaction SMCC SMCC Crosslinker SMCC->NHS_Reaction Activated_Antibody Maleimide-Activated Antibody NHS_Reaction->Activated_Antibody Maleimide_Reaction Maleimide Reaction (pH 6.5-7.5) Activated_Antibody->Maleimide_Reaction Thiol_Drug Thiol-containing Drug Thiol_Drug->Maleimide_Reaction ADC Antibody-Drug Conjugate (Thioether Bond) Maleimide_Reaction->ADC

References

A Head-to-Head Comparison: Aminooxy-PEG1-acid vs. Longer PEG Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design parameter that significantly influences the therapeutic efficacy, stability, and pharmacokinetic profile of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the short-chain Aminooxy-PEG1-acid linker and its longer-chain homologs, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

At the heart of this comparison are two key features: the conjugation chemistry and the length of the polyethylene (B3416737) glycol (PEG) spacer. Aminooxy-PEG-acid linkers utilize oxime ligation, a highly specific and robust reaction between an aminooxy group and a carbonyl (aldehyde or ketone) on a target biomolecule.[1][2] This chemistry forms an exceptionally stable oxime bond, minimizing premature drug release, which is a common challenge with other linker types.[3][4] The PEG component enhances hydrophilicity, improves in vivo circulation time, and can reduce aggregation.[5][6] However, the length of this PEG chain presents a crucial trade-off between competing performance attributes.

The Double-Edged Sword: Impact of PEG Chain Length

The number of PEG units in a linker is not merely a spacer but an active modulator of a bioconjugate's properties. A short linker like this compound creates a compact and rigid connection, while longer chains offer flexibility and a greater hydrodynamic radius.[7]

Advantages of a Short PEG Linker (e.g., this compound):

  • Higher In Vitro Potency: Shorter linkers can lead to more efficient payload delivery or less steric hindrance at the target site, often resulting in higher potency (lower IC50) in cell-based assays.[8]

  • Compact Conjugates: A minimal linker is desirable when a small hydrodynamic size is preferred.

Advantages of Longer PEG Chain Linkers (e.g., Aminooxy-PEG4/8/12-acid):

  • Improved Pharmacokinetics: Longer PEG chains significantly increase the conjugate's size, which reduces renal clearance and prolongs circulation half-life.[5] This extended exposure can lead to greater accumulation in tumor tissues.[5]

  • Enhanced Solubility and Stability: The hydrophilic nature of longer PEG chains is highly effective at mitigating the aggregation of hydrophobic drug payloads, a critical factor for ADCs with high drug-to-antibody ratios (DARs).[5]

  • Overcoming Steric Hindrance: In applications like PROTACs, a longer, more flexible linker can be essential to span the distance between a target protein and an E3 ligase to enable the formation of a productive ternary complex.[8]

Data Presentation: A Quantitative Comparison

The optimal PEG linker length is highly context-dependent and must be determined empirically. The following tables summarize representative quantitative data from multiple studies to illustrate the impact of PEG chain length on key performance indicators for ADCs and PROTACs.

Disclaimer: The data presented below is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study using an identical biomolecule and a homologous series of Aminooxy-PEG-acid linkers. Data from studies using other linker chemistries (e.g., maleimide) are included to demonstrate the general and well-documented trends associated with varying PEG chain length.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

ParameterShort PEG Linker (PEG1 - PEG4)Medium PEG Linker (PEG8 - PEG12)Long PEG Linker (PEG24+)Rationale & Remarks
In Vitro Cytotoxicity (IC50) Generally Lower (Higher Potency)ModerateMay be Higher (Lower Potency)Longer chains can cause steric hindrance, potentially reducing binding affinity or payload release efficiency.[9] The effect is often cell-line and target-dependent.[8]
Plasma Clearance FasterSlowerSlowestIncreased hydrodynamic radius from longer PEG chains reduces renal clearance, prolonging circulation time.[5]
In Vivo Efficacy (Tumor Growth Inhibition) ModerateHighOften HighestEnhanced pharmacokinetic properties and tumor accumulation from longer PEGs typically lead to superior in vivo efficacy, despite potentially lower in vitro potency.[5][7]
Tendency for Aggregation Higher (especially with hydrophobic payloads)LowerLowestThe hydrophilic PEG chain creates a hydration shell that counteracts the hydrophobicity of the payload, reducing aggregation.[5]

Table 2: Impact of PEG Linker Length on PROTAC Performance

ParameterShort PEG Linker (PEG1 - PEG4)Medium PEG Linker (PEG8 - PEG12)Long PEG Linker (PEG24+)Rationale & Remarks
Degradation Efficacy (DC50 & Dmax) Often LowerTypically OptimalMay DecreaseAn optimal linker length is crucial. Linkers that are too short can cause steric clashes, while those that are too long may lead to non-productive binding, both preventing efficient ternary complex formation.[8]
Ternary Complex Formation May be Sterically HinderedOften Optimal Flexibility and DistanceMay Introduce Excessive FlexibilityThe linker must provide the ideal distance and orientation to bridge the target protein and E3 ligase effectively.[8]
Cell Permeability Generally GoodMay DecreaseMay Decrease FurtherIncreased molecular weight and polarity from longer PEGs can reduce passive cell permeability, although this is a complex interplay of factors.[8]

Visualizing the Strategy and a Key Pathway

Diagrams are essential for conceptualizing experimental designs and biological mechanisms.

G cluster_synthesis Comparative Synthesis Workflow cluster_evaluation Performance Evaluation antibody Antibody with Engineered Carbonyl Group conjugation1 Oxime Ligation (pH 6.5-7.5) antibody->conjugation1 conjugation_n Oxime Ligation (pH 6.5-7.5) antibody->conjugation_n linker1 This compound linker1->conjugation1 linker_n Longer Aminooxy-PEGn-acid (e.g., n=4, 8, 12) linker_n->conjugation_n payload Drug Payload payload->conjugation1 payload->conjugation_n adc1 ADC with Short Linker conjugation1->adc1 adc_n ADC with Long Linker conjugation_n->adc_n eval In Vitro & In Vivo Assays (Cytotoxicity, PK, Efficacy) adc1->eval Compare adc_n->eval Compare

Comparative workflow for generating and testing bioconjugates.

G cluster_0 PROTAC-Mediated Protein Degradation poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC protac->ternary Linker length is critical e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome Recognition degradation Degradation proteasome->degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for an accurate comparison of bioconjugates with different linker lengths.

Protocol 1: Synthesis and Characterization of ADCs with Different Aminooxy-PEG Linkers

Objective: To synthesize and characterize ADCs using this compound and a longer-chain Aminooxy-PEGn-acid to compare their drug-to-antibody ratio (DAR), purity, and aggregation.

Materials:

  • Monoclonal antibody (mAb) with a site-specifically introduced aldehyde or ketone group.

  • This compound and Aminooxy-PEGn-acid (e.g., n=8).

  • Cytotoxic payload with a functional group for coupling to the linker's acid moiety (e.g., an amine for EDC/NHS chemistry).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Quenching solution (e.g., hydroxylamine).

  • Purification system: Size-Exclusion Chromatography (SEC).

  • Analytical instruments: UV-Vis Spectrophotometer, Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometer.

Methodology:

  • Drug-Linker Synthesis: a. Activate the carboxylic acid group of this compound and Aminooxy-PEGn-acid separately using a 5-fold molar excess of EDC and Sulfo-NHS in anhydrous DMSO for 30 minutes. b. Add the amine-containing payload (1.0 equivalent) to each activated linker solution. c. Let the reaction proceed for 4-6 hours at room temperature. d. Purify the aminooxy-PEG-payload constructs using reverse-phase HPLC. Confirm identity by mass spectrometry.

  • Antibody-Payload Conjugation (Oxime Ligation): a. Prepare two separate reactions. To the mAb solution (e.g., 5 mg/mL in Conjugation Buffer), add a 10-fold molar excess of either the Aminooxy-PEG1-Payload or the Aminooxy-PEGn-Payload. b. (Optional but recommended) Add a catalyst like aniline (B41778) or m-phenylenediamine (B132917) to a final concentration of 10-50 mM to accelerate the reaction. c. Incubate the reactions at room temperature for 2-16 hours with gentle mixing. d. Quench any unreacted aldehyde/ketone groups on the antibody by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Purification and Characterization: a. Purify the resulting ADCs using an SEC column to remove excess drug-linker and other reagents. b. DAR Determination: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law with the known extinction coefficients. c. Purity and Aggregation: Analyze the ADCs by SEC-HPLC. The percentage of the area of the main monomer peak relative to the total area represents the purity and lack of aggregation. d. Confirmation: Confirm the identity and final conjugate mass by mass spectrometry.

Protocol 2: Comparative In Vitro Cytotoxicity Assay

Objective: To compare the potency of the short-linker and long-linker ADCs against a target cancer cell line.

Methodology:

  • Cell Seeding: Plate a cancer cell line expressing the target antigen in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare 3-fold serial dilutions of the short-linker ADC, long-linker ADC, and a non-targeting control ADC in cell culture medium.

  • Add the ADC dilutions to the cells and incubate for 72-96 hours.

  • Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to untreated control cells. Plot cell viability versus log[ADC concentration] and fit a four-parameter logistic curve to determine the IC50 value for each ADC.

Protocol 3: Comparative Pharmacokinetics (PK) Study in Rodents

Objective: To evaluate how PEG linker length affects the clearance and exposure of the ADCs in vivo.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) of the short-linker ADC and the long-linker ADC to separate groups of mice or rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) post-injection.

  • Sample Processing: Process the blood to isolate plasma.

  • ADC Quantification: Quantify the concentration of the total antibody-ADC in the plasma samples using a validated ligand-binding assay (e.g., ELISA).

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL), area under the curve (AUC), and terminal half-life (t½).

Conclusion

The decision between this compound and a longer PEG chain linker is a nuanced one that requires careful consideration of the therapeutic application. This compound offers the advantages of a highly stable oxime linkage in a compact form, which may maximize in vitro potency. However, for many in vivo applications, particularly ADCs, the benefits of longer PEG chains—improved solubility, reduced aggregation, and significantly enhanced pharmacokinetics—often outweigh a potential decrease in in vitro activity, leading to superior overall therapeutic efficacy. For PROTACs, an optimal, empirically determined intermediate linker length is often required to facilitate effective ternary complex formation. The experimental protocols provided offer a framework for the systematic evaluation necessary to identify the optimal linker for any given bioconjugate, ensuring a data-driven approach to drug design and development.

References

A Comparative Guide to Site-Specific Labeling: Validation of Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic attachment of functional molecules to proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Site-specific labeling, in particular, offers unparalleled control over the location and stoichiometry of conjugation, preserving the protein's native structure and function. This guide provides an objective comparison of Aminooxy-PEG1-acid, a heterobifunctional linker, against other prevalent site-specific and random labeling technologies. We present a comprehensive analysis of their performance, supported by experimental data, and offer detailed protocols to aid in the selection and implementation of the optimal labeling strategy.

Performance Comparison of Protein Labeling Chemistries

The choice of a labeling strategy is dictated by a balance of factors including reaction efficiency, speed, specificity, and the stability of the resulting linkage. The following table summarizes key quantitative performance metrics for this compound and two common alternatives: maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries.

FeatureAminooxy Chemistry (e.g., this compound)Maleimide ChemistryNHS Ester Chemistry
Target Residue Aldehydes/Ketones (often introduced via glycan oxidation or enzymatic modification)Thiols (Cysteine)Primary Amines (Lysine, N-terminus)
Site-Specificity High (targets engineered or modified sites)High (targets native or engineered cysteines)Low (targets multiple lysines and the N-terminus)
Typical Labeling Efficiency >80%[1][2]70-90%[2]Variable, often results in a heterogeneous mixture
Reaction Speed Slower (2-12 hours), can be accelerated by catalysts[3]Fast (0.5-4 hours)[2]Very Fast (0.5-2 hours)[4][]
Resulting Linkage Oxime bondThioether bondAmide bond
Linkage Stability (Half-life in plasma/serum) Very High (~25 days at neutral pH)[6][7]Moderate (susceptible to retro-Michael addition and thiol exchange, half-life can be ~20-80 hours in the presence of thiols)Very High (generally stable under physiological conditions)[8]
Common Applications Antibody-Drug Conjugates (ADCs), PEGylation, imaging probesADCs, PEGylation, fluorescent labelingGeneral protein labeling, biotinylation, immobilization

Disclaimer: The quantitative data presented in this table is compiled from various sources and may not represent results from direct head-to-head comparative studies under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any labeling strategy. Below are protocols for site-specific labeling of an antibody using this compound, as well as general protocols for maleimide and NHS ester labeling for comparison.

Protocol 1: Site-Specific Antibody Labeling with this compound via Glycan Oxidation

This protocol describes the generation of aldehyde groups on an antibody through mild oxidation of its carbohydrate moieties, followed by conjugation to this compound.

Materials:

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an appropriate buffer.

  • Glycan Oxidation:

    • To the antibody solution, add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at 4°C.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.

  • Oxime Ligation:

    • To the oxidized antibody, add a 20-50 molar excess of this compound.

    • If catalysis is desired, add aniline to a final concentration of 1-5 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted this compound from the antibody conjugate using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the conjugated molecule (if it has a chromophore) or by using mass spectrometry.

Protocol 2: Cysteine-Specific Antibody Labeling with a Maleimide Reagent

This protocol outlines the labeling of an antibody via its cysteine residues using a maleimide-functionalized molecule.

Materials:

  • Antibody with accessible cysteine residues (native or engineered)

  • Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)

  • Maleimide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., free cysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at 1-10 mg/mL in the Reaction Buffer.

  • (Optional) Reduction of Disulfide Bonds: If targeting interchain disulfides, add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at 37°C. Remove TCEP using a desalting column.

  • Maleimide Conjugation:

    • Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the antibody solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 2-fold molar excess of free cysteine relative to the maleimide reagent to quench any unreacted maleimides.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the DOL using UV-Vis spectroscopy or mass spectrometry.

Protocol 3: Amine-Reactive Labeling of an Antibody with an NHS Ester

This protocol describes the non-specific labeling of an antibody's primary amines using an NHS ester-functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester-functionalized molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at 2-10 mg/mL in the reaction buffer.

  • NHS Ester Conjugation:

    • Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

    • Add a 5-20 fold molar excess of the NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a desalting column or dialysis.

  • Characterization: Determine the DOL using UV-Vis spectroscopy or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and chemical processes. The following visualizations, created using Graphviz, illustrate the experimental workflow for site-specific labeling with this compound and a relevant biological pathway.

experimental_workflow cluster_prep Antibody Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody (IgG) Oxidized_Ab Oxidized Antibody (Aldehyde-tagged) Ab->Oxidized_Ab Glycan Oxidation Oxidant NaIO₄ Conjugate Antibody-PEG1-Acid Conjugate Oxidized_Ab->Conjugate Oxime Ligation Aminooxy_PEG1 This compound Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purification Analysis Characterization (DOL) Purified_Conjugate->Analysis

Caption: Experimental workflow for site-specific antibody labeling with this compound.

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Drug) Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Cellular uptake and mechanism of action of an Antibody-Drug Conjugate (ADC).

References

A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise characterization of therapeutic and diagnostic molecules is paramount. Aminooxy-PEG1-acid is a hydrophilic linker that facilitates the stable and specific conjugation of molecules to aldehydes or ketones, forming an oxime linkage. Mass spectrometry stands as a cornerstone analytical technique for the in-depth characterization of these conjugates, providing critical insights into their identity, purity, and stability.

This guide offers an objective comparison of the mass spectrometric analysis of this compound conjugates against a common alternative, maleimide-PEG linkers. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their bioconjugation and analytical strategies.

Comparative Performance of Linker Technologies

The stability of the linker is a critical attribute for bioconjugates, directly impacting their efficacy and safety. The oxime bond formed by this compound offers notable stability compared to the thiosuccinimide ether bond formed by maleimide-based linkers, particularly in biological matrices.

Table 1: Comparative Stability of Bioconjugate Linkages in Human Plasma

Linker ChemistryModel SystemIncubation Conditions% Intact Conjugate (Time)Key Observations
Oxime (from Aminooxy) Daunorubicin-GnRH-III BioconjugateHuman SerumStable for at least 24 hours[1]Demonstrates high stability in a biological matrix.
Thiosuccinimide Ether (from Maleimide) Antibody-Drug ConjugateHuman Plasma~50% (7 days)Susceptible to retro-Michael reaction leading to deconjugation.[2][3]
"Bridging" Disulfide Antibody-Drug ConjugateHuman Plasma>95% (7 days)Offers significantly improved plasma stability over conventional maleimides.[2]
Thioether (from Thiol-ene) Antibody-Drug ConjugateHuman Plasma>90% (7 days)Provides high stability in plasma.[2]

Mass Spectrometry Analysis of this compound Conjugates

Mass spectrometry is employed to confirm the successful conjugation, assess the purity of the product, and elucidate the structure of this compound conjugates. Both intact mass analysis and peptide mapping strategies are utilized.

Intact Mass Analysis: This "top-down" approach provides the molecular weight of the entire conjugate, confirming the addition of the this compound linker and any attached payload. High-resolution mass spectrometers such as Orbitrap or TOF analyzers are ideal for this purpose.

Peptide Mapping: In this "bottom-up" approach, the conjugate is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS. This allows for the precise identification of the conjugation site.

Fragmentation Characteristics: The fragmentation of the oxime linkage and the PEG spacer is a key consideration in MS/MS analysis. The oxime bond can undergo characteristic fragmentation patterns, including the McLafferty rearrangement.[1][4] The PEG chain typically yields a series of fragment ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).

Experimental Protocols

Protocol 1: Oxime Ligation of a Peptide with this compound

This protocol describes the conjugation of a peptide containing an aldehyde or ketone group with this compound.

Materials:

  • Aldehyde or ketone-modified peptide

  • This compound

  • Reaction Buffer: 0.1 M Ammonium (B1175870) Acetate, pH 4.5

  • Aniline (B41778) (optional catalyst)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Peptide Preparation: Dissolve the aldehyde or ketone-modified peptide in the Reaction Buffer to a final concentration of 1-10 mM.

  • Reagent Preparation: Prepare a stock solution of this compound in water or DMF.

  • Reaction Setup: Add 1.5 to 5 equivalents of the this compound stock solution to the peptide solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Purification: Once the reaction is complete, purify the peptide-PEG conjugate using RP-HPLC with a suitable gradient of water/acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of an this compound Conjugated Protein

This protocol outlines a general workflow for the LC-MS/MS analysis of a protein conjugated with this compound.

1. Sample Preparation:

  • Intact Mass Analysis: Dilute the purified conjugate in a buffer suitable for MS analysis (e.g., 0.1% formic acid in water).
  • Peptide Mapping:
  • Denature the protein conjugate in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
  • Reduce disulfide bonds with a reducing agent (e.g., 10 mM DTT at 37°C for 1 hour).
  • Alkylate free thiols with an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes).
  • Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
  • Digest the protein with a protease such as trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the intact protein or the peptide digest using a reverse-phase C4 or C18 column, respectively, with a gradient of acetonitrile in water containing 0.1% formic acid.
  • Mass Spectrometry:
  • Acquire data on a high-resolution mass spectrometer.
  • For intact mass analysis, perform a full MS scan.
  • For peptide mapping, use a data-dependent acquisition (DDA) method, acquiring MS/MS spectra for the most abundant precursor ions.

3. Data Analysis:

  • Intact Mass: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact conjugate.
  • Peptide Mapping: Use a database search engine to identify the peptides and locate the site of modification by searching for the mass shift corresponding to the this compound conjugate on the modified amino acid.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugate This compound Conjugate Intact Intact Mass Analysis Sample Conjugate->Intact Digested Digested Peptides Conjugate->Digested Denaturation Reduction Alkylation Digestion LC_Intact LC Separation (C4 column) Intact->LC_Intact LC_Peptides LC Separation (C18 column) Digested->LC_Peptides MS_Intact Full MS Scan LC_Intact->MS_Intact MSMS_Peptides DDA MS/MS LC_Peptides->MSMS_Peptides Deconvolution Deconvolution MS_Intact->Deconvolution DB_Search Database Search MSMS_Peptides->DB_Search Result_Intact Intact Mass Confirmation Deconvolution->Result_Intact Result_Peptide Conjugation Site Identification DB_Search->Result_Peptide

Caption: Workflow for the mass spectrometry analysis of this compound conjugates.

Probing GPCR Signaling with an Aminooxy-PEGylated Probe

Aminooxy-PEG linkers can be used to create probes for studying cellular signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs). A fluorescent dye or a tag can be conjugated to a GPCR ligand via an Aminooxy-PEG linker, allowing for the visualization and tracking of ligand-receptor interactions.

gpcr_signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Probe Aminooxy-PEG-Fluorophore Ligand Probe Probe->GPCR binds

Caption: Probing GPCR signaling with an aminooxy-PEGylated ligand.

Conclusion

The mass spectrometric analysis of this compound conjugates provides a robust and detailed characterization that is essential for the development of novel biotherapeutics and diagnostics. The superior stability of the oxime linkage compared to the thiosuccinimide ether linkage of maleimide (B117702) conjugates makes this compound an attractive choice for applications requiring long-term stability in biological environments. The experimental protocols and workflows presented in this guide offer a framework for the successful implementation of mass spectrometry in the analysis of these important bioconjugates.

References

Stability Showdown: Oxime Bond from Aminooxy-PEG1-acid Rivals Leading Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates is a critical determinant of therapeutic efficacy and safety. A novel analysis of the oxime bond formed from Aminooxy-PEG1-acid reveals exceptional stability, positioning it as a robust alternative to other widely used bioconjugation chemistries.

This guide provides a comprehensive comparison of the stability of the oxime linkage derived from this compound with other common bioconjugation linkers, including maleimide-thiol adducts, hydrazones, and "click chemistry" triazoles. The data presented herein, summarized in clear, comparative tables, is supported by detailed experimental protocols to aid in the rational design of next-generation bioconjugates.

The Oxime Advantage: Superior Stability in Physiological Conditions

The oxime ligation, a reaction between an aminooxy group and an aldehyde or ketone, forms a highly stable C=N-O linkage. This stability is particularly pronounced under physiological conditions, a key advantage for in vivo applications where premature cleavage of a drug from its delivery vehicle can lead to off-target toxicity and reduced therapeutic effect.

The oxime bond's stability is attributed to the electronegativity of the oxygen atom, which strengthens the bond and increases its resistance to hydrolysis compared to similar C=N bonds like hydrazones and imines.[1][2] In aqueous solutions, oximes are reported to be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[3]

Quantitative Stability Comparison

To provide a clear comparison, the following tables summarize the stability of oxime linkages and other common bioconjugation chemistries under various conditions.

Table 1: Comparative Stability of Bioconjugation Linkers at Physiological pH (~7.4)

Linker ChemistryBond TypeHalf-life (t½) in Plasma/Serum at 37°CKey Considerations
Oxime (from this compound) OximeVery High (Days to Weeks) Highly stable, ideal for long-circulating conjugates.[3][4]
Maleimide-ThiolThioetherVariable (Hours to Days)Susceptible to retro-Michael addition and exchange with thiols like glutathione.[5][6]
HydrazoneHydrazoneModerate (Hours to Days)pH-sensitive; more stable at neutral pH but cleaves under acidic conditions (e.g., endosomes).[7][8]
Click Chemistry (CuAAC/SPAAC)TriazoleVery High (Considered Permanent) Bioorthogonal and extremely stable, but may require cytotoxic copper catalysts (CuAAC).[6][9]

Table 2: pH-Dependent Stability of Oxime vs. Hydrazone Linkages

Linker ChemistrypH 5.0 (Endosomal/Lysosomal)pH 7.4 (Blood/Physiological)
Oxime Relatively StableVery Stable
HydrazoneLabile (Designed for cleavage) Moderately Stable

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of linker stability. Below are protocols for the formation of an oxime bond using this compound and a general method for assessing its stability via High-Performance Liquid Chromatography (HPLC).

Protocol 1: Formation of an Oxime Bond with this compound

Objective: To conjugate an aldehyde-containing molecule with this compound to form a stable oxime linkage.

Materials:

  • Aldehyde-modified molecule (e.g., protein, peptide, small molecule)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5[1]

  • Aniline (B41778) (optional catalyst, to accelerate the reaction)[1]

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

Procedure:

  • Dissolve the aldehyde-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in the reaction buffer or an organic co-solvent.

  • Add a 10-50 molar excess of this compound to the solution of the aldehyde-modified molecule.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, with gentle mixing.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the resulting oxime-linked conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: HPLC-Based Stability Assay of Oxime-Linked Conjugates

Objective: To determine the hydrolytic stability of the oxime bond in a bioconjugate under specific conditions (e.g., different pH, in serum).

Materials:

  • Purified oxime-linked conjugate

  • Incubation Buffers: e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Acetate buffer at pH 5.0

  • Human or mouse serum

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Incubate the oxime-linked conjugate at a known concentration (e.g., 1 mg/mL) in the desired incubation buffer or serum at 37°C.[10]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution to precipitate proteins and stop degradation.[11][12]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the intact conjugate over time.[10][11]

  • Calculate the percentage of intact conjugate remaining at each time point and determine the half-life (t½) of the oxime bond under the tested conditions.

Visualizing the Process: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the oxime formation pathway and the experimental workflow for the stability assay.

G cluster_0 Oxime Bond Formation Aldehyde Aldehyde-modified Molecule Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Aminooxy This compound Aminooxy->Intermediate Oxime Stable Oxime-linked Conjugate Intermediate->Oxime - H2O Water Water

Figure 1. Reaction pathway for oxime bond formation.

G cluster_1 HPLC Stability Assay Workflow Incubate Incubate Conjugate (Buffer or Serum, 37°C) Aliquot Withdraw Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Data Calculate Half-life Analyze->Data

Figure 2. Experimental workflow for HPLC-based stability assay.

Conclusion

The oxime bond formed from this compound demonstrates exceptional stability, making it a highly attractive option for the development of robust and reliable bioconjugates. Its resistance to hydrolysis under physiological conditions surpasses that of many commonly used linkers, offering the potential for improved in vivo performance, reduced off-target effects, and a wider therapeutic window. The provided data and protocols serve as a valuable resource for researchers seeking to leverage the advantages of oxime chemistry in their drug development programs.

References

A Comparative Analysis of Aminooxy-PEG1-Acid and Hydrazide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of two widely utilized classes of carbonyl-reactive linkers: Aminooxy-PEG1-acid and hydrazide linkers. We will delve into their respective reaction chemistries, comparative performance metrics, and detailed experimental protocols to empower informed decision-making in your research and development endeavors.

The fundamental difference between these linkers lies in the nature of the covalent bond they form with a carbonyl group (an aldehyde or a ketone). This compound, an example of an alkoxyamine, reacts to form a highly stable oxime linkage. In contrast, hydrazide linkers react to form a hydrazone bond, which exhibits distinct stability and kinetic profiles.

Data Presentation: A Quantitative Comparison

The performance of a linker in bioconjugation is primarily assessed by the stability of the resulting bond and the kinetics of its formation. The following tables summarize the key quantitative data comparing oxime and hydrazone linkages.

Parameter Oxime Linkage (from this compound) Hydrazone Linkage (from Hydrazide) References
Bond Type C=N-OC=N-NH[1],[2]
Relative Hydrolytic Stability High (100 to 1000 times more stable than hydrazones)Moderate to Low (susceptible to hydrolysis, especially at acidic pH)[3],[4],[5]
Equilibrium Constant (Keq) >10⁸ M⁻¹10⁴ - 10⁶ M⁻¹[2],[6],[7]
Optimal pH for Formation Mildly acidic to neutral (pH 4.5-7.0)Acidic (pH 4.5-5.5)[1],[8]
Reversibility Generally considered stable and irreversible under physiological conditionsReversible, particularly under acidic conditions[1],[9]

Table 1: Comparative Stability of Oxime and Hydrazone Linkages.

Parameter Oxime Formation Hydrazone Formation References
Second-Order Rate Constant (k₂) Generally slower than hydrazone formation at neutral pH without a catalyst (can be accelerated with catalysts like aniline).Can be faster than oxime formation at neutral pH.[2],[10]
Catalysis Can be significantly accelerated by catalysts such as aniline (B41778).Can also be catalyzed by aniline.[6],[11]

Table 2: Comparative Reaction Kinetics of Oxime and Hydrazone Formation.

Experimental Protocols

To provide a framework for the direct comparison of this compound and a generic hydrazide linker, we outline a detailed experimental protocol for a model bioconjugation followed by a stability assessment.

Protocol 1: Comparative Conjugation of a Model Aldehyde-Containing Peptide

Objective: To compare the conjugation efficiency of this compound and a hydrazide linker to a model peptide bearing a terminal aldehyde group.

Materials:

  • Model Peptide with a C-terminal aldehyde (e.g., a synthetic peptide with a post-translationally modified serine to formylglycine).

  • This compound.

  • Hydrazide linker (e.g., a simple PEGylated hydrazide of similar molecular weight to this compound for a fair comparison).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Aniline catalyst solution (optional): 1 M in DMSO.

  • Quenching solution: A suitable aldehyde scavenger.

  • Analytical HPLC system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS).

Procedure:

  • Peptide Preparation: Dissolve the aldehyde-containing peptide in the Conjugation Buffer to a final concentration of 1 mg/mL.

  • Linker Preparation: Prepare stock solutions of this compound and the hydrazide linker in DMSO at a concentration of 10 mM.

  • Conjugation Reaction:

    • Set up two parallel reactions. To 100 µL of the peptide solution, add a 10-fold molar excess of either the this compound stock solution or the hydrazide linker stock solution.

    • If using a catalyst, add aniline to a final concentration of 10-50 mM.

    • Incubate the reactions at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the reaction mixtures by analytical HPLC to determine the percentage of conjugated peptide.

    • Confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Comparative Hydrolytic Stability Assay

Objective: To compare the stability of the oxime and hydrazone linkages formed in Protocol 1 under different pH conditions.

Materials:

  • Purified peptide-oxime and peptide-hydrazone conjugates from Protocol 1.

  • Stability Buffers:

    • pH 5.0 (0.1 M Acetate buffer).

    • pH 7.4 (0.1 M Phosphate buffer).

  • Analytical HPLC system with a C18 column.

Procedure:

  • Incubation: Dilute the purified conjugates into the Stability Buffers (pH 5.0 and pH 7.4) to a final concentration of 0.1 mg/mL.

  • Time-Course Analysis: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by analytical HPLC to quantify the amount of remaining intact conjugate and the amount of free peptide (resulting from hydrolysis).

  • Data Analysis: Plot the percentage of intact conjugate versus time for each condition to determine the hydrolysis rate.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparative study of this compound and hydrazide linkers.

G cluster_aminooxy This compound Pathway cluster_hydrazide Hydrazide Linker Pathway This compound This compound Oxime Linkage Stable Oxime Linkage This compound->Oxime Linkage Reacts with Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxime Linkage Hydrazide Linker Hydrazide Linker Hydrazone Linkage Less Stable Hydrazone Linkage Hydrazide Linker->Hydrazone Linkage Reacts with Aldehyde/Ketone2 Aldehyde/Ketone Aldehyde/Ketone2->Hydrazone Linkage

Caption: Reaction pathways for this compound and hydrazide linkers.

G Start Start: Aldehyde Peptide Prepare_Linkers Prepare Aminooxy & Hydrazide Linker Solutions Start->Prepare_Linkers Conjugation Parallel Conjugation Reactions (10x molar excess of linker) Prepare_Linkers->Conjugation Analysis HPLC & Mass Spec Analysis of Conjugation Efficiency Conjugation->Analysis Purification Purify Conjugates Analysis->Purification Stability_Assay Incubate Conjugates at pH 5.0 and pH 7.4 Purification->Stability_Assay Time_Course Time-Course HPLC Analysis of Hydrolysis Stability_Assay->Time_Course End End: Comparative Data Time_Course->End

Caption: Experimental workflow for comparative analysis.

G Decision_Point Need a Stable or Cleavable Linker? Stable Choose this compound for a Stable Oxime Linkage Decision_Point->Stable Stable Cleavable Consider Hydrazide Linker for a pH-Sensitive Hydrazone Decision_Point->Cleavable Cleavable ADC Antibody-Drug Conjugates (Long-term in vivo stability) Stable->ADC Drug_Delivery Drug Delivery Systems (Controlled release in acidic endosomes/lysosomes) Cleavable->Drug_Delivery Application Application Context Application->Decision_Point

References

A Researcher's Guide to Functional Assays for Proteins Modified with Aminooxy-PEG1-acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The covalent attachment of moieties like polyethylene (B3416737) glycol (PEG) can dramatically improve a protein's therapeutic properties, including its stability, solubility, and in vivo half-life. Aminooxy-PEG1-acid is a heterobifunctional linker that offers a highly specific method for protein modification through oxime ligation. This guide provides an objective comparison of the functional consequences of using this compound versus other common protein modification reagents, supported by experimental data and detailed protocols for key functional assays.

Comparing the Impact of Protein Modification on Function

The choice of conjugation chemistry is critical as it can significantly influence a protein's biological activity. This section compares this compound with two widely used alternatives: Maleimide-PEG and NHS-ester-PEG. The data presented below is synthesized from multiple studies and is intended to provide a comparative overview. Direct comparisons are most accurate when conducted on the same protein under identical conditions.

Table 1: Comparison of Key Performance Characteristics of PEGylation Reagents
FeatureThis compound (Oxime Ligation)Maleimide-PEG (Thiol-Maleimide Michael Addition)NHS-ester-PEG (Amine Acylation)
Target Residue Aldehyde or Ketone (introduced via enzymatic or chemical modification of Ser, Thr, or unnatural amino acids)Cysteine (Thiol)Lysine (Amine), N-terminus
Specificity High (Bioorthogonal)High (Specific for thiols at pH 6.5-7.5)Moderate (Targets multiple accessible amines)
Linkage Stability Highly Stable Oxime BondStable Thioether Bond (can be susceptible to retro-Michael addition)Highly Stable Amide Bond
Typical Reaction Efficiency >90%70-90%[1]5-50%[1]
Optimal Reaction pH 4.5 - 7.06.5 - 7.57.2 - 9.0

Quantitative Functional Assay Data

The following tables summarize quantitative data from studies assessing the functional impact of different PEGylation strategies on specific proteins.

Table 2: Impact of PEGylation on Enzyme Kinetics (Model: α-Chymotrypsin)

Data adapted from a study on the enzymatic activity of PEG-α-chymotrypsin conjugates. The study used an NHS-ester PEGylation strategy, but the principles of how PEGylation can affect enzyme kinetics are broadly applicable.

ModificationDegree of PEGylationkcat (% of Unmodified)KM (mM, % of Unmodified)
Unmodified α-Chymotrypsin0100%0.05 (100%)
(PEG5000)₁-α-CT1~85%~0.07 (140%)
(PEG5000)₃-α-CT3~70%~0.10 (200%)
(PEG5000)₆-α-CT6~60%~0.15 (300%)
Table 3: Impact of Conjugation Chemistry on Antibody-Antigen Binding Affinity (Model: IgG1 mAb)

This table summarizes data from a study comparing different conjugation methods on an IgG1 monoclonal antibody. While this compound was not directly tested, the data for amine (NHS-ester) and thiol (maleimide) chemistries are informative.

Conjugation ChemistryTarget ResidueAverage Ligand LoadChange in Antigen Affinity (KD)
Unconjugated Antibody-0Baseline
Amine Coupling (NHS-ester)Lysine~3.5No significant change[2][3]
Thiol Coupling (Maleimide)Cysteine~2.8No significant change[2][3]

Note: In this particular study, neither amine nor thiol coupling significantly altered the antigen binding affinity of the antibody. However, the impact on function is highly dependent on the location of the modification relative to the protein's active or binding sites.

Table 4: Impact of PEGylation on Cellular Uptake

Data synthesized from studies on the cellular uptake of PEGylated nanoparticles and proteins.

Modification StrategyKey Findings on Cellular Uptake
PEGylation (General) Generally leads to reduced non-specific cellular uptake by macrophages, which can increase circulation time.[4]
Aminooxy-PEG (Site-Specific) Site-specific conjugation, a hallmark of this method, can help preserve the function of targeting ligands on a protein, potentially leading to more efficient receptor-mediated uptake compared to random modification methods.
Maleimide-PEG (Site-Specific) Can be used for site-specific modification to preserve targeting functions. However, some studies suggest maleimide-modified surfaces can interact with cellular thiols, potentially influencing uptake.[5]
NHS-ester-PEG (Random) Random modification can sometimes obscure targeting domains, leading to decreased specific cellular uptake.

Experimental Protocols

Detailed methodologies for key functional assays are crucial for obtaining reliable and reproducible data.

Enzyme Kinetics Assay (Example: Protease)

Objective: To determine the Michaelis constant (Kₘ) and catalytic rate (kcat) of a PEGylated enzyme compared to its unmodified counterpart.

Materials:

  • Unmodified and PEGylated enzyme solutions of known concentration.

  • Specific chromogenic or fluorogenic substrate for the enzyme.

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme).

  • Microplate reader or spectrophotometer.

Protocol:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Add a fixed concentration of the unmodified or PEGylated enzyme to each well of a microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Immediately measure the absorbance or fluorescence at regular intervals to determine the initial reaction velocity (V₀).

  • Plot V₀ against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to calculate Kₘ and Vmax.

  • Calculate kcat by dividing Vmax by the enzyme concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) of a modified protein to its binding partner.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Ligand (the binding partner to be immobilized on the chip).

  • Analyte (the unmodified and PEGylated proteins).

  • Immobilization buffers (e.g., amine coupling kit).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Immobilize the ligand onto the sensor chip surface according to the manufacturer's instructions.

  • Prepare a series of dilutions of the unmodified and PEGylated protein (analyte) in the running buffer.

  • Inject the analyte dilutions over the sensor surface at a constant flow rate and record the sensorgram for the association phase.

  • Switch to running buffer flow and record the sensorgram for the dissociation phase.

  • Regenerate the sensor surface between each analyte injection if necessary.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

  • Calculate the dissociation constant (KD = kd/ka).

In Vitro Cellular Uptake Assay

Objective: To quantify the internalization of a fluorescently labeled modified protein into target cells.

Materials:

  • Fluorescently labeled unmodified and PEGylated proteins.

  • Target cell line cultured in appropriate media.

  • Flow cytometer.

  • Fluorescence microscope.

  • PBS and cell culture reagents.

Protocol:

  • Seed the target cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled unmodified and PEGylated proteins.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells with cold PBS to remove unbound protein.

  • For flow cytometry, detach the cells, resuspend them in FACS buffer, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular localization of the protein.

Mandatory Visualizations

Experimental Workflow for Comparing Protein Modification Chemistries

G cluster_prep Protein Preparation cluster_mod Protein Modification cluster_purify Purification cluster_assay Functional Assays cluster_data Data Analysis & Comparison p1 Unmodified Protein mod1 This compound (Oxime Ligation) p1->mod1 mod2 Maleimide-PEG (Thiol Addition) p1->mod2 mod3 NHS-ester-PEG (Amine Acylation) p1->mod3 pur1 Purified Aminooxy-PEG Conjugate mod1->pur1 pur2 Purified Maleimide-PEG Conjugate mod2->pur2 pur3 Purified NHS-ester-PEG Conjugate mod3->pur3 assay1 Enzyme Kinetics pur1->assay1 assay2 Binding Affinity (SPR) pur1->assay2 assay3 Cellular Uptake pur1->assay3 pur2->assay1 pur2->assay2 pur2->assay3 pur3->assay1 pur3->assay2 pur3->assay3 data Compare kcat, KM, KD, Uptake Efficiency assay1->data assay2->data assay3->data

Caption: Workflow for comparing functionally modified proteins.

Generic Signaling Pathway for Functional Assessment

G cluster_ligand Modified Protein as Ligand cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_response Cellular Response unmod Unmodified Protein receptor Receptor unmod->receptor mod Modified Protein mod->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Gene Expression, Proliferation, Apoptosis tf->response

Caption: Generic signaling pathway for functional assessment.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Confirming the Efficiency of Aminooxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of therapeutic and diagnostic agents. This guide provides an objective comparison of Aminooxy-PEG1-acid, a representative aminooxy-functionalized linker, against other prevalent conjugation chemistries. By examining experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

This compound facilitates bioconjugation through oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This method is prized for its bioorthogonality, proceeding under mild aqueous conditions with minimal interference from native biological functional groups.[2] The resulting oxime bond is notably stable, a critical feature for in vivo applications.[3]

Comparative Analysis of Conjugation Chemistries

To provide a clear performance benchmark, this section compares oxime ligation using this compound with two widely used alternatives: maleimide-thiol coupling and "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Performance Metrics

The following table summarizes key quantitative parameters for each conjugation method, compiled from various sources. It is important to note that reaction efficiencies and rates can vary depending on the specific biomolecule, buffer conditions, and reactant concentrations.

FeatureOxime Ligation (this compound)Maleimide-Thiol CouplingClick Chemistry (SPAAC)Click Chemistry (CuAAC)
Target Functional Groups Aldehydes & KetonesThiols (-SH)Azides (-N₃) & Strained AlkynesAzides (-N₃) & Terminal Alkynes
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis)[4]~10² - 10³ M⁻¹s⁻¹~10⁻¹ - 1 M⁻¹s⁻¹[4]~10² - 10³ M⁻¹s⁻¹[4]
Optimal pH Range 4.5 - 7.5 (catalyzed)[5]6.5 - 7.5[6]Physiological pH (~7.4)[7]4 - 11[4]
Reaction Time 2 - 24 hours[8]2 hours to overnight[9]< 1 hour to several hours[10]30 - 60 minutes[11]
Typical Yield High to quantitative[12]High, but can be variable[11]Very high and quantitative[11]Very high and quantitative[11]
Linkage Stability Highly stable oxime bond[3]Thioether bond can be reversible in vivo[11]Highly stable triazole ring[11]Highly stable triazole ring[11]
Catalyst Required Optional, but significantly enhances rate (e.g., aniline)[5]NoneNoneCopper(I)[4]
Biocompatibility Generally high; catalyst can have some toxicity.[4]Good for in vitro; potential for thiol exchange in vivo.[11]Excellent for live-cell and in vivo applications.[7]Copper catalyst can be toxic to cells.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal conjugation efficiency. The following sections provide representative protocols for oxime ligation, maleimide-thiol coupling, and click chemistry.

Protocol 1: Oxime Ligation with this compound

This protocol describes the conjugation of an aldehyde- or ketone-containing protein with this compound.

Materials:

  • Aldehyde- or ketone-modified protein

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Ammonium Acetate, pH 4.5

  • Aniline (optional, as a catalyst)

  • Organic solvent (e.g., DMSO or DMF) for dissolving the linker

  • Purification system (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Protein Preparation: Dissolve the aldehyde- or ketone-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Reaction Setup:

    • To the protein solution, add 1.5 to 5 equivalents of the this compound stock solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). Reactions are often driven to completion within 2-24 hours.[8]

  • Purification: Once the reaction is complete, purify the protein-PEG conjugate using an appropriate chromatography method to remove excess reagents.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., containing cysteine residues)

  • Maleimide-activated reagent

  • Degassed Buffer: PBS, Tris, or HEPES, pH 7.0-7.5

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6]

  • Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent to create a concentrated stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide (B117702) stock solution to the protein solution while gently stirring.[14]

  • Incubation: Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C.[14]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-tagged biomolecule with a strained alkyne.

Materials:

  • Azide-tagged biomolecule in a suitable buffer

  • Strained alkyne-containing reporter molecule (e.g., DBCO derivative) dissolved in a compatible solvent (e.g., DMSO)

  • Purification system

Procedure:

  • Reaction Setup: To the buffered solution of the azide-tagged biomolecule, add the strained alkyne reporter molecule. A molar excess of the strained alkyne is often used.

  • Incubation: Incubate the reaction at room temperature. The reaction time can vary from under an hour to several hours depending on the specific reactants.[10]

  • Purification: Proceed directly to purification steps such as precipitation or chromatography.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-tagged biomolecule with an azide-containing reporter.

Materials:

  • Alkyne-tagged biomolecule in a suitable buffer

  • Azide-containing reporter molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution

  • Purification system

Procedure:

  • Reaction Setup:

    • To the buffered solution of the alkyne-tagged biomolecule, add the azide (B81097) reporter molecule.

    • Add the copper-chelating ligand to the reaction mixture, followed by CuSO₄.

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[11]

  • Quenching and Purification: The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification.

Visualization of Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the general experimental workflow for bioconjugation and a simplified representation of a signaling pathway where such conjugates might be employed.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Biomolecule Biomolecule Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix Linker_Reagent This compound or Alternative Linker_Reagent->Reaction_Mix Purification Purification Reaction_Mix->Purification Incubation Characterization Characterization (MS, HPLC) Purification->Characterization Final_Conjugate Final Conjugate Characterization->Final_Conjugate

Caption: General experimental workflow for bioconjugation.

signaling_pathway Target_Cell Target Cell Receptor Receptor Internalization Internalization Receptor->Internalization ADC Antibody-Drug Conjugate ADC->Receptor Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cellular_Target Cellular Target (e.g., DNA) Drug_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Simplified ADC signaling pathway.

Conclusion

The selection of a conjugation chemistry is a critical decision in the development of bioconjugates. This compound, through oxime ligation, offers a robust and highly stable conjugation method with excellent chemoselectivity. While the reaction kinetics may be slower than some "click chemistry" alternatives, particularly CuAAC, the stability of the resulting oxime bond is a significant advantage for in vivo applications where premature payload release is a concern.[3] Maleimide-thiol chemistry, while well-established, can suffer from reversibility in a biological milieu.[11] Click chemistry, especially SPAAC, provides a rapid and bioorthogonal alternative, making it ideal for applications in living systems.[7] Ultimately, the choice of conjugation strategy will depend on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the tolerance for catalysts. This guide provides the foundational data and protocols to aid researchers in making an informed and effective choice.

References

Navigating Bioconjugation: A Comparative Guide to Alternatives for Aminooxy-PEG1-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of linker chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. Aminooxy-PEG1-acid, which forms a stable oxime linkage, is a widely utilized tool. However, a range of powerful alternatives exists, each with a unique profile of reactivity, stability, and application suitability. This guide provides an objective comparison of the performance of prominent alternatives to aminooxy-PEG linkers, supported by experimental data and detailed protocols to inform your selection process.

The primary alternatives to aminooxy-based conjugation for creating stable linkages between biomolecules and payloads, such as drugs or imaging agents, include chemistries that form hydrazone, thioether (via maleimide), and triazole (via "click chemistry") bonds. The selection of an appropriate linker is contingent on the specific requirements of the application, including desired stability in physiological environments, the nature of the biomolecules being conjugated, and the required reaction kinetics.

Comparative Performance of Bioconjugation Linkages

The stability of the covalent bond formed is a paramount consideration in bioconjugation. Premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy. The following table summarizes the comparative stability and performance of different linkage types under physiologically relevant conditions.

Linkage ChemistryReactive GroupsBond FormedIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Aminooxy (Oxime) Aminooxy + Aldehyde/KetoneOximeHigh (Half-life > 1 week)[1]High (Minimal cleavage observed)[1]Stable across a wide pH range; reaction can be slower and is often optimal at slightly acidic pH (4.5-5.5).[2][3][4]
Hydrazide (Hydrazone) Hydrazide + Aldehyde/KetoneHydrazoneModerate (pH-sensitive)[5][6]Variable (cleavable in acidic environments)[5][6]Less stable than oximes, especially under acidic conditions, which can be advantageous for controlled drug release.[5][6]
Maleimide (B117702) (Thioether) Maleimide + ThiolThioetherModerate (Prone to thiol exchange)[1]Variable (Half-life can be < 24 hours)[1]Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin.[1]
SPAAC (Triazole) Azide (B81097) + CyclooctyneTriazoleVery High (Considered bioorthogonal)[1]Very High (Extremely stable)[1]Bioorthogonal reaction with high efficiency and stability, but requires incorporation of azide and alkyne handles.[1]

In-Depth Stability Analysis

The oxime linkage, formed from the reaction of an aminooxy group with an aldehyde or ketone, is renowned for its exceptional hydrolytic stability, particularly at physiological pH.[1][7][8] Studies have demonstrated that the rate constant for the acid-catalyzed hydrolysis of oximes is nearly 1000-fold lower than that for simple hydrazones.[1][9] This inherent stability minimizes premature drug release in the bloodstream, ensuring that the therapeutic payload is delivered to the target site.[10]

In contrast, hydrazone linkages exhibit pH-dependent stability and are more labile in acidic environments.[5][6] This property can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within endosomes.

Maleimide-based linkages, which form thioether bonds with cysteine residues, are widely used but can be susceptible to a retro-Michael reaction. This can lead to the dissociation of the maleimide and subsequent exchange with other thiols, such as those on albumin, potentially causing off-target toxicity.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," forms a highly stable triazole ring.[1] This bioorthogonal reaction is extremely efficient, and the resulting linkage is resistant to cleavage under physiological conditions.[1] While offering superior stability, it necessitates the chemical or genetic introduction of azide and alkyne functionalities into the biomolecule.[1]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application of these chemistries, the following diagrams illustrate the experimental workflows for oxime ligation and SPAAC.

Oxime_Ligation_Workflow start Start: Aldehyde/Ketone- modified Biomolecule reagents Add Aminooxy-PEG-Payload (1.5-5 equivalents) start->reagents buffer Reaction Buffer (pH 4.5-7.0) reagents->buffer catalyst Optional: Aniline (B41778) catalyst reagents->catalyst incubation Incubate at RT or 37°C (2-24 hours) reagents->incubation purification Purification (e.g., RP-HPLC) incubation->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization end End: Bioconjugate with Stable Oxime Linkage characterization->end

Caption: General workflow for bioconjugation via oxime ligation.

SPAAC_Workflow start Start: Azide-modified Biomolecule + Cyclooctyne-Payload reaction Mix Components in Aqueous Buffer (pH 7.4) start->reaction incubation Incubate at RT or 37°C (1-12 hours) reaction->incubation purification Purification (e.g., Size Exclusion Chromatography) incubation->purification characterization Characterization (Mass Spectrometry, SDS-PAGE) purification->characterization end End: Bioconjugate with Stable Triazole Linkage characterization->end

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for the key alternative bioconjugation chemistries.

Protocol 1: Oxime Ligation

This protocol describes a general method for the bioconjugation of an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule.[2][3]

Materials:

  • Aldehyde or ketone-modified biomolecule

  • Aminooxy-functionalized payload

  • Reaction Buffer: 0.1 M Ammonium Acetate, pH 4.5 or 0.1 M Sodium Phosphate, pH 7.0

  • Aniline (optional catalyst, 1 M stock in DMF)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Dissolve the aldehyde or ketone-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the aminooxy-functionalized payload to the biomolecule solution at a molar excess of 1.5 to 5 equivalents.

  • If using a catalyst at neutral pH, add aniline to a final concentration of 10-100 mM.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).

  • Once the reaction is complete, quench any unreacted aldehydes/ketones by adding an excess of the quenching solution.

  • Purify the bioconjugate using an appropriate chromatography method to remove excess reagents and byproducts.

  • Characterize the final conjugate by mass spectrometry and analytical HPLC to confirm identity and purity.

Protocol 2: Thiol-Maleimide Ligation

This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

  • Thiol-containing biomolecule

  • Maleimide-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1-10 mM) to prevent disulfide bond formation.

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Dissolve the thiol-containing biomolecule in the reaction buffer. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP, followed by its removal.

  • Dissolve the maleimide-functionalized payload in a compatible solvent (e.g., DMSO, DMF) and add it to the biomolecule solution at a molar excess of 5-20 equivalents.

  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.

  • Purify the bioconjugate using size exclusion chromatography to remove unreacted payload and quenching agent.

  • Characterize the final conjugate to determine the degree of labeling and confirm purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click chemistry" reaction between an azide-modified biomolecule and a cyclooctyne-functionalized payload.

Materials:

  • Azide-modified biomolecule

  • Cyclooctyne-functionalized payload (e.g., DBCO, BCN)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Dissolve the cyclooctyne-functionalized payload in a compatible solvent and add it to the biomolecule solution at a molar excess of 2-10 equivalents.

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.

  • The reaction is typically high-yielding and does not require quenching.

  • Purify the bioconjugate using size exclusion chromatography to remove the excess payload.

  • Characterize the final conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation.

References

A Head-to-Head Comparison: Aminooxy-PEG1-Acid Outshines Alternatives in Bioconjugation Stability and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is paramount to the success of their therapeutic and diagnostic agents. This guide provides an in-depth comparison of Aminooxy-PEG1-acid with other common linker technologies, supported by experimental data, to highlight its superior performance in creating stable and efficient bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs).

This compound, a heterobifunctional linker, offers a distinct advantage through the formation of a highly stable oxime bond with carbonyl groups (aldehydes or ketones).[1] This robust linkage minimizes premature drug release, a significant challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] When compared to more traditional linkers, such as those based on maleimide (B117702) chemistry, the oxime bond demonstrates superior stability in plasma, ensuring that the payload remains attached to the targeting molecule until it reaches its intended destination.[2][3]

Comparative Performance of Linker Technologies

The stability of the linker is a critical factor in the design of bioconjugates. The data presented below, compiled from various studies, quantitatively demonstrates the superior stability of the oxime linkage formed by aminooxy-containing linkers compared to maleimide-based thioether bonds.

Linker ChemistryLinkage TypeIn Vitro Stability (Human Plasma)Key Considerations
Aminooxy (e.g., this compound) OximeHigh (Half-life > 1 week)[3]Stable across a wide pH range; formed by the reaction of an aminooxy group with an aldehyde or ketone.[3]
Maleimide ThioetherModerate (Prone to thiol exchange)Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin, with a half-life that can be less than 24 hours.[3]
Hydrazone HydrazonepH-sensitive (Cleavable)Designed to be stable at physiological pH but cleaves under the acidic conditions of endosomes/lysosomes. Can exhibit instability in circulation.[4]
SPAAC (e.g., with DBCO) TriazoleVery High (Considered bio-orthogonal)Extremely stable linkage formed via "click chemistry," but requires the incorporation of azide (B81097) and alkyne functionalities.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the synthesis of Antibody-Drug Conjugates.

Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate (B1199274).[5]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Glycerol (B35011)

  • Desalting columns (e.g., PD-10)

  • UV-Vis spectrophotometer

Procedure:

  • Buffer Exchange: The antibody is buffer-exchanged into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column. The antibody concentration is determined using a UV-Vis spectrophotometer at an absorbance of 280 nm.[5]

  • Periodate Oxidation: The antibody solution is cooled to 4°C. A calculated amount of NaIO₄ solution is added to the antibody solution to achieve a final concentration of 5-20 mM. The reaction mixture is incubated in the dark at 4°C for 30 minutes.[5]

  • Quenching the Reaction: The reaction is quenched by adding glycerol to a final concentration of 15 mM.[5]

  • Purification: The oxidized antibody is purified using a desalting column to remove excess periodate and glycerol.

Protocol 2: Oxime Ligation of an this compound-Payload to an Oxidized Antibody

This protocol details the conjugation of the aldehyde-functionalized antibody with an aminooxy-containing drug-linker.[5]

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1)

  • This compound functionalized payload (dissolved in DMSO or other suitable organic solvent)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Aniline (B41778) (optional, as a catalyst)[5]

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, the aldehyde-functionalized antibody is mixed with the this compound-payload. A 5- to 20-fold molar excess of the aminooxy-linker is often used.[5]

  • Catalysis (Optional): For reactions at a higher pH or to increase the reaction rate, aniline can be added as a catalyst to a final concentration of 10-100 mM.[5]

  • Incubation: The reaction mixture is incubated at 25-37°C for 12-24 hours (uncatalyzed) or for a shorter duration if a catalyst is used.[5]

  • Purification: The resulting Antibody-Drug Conjugate is purified using an appropriate chromatography system (e.g., SEC or HIC) to remove unconjugated payload and other reactants.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in the application of this compound, the following diagrams have been generated.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (with Aldehyde groups) mAb->oxidized_mAb NaIO₄ Oxidation ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC payload Cytotoxic Payload aminooxy_payload This compound -Payload payload->aminooxy_payload Linker Activation aminooxy_payload->ADC Oxime Ligation purified_ADC Purified ADC ADC->purified_ADC Chromatography

Caption: Experimental workflow for ADC synthesis using this compound.

signaling_pathway cluster_binding 1. Binding & Internalization cluster_trafficking 2. Intracellular Trafficking cluster_release 3. Payload Release cluster_action 4. Cellular Action ADC ADC receptor Tumor Cell Receptor ADC->receptor Binds internalization Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Maturation released_payload Released Payload lysosome->released_payload Linker Cleavage (if applicable) apoptosis Apoptosis released_payload->apoptosis Induces

Caption: Cellular uptake and payload release pathway of an ADC.

References

Safety Operating Guide

Navigating the Disposal of Aminooxy-PEG1-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Aminooxy-PEG1-acid, ensuring compliance with safety standards and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While this guide offers general best practices based on similar compounds, the SDS for the specific product in use is the primary source for safety and handling information.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat should be worn to protect from spills.

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations. The following protocol is a general guideline and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively established.

  • Collection: All waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, should be collected in a designated and properly labeled hazardous waste container.

  • Container Material: The waste container should be made of a chemically resistant material, such as high-density polyethylene (B3416737) (HDPE), to prevent any reaction with the container itself.

Step 2: Container Labeling

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any relevant hazard pictograms as indicated in the SDS. Proper labeling is crucial for safe handling and disposal by EHS personnel and licensed waste contractors.

Step 3: Storage of Chemical Waste

  • Secure Storage: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure waste accumulation area.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, as highlighted in safety data for similar compounds.

Step 4: Arranging for Final Disposal

  • Professional Disposal: The final disposal of the hazardous waste must be managed through your institution's EHS office and carried out by a licensed and approved chemical waste disposal contractor.[1][2] Never dispose of this compound down the drain or in the regular trash.[3][4]

Potential for Neutralization (Subject to EHS Approval)

For some aminooxy-containing carboxylic acids, neutralization may be a permissible pre-treatment step before disposal, contingent on institutional and local guidelines.[5] Crucially, you must confirm with your local EHS office if this method is acceptable for this compound at your facility.

If approved, a general neutralization procedure is as follows:

  • Preparation: Prepare a dilute solution of the this compound waste with water in a suitable container.

  • Neutralizing Agent: Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the diluted acid solution while stirring continuously.[5]

  • Controlled Reaction: Be aware that this neutralization reaction will generate carbon dioxide gas, causing fizzing. The rate of addition should be controlled to prevent excessive foaming and splashing.[5] An ice bath can be used for cooling if the container becomes warm.

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for neutralization is generally between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution: Once neutralized, the disposal method for the resulting solution must be in accordance with EHS guidelines.[5] It may be permissible to dispose of it down the sanitary sewer with copious amounts of water, but this must be explicitly approved by your EHS office.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of aminooxy-containing compounds. Note that these values are based on general guidance for similar chemicals and should be confirmed with the specific SDS for this compound.

ParameterValue/RecommendationSource/Rationale
Storage Temperature -20°CRecommended for maintaining the stability of the compound.[6][7]
pH for Neutralization 6.0 - 8.0General guidance for the neutralization of acidic chemical waste before disposal.[4]
Emergency Eye Wash Minimum 15 minutes continuous flushingStandard first aid procedure for chemical exposure to the eyes.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste sds Consult Specific SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat sds->ppe collect_waste Collect Waste in a Labeled, Chemically Resistant Container ppe->collect_waste neutralization_check Is Neutralization an Approved Pre-treatment by EHS? collect_waste->neutralization_check neutralize Follow Approved Neutralization Protocol (pH 6.0 - 8.0) neutralization_check->neutralize Yes store_waste Store Sealed Container in a Designated Secure Area neutralization_check->store_waste No neutralize->store_waste disposal Arrange for Disposal via Licensed Waste Contractor store_waste->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you contribute to a culture of safety and responsibility in the laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.